molecular formula C22H22F2N6 B10856059 MU1742

MU1742

Número de catálogo: B10856059
Peso molecular: 408.4 g/mol
Clave InChI: SWOIFXHMBKFCRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MU1742 is a useful research compound. Its molecular formula is C22H22F2N6 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H22F2N6

Peso molecular

408.4 g/mol

Nombre IUPAC

4-[3-[(4-fluoro-1-methylpiperidin-4-yl)methyl]-5-(5-fluoropyridin-2-yl)imidazol-4-yl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C22H22F2N6/c1-29-10-6-22(24,7-11-29)13-30-14-28-19(18-3-2-15(23)12-27-18)20(30)16-4-8-25-21-17(16)5-9-26-21/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,25,26)

Clave InChI

SWOIFXHMBKFCRM-UHFFFAOYSA-N

SMILES canónico

CN1CCC(CC1)(CN2C=NC(=C2C3=C4C=CNC4=NC=C3)C5=NC=C(C=C5)F)F

Origen del producto

United States

Foundational & Exploratory

MU1742: A Technical Guide to its Mechanism of Action as a Selective CK1δ/ε Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MU1742 is a potent and selective chemical probe for Casein Kinase 1 (CK1) isoforms δ and ε (CK1δ/ε).[1][2] At higher concentrations, it also demonstrates inhibitory activity against CK1α.[2][3] This document provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, and provides comprehensive experimental protocols for its characterization.

Core Mechanism of Action: Selective Inhibition of CK1δ/ε

This compound functions as an ATP-competitive inhibitor of CK1δ and CK1ε.[1] Its selectivity has been rigorously profiled against a broad panel of kinases, demonstrating a high degree of specificity for the CK1 family.[1][2] The inhibition of CK1δ/ε by this compound has significant downstream effects on key cellular signaling pathways, most notably the Wnt signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency, cellular target engagement, and pharmacokinetic properties of this compound.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)
CK1δ6.1
CK1ε27.7
CK1α17.2
CK1α1L520

Data from kinome-wide screening performed by Reaction Biology at an ATP concentration of 10 µM.[2]

Table 2: Cellular Target Engagement (NanoBRET Assay in HEK293 cells)

TargetEC50 (nM)
CK1δ47
CK1ε220
CK1α13500

This data indicates strong cellular potency for CK1δ and CK1ε, with significantly weaker activity against CK1α in a cellular context.[2]

Table 3: In Vivo Pharmacokinetics in Mice

ParameterValue
Bioavailability (F)57%
Recommended Dose (PO)20-100 mg/kg

Pharmacokinetic studies in mice demonstrate good oral bioavailability, making this compound suitable for in vivo experiments.[1][2]

Signaling Pathway Modulation: The Wnt Pathway

A primary consequence of CK1δ/ε inhibition by this compound is the modulation of the canonical Wnt signaling pathway. CK1δ/ε are known to phosphorylate key components of this pathway, including Dishevelled (DVL) proteins.

By inhibiting CK1δ/ε, this compound prevents the phosphorylation of DVL3. This event can be observed as a mobility shift on a Western blot.[1] The altered phosphorylation status of DVL proteins impacts the stability of β-catenin, a central effector of the Wnt pathway. Inhibition of CK1α at higher concentrations of this compound can lead to the stabilization of β-catenin.[2]

Wnt_Pathway_Inhibition cluster_inhibition This compound cluster_pathway Wnt Signaling Pathway This compound This compound CK1delta_epsilon CK1δ / CK1ε This compound->CK1delta_epsilon DVL3 DVL3 CK1delta_epsilon->DVL3 P pDVL3 p-DVL3 BetaCatenin_complex β-catenin Destruction Complex pDVL3->BetaCatenin_complex BetaCatenin β-catenin BetaCatenin_complex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Wnt_genes Wnt Target Gene Transcription TCF_LEF->Wnt_genes

Figure 1: Simplified Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This protocol is based on the assays performed by Reaction Biology.

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the specific CK1 isoform (e.g., CK1δ, 15 nM), a suitable substrate (e.g., a generic kinase substrate peptide), and ATP (10 µM) in a kinase buffer.

    • Add this compound at varying concentrations.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This is typically done using a mobility shift assay or by measuring the incorporation of radiolabeled phosphate.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a DMSO control.

    • Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for DVL3 Phosphorylation
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293) in appropriate media.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for DVL3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The phosphorylation of DVL3 will result in a slower migrating band.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting Cell_Seeding Seed Cells Treatment Treat with this compound Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer PVDF Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-DVL3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Figure 2: General workflow for Western blot analysis of DVL3 phosphorylation.

TOPFlash Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect the cells with a TOPFlash luciferase reporter plasmid (containing TCF/LEF binding sites) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment:

    • After transfection, treat the cells with a Wnt ligand (e.g., Wnt3a conditioned media) to stimulate the pathway, in the presence of varying concentrations of this compound or a vehicle control.

  • Luciferase Assay:

    • After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

In Vivo Studies in Mice
  • Animal Husbandry:

    • Use an appropriate mouse strain (e.g., C57BL/6).

    • House the animals in a controlled environment with ad libitum access to food and water.

  • Formulation and Administration:

    • Formulate this compound as a dihydrochloride (B599025) salt in a suitable vehicle for oral administration (e.g., in water or a specific formulation buffer).

    • Administer this compound via oral gavage at the desired dose (e.g., 100 mg/kg).

  • Tissue Collection and Analysis:

    • At a specified time point after administration, euthanize the mice and collect tissues of interest (e.g., lung tissue).[1]

    • Prepare protein lysates from the tissues and analyze the phosphorylation status of target proteins (e.g., DVL2) by Western blot.[1]

Conclusion

This compound is a valuable research tool for investigating the biological roles of CK1δ and CK1ε. Its high potency, selectivity, and favorable in vivo properties make it suitable for a wide range of biochemical and cellular assays, as well as for studies in animal models. The experimental protocols provided herein offer a foundation for the further characterization and application of this important chemical probe.

References

understanding the selectivity profile of MU1742

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity Profile of MU1742 Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and highly selective chemical probe developed for the study of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] Developed in a collaboration between the Structural Genomics Consortium (SGC) and researchers at Masaryk University, this compound serves as a critical tool for investigating the roles of these kinases in various cellular processes.[1][2] CK1 isoforms are serine/threonine kinases that regulate numerous signaling pathways, including Wnt, Hedgehog, and Hippo, making them significant in areas like development, homeostasis, and cell proliferation.[2] this compound exhibits excellent kinome-wide selectivity, high potency both in vitro and in cellular assays, and a pharmacokinetic profile suitable for in vivo studies in mice.[1][2][3] This guide provides a comprehensive overview of its selectivity, the experimental protocols used for its characterization, and its effects on cellular signaling pathways.

Selectivity Profile of this compound

The selectivity of this compound is a key feature that makes it a valuable research tool. Its profile has been primarily characterized through extensive kinome-wide screening and specific in vitro inhibition assays.

Kinome-wide Screening

A comprehensive kinome-wide screening was conducted by Reaction Biology to assess the selectivity of this compound.[1][4] The compound was tested at a concentration of 1 µM against a panel of 415 different protein kinases. The results demonstrated exceptional selectivity, with strong inhibition observed only for CK1 isoforms.[1][4] No significant off-target kinases were identified below a residual activity threshold of 40%.[1][4]

Parameter Value/Description Source
Screening Panel 415 Protein KinasesReaction Biology[1][4]
Compound Concentration 1 µM[1][4][5]
Result Only CK1 kinases were strongly inhibited.[1][4]
Off-Target Threshold No off-targets observed with <40% residual activity.[1][4]
In Vitro Potency (IC50)

The in vitro potency of this compound was further quantified by determining its IC50 values against several CK1 isoforms. These assays, also performed by Reaction Biology at an ATP concentration of 10 mM, confirmed its high potency, particularly against CK1δ, CK1α, and CK1ε.[1]

Target Kinase IC50 (nM)
CK1δ6.0 or 6.1[4]
CK1α7.0 or 7.2[4]
CK1ε27.7[4] or 28
CK1α1L520[4]

Note: Minor variations in reported IC50 values exist between sources.

At higher concentrations, this compound is also capable of inhibiting CK1α, making it a valuable tool for studying this isoform as well.[2][6] The compound does not inhibit CK1γ isoforms.[4] p38α, a common off-target for many CK1 inhibitors, was not significantly inhibited by this compound.[1]

G cluster_selectivity This compound Kinase Selectivity High_Potency High Potency Inhibition (IC50 < 30 nM) CK1d CK1δ High_Potency->CK1d CK1a CK1α High_Potency->CK1a CK1e CK1ε High_Potency->CK1e Moderate_Potency Moderate Potency (IC50 > 500 nM) CK1a1L CK1a1L Moderate_Potency->CK1a1L CK1α1L No_Inhibition No Significant Inhibition CK1g CK1γ isoforms No_Inhibition->CK1g p38a p38α (common off-target) No_Inhibition->p38a

Fig 1: this compound Kinase Inhibition Profile.

Mechanism of Action & Cellular Effects

Casein Kinase 1 isoforms are integral components of the canonical Wnt/β-catenin signaling pathway, where CK1α, in particular, acts as a negative regulator by promoting the degradation of β-catenin.[7] this compound's inhibition of CK1δ/ε has been shown to affect the phosphorylation of Dishevelled-3 (DVL3), a key component of the Wnt pathway.[1] This modulation of Wnt signaling has been confirmed using a TopFlash reporter system.[1]

Wnt_Pathway cluster_pathway Simplified Wnt Signaling Wnt Wnt Ligand DVL3 DVL3 Wnt->DVL3 activates CK1 CK1δ / CK1ε DVL3->CK1 recruits Stabilization β-catenin Stabilization & Gene Transcription DVL3->Stabilization Degradation β-catenin Degradation CK1->Degradation participates in CK1->Stabilization This compound This compound This compound->CK1 inhibits

Fig 2: Simplified Wnt Signaling Pathway and the inhibitory action of this compound.

In vivo, orally administered this compound has been shown to inhibit the CK1δ/ε-dependent phosphorylation of DVL3 in mouse lung tissue, confirming its target engagement in a physiological context.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of selectivity data. The following sections outline the key experimental protocols used to characterize this compound.

Kinome-wide Selectivity Screening

This assay provides a broad overview of a compound's interaction with the human kinome.

  • Provider: Reaction Biology Corp.

  • Objective: To determine the selectivity of this compound against a large panel of kinases.

  • Methodology:

    • This compound is prepared at a final concentration of 1 µM.[1][4]

    • The compound is incubated with a panel of 415 purified, active human protein kinases.

    • ATP is added to initiate the kinase reaction (e.g., at a concentration of 10 mM).[1]

    • The kinase activity is measured, typically via radiometric assay (³³P-ATP) or fluorescence-based methods, by quantifying the phosphorylation of a specific substrate.

    • The residual kinase activity in the presence of this compound is calculated as a percentage of the activity of a vehicle control (e.g., DMSO).

    • Inhibition is considered significant if the residual activity falls below a predefined threshold, such as 40%.[1][4]

In Vitro IC50 Determination

This experiment quantifies the potency of an inhibitor.

  • Objective: To determine the concentration of this compound required to inhibit 50% of the activity of specific CK1 isoforms.

  • Methodology:

    • A series of dilutions of this compound are prepared.

    • Each concentration is incubated with a specific purified kinase (e.g., CK1δ, CK1ε) and its substrate.

    • The kinase reaction is initiated by the addition of a fixed concentration of ATP (10 mM).[1]

    • Kinase activity is measured for each inhibitor concentration.

    • The data are plotted as percent inhibition versus log[inhibitor concentration].

    • The IC50 value is calculated by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This cellular assay confirms that the compound can bind to its intended target within a live cell.[7]

  • Objective: To quantitatively assess the binding of this compound to CK1 isoforms in intact cells.

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the acceptor).[7] An inhibitor competes with the tracer for binding, leading to a decrease in the BRET signal.[7]

  • Methodology:

    • Cells (e.g., HEK293) are transfected with a plasmid encoding the target kinase (e.g., CK1α) fused to a NanoLuc® tag.

    • The cells are incubated with the fluorescent energy transfer tracer.

    • Varying concentrations of this compound are added to the cells.

    • The NanoLuc® substrate is added, and both donor (luciferase) and acceptor (tracer) emissions are measured.

    • The BRET ratio is calculated. A decrease in the BRET ratio indicates displacement of the tracer by this compound, confirming target engagement.

NanoBRET_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound node1 NanoLuc-CK1 Fusion Protein node3 Tracer Binds to ATP Pocket node1->node3 node2 Fluorescent Tracer node2->node3 node4 High BRET Signal node3->node4 node5 NanoLuc-CK1 Fusion Protein node7 This compound Displaces Tracer node5->node7 node6 This compound node6->node7 node8 Low BRET Signal node7->node8

Fig 3: Principle of the NanoBRET Target Engagement Assay.
Western Blot for DVL3 Phosphorylation

This assay measures the functional downstream effect of CK1δ/ε inhibition in cells.

  • Objective: To evaluate the effect of this compound on the phosphorylation of DVL3.[1]

  • Methodology:

    • Cells are treated with various concentrations of this compound or a vehicle control.

    • After incubation, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE. DVL3 that is phosphorylated exhibits a characteristic mobility shift, migrating slower than the unphosphorylated form.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with a primary antibody specific for DVL3.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal is visualized using chemiluminescence, and the band shift is analyzed to determine the extent of DVL3 phosphorylation.

Conclusion

This compound is a well-characterized chemical probe with a highly selective inhibition profile focused on CK1δ and CK1ε, and to a lesser extent, CK1α. Its minimal off-target activity, as demonstrated by extensive kinome screening, makes it a reliable tool for elucidating the specific functions of these kinases. The combination of high in vitro potency, confirmed cellular target engagement, and suitability for in vivo applications establishes this compound as a gold-standard reagent for researchers in cell signaling, cancer biology, and drug development.[1][2]

References

The Role of MU1742 in the Wnt Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical probe MU1742 and its function as a modulator of the Wnt signaling pathway. This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), key positive regulators of Wnt signaling.[1] This document details the mechanism of action of this compound, presents its quantitative biochemical data, and provides comprehensive experimental protocols for studying its effects.

Introduction to this compound

This compound is a chemical probe developed for the specific inhibition of CK1δ and CK1ε protein kinases.[1][2] These kinases are integral components of the Wnt signaling cascade, playing a crucial role in the phosphorylation of Dishevelled (DVL) proteins, which is a critical step in the propagation of the Wnt signal.[3] By selectively targeting CK1δ and CK1ε, this compound allows for the precise dissection of their roles in both canonical and non-canonical Wnt signaling pathways. The probe exhibits excellent kinome-wide selectivity and is suitable for both in vitro and in vivo studies.[1][2]

Mechanism of Action

In the canonical Wnt signaling pathway, the binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the recruitment of the destruction complex, which includes Axin, APC, GSK3β, and CK1. Within this complex, CK1δ/ε phosphorylates DVL, leading to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.

This compound exerts its effect by directly inhibiting the kinase activity of CK1δ and CK1ε. This inhibition prevents the phosphorylation of DVL, leading to the destabilization of β-catenin and the subsequent downregulation of Wnt target gene expression.

Wnt_Pathway_this compound cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus cluster_intervention Intervention DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1δ/ε) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled_LRP56 Frizzled/LRP5/6 Wnt->Frizzled_LRP56 DVL DVL Frizzled_LRP56->DVL CK1_on CK1δ/ε DVL->CK1_on DestructionComplex_inactive Inactive Destruction Complex DVL->DestructionComplex_inactive Inhibition CK1_on->DVL Phosphorylation beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activation beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF This compound This compound This compound->CK1_on Inhibition

Diagram 1: this compound's point of intervention in the canonical Wnt signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

Target KinaseIC50 (nM)
CK1δ6
CK1α7
CK1ε28

Data sourced from Tocris Bioscience.

Table 2: Recommended Concentrations for Cellular Assays

Assay TypeRecommended Concentration
General Cell-Based Assays< 5 µM

Data sourced from EUbOPEN.[3]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the effects of this compound on the Wnt signaling pathway.

TOPFlash Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt pathway.

Objective: To quantify the inhibitory effect of this compound on Wnt-induced TCF/LEF transcriptional activity.

Cell Line: HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOPFlash and FOPFlash (negative control) luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000 or TransIT-2020)

  • Recombinant Wnt3a protein

  • This compound (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 0.2 x 10^6 cells per well and incubate for 24 hours.[4]

  • Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid (100 ng/well) and Renilla plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing either vehicle (DMSO) or varying concentrations of this compound.

  • Stimulation: After a 1-hour pre-incubation with this compound, stimulate the cells with recombinant Wnt3a (e.g., 100 ng/mL) for 16-24 hours.[4][5]

  • Lysis and Luciferase Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated, unstimulated control.

TOPFlash_Workflow A Seed HEK293T cells B Transfect with TOPFlash/FOPFlash & Renilla plasmids A->B C Pre-treat with This compound or Vehicle B->C D Stimulate with Wnt3a C->D E Lyse cells D->E F Measure Luciferase Activity E->F G Analyze Data F->G

Diagram 2: Workflow for the TOPFlash reporter assay.
Western Blot for DVL3 Phosphorylation

This assay is used to directly assess the effect of this compound on the phosphorylation of DVL3, a direct substrate of CK1δ/ε.

Objective: To visualize the inhibition of DVL3 phosphorylation by this compound.

Cell Line: HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Plasmids for FLAG-tagged DVL3 and CK1ε (optional, for overexpression)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-FLAG, anti-DVL3, anti-phospho-DVL (specific for the phosphorylated form, if available)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and, if desired, transfect with FLAG-DVL3 and CK1ε plasmids to enhance the signal.

  • Treatment: Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody (e.g., anti-FLAG or anti-DVL3) overnight at 4°C. A mobility shift on the gel is indicative of DVL3 phosphorylation.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

Western Blot for β-catenin Levels

This assay is used to determine the effect of this compound on the stability of β-catenin.

Objective: To measure the levels of total and active (non-phosphorylated) β-catenin following treatment with this compound.

Cell Line: HEK293T cells.

Materials:

  • As per the DVL3 Western blot protocol.

  • Primary antibodies: anti-β-catenin, anti-active-β-catenin, and a loading control (e.g., anti-GAPDH or anti-β-actin).

Protocol:

  • Cell Culture and Treatment: Culture HEK293T cells and treat with Wnt3a to induce β-catenin stabilization, in the presence or absence of this compound.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the DVL3 Western blot.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total β-catenin, active β-catenin, and a loading control. A 1:1000 dilution for the primary β-catenin antibody is a common starting point.[7]

  • Detection: Proceed with secondary antibody incubation and ECL detection as described previously.

Chemotaxis Assay

This assay evaluates the effect of this compound on the migration of cells towards a chemoattractant, a process in which Wnt signaling can be involved.

Objective: To determine if this compound can inhibit the chemotactic migration of leukemic cells.

Cell Line: Jurkat cells (a human T lymphocyte cell line).

Materials:

  • Jurkat cells

  • RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin

  • Transwell inserts (e.g., with 5 or 8 µm pores)

  • Recombinant human CCL19 (chemoattractant)

  • This compound (dissolved in DMSO)

  • Calcein-AM or other cell viability dye for quantification

  • Plate reader with fluorescence capabilities

Protocol:

  • Cell Preparation: Culture Jurkat cells and resuspend them in serum-free RPMI at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of the Transwell plate, add RPMI containing CCL19 (e.g., 100 ng/mL).

    • In the upper chamber (the insert), add the Jurkat cell suspension.

    • Add this compound or vehicle (DMSO) to the upper and/or lower chambers as required by the experimental design.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification:

    • Remove the non-migrated cells from the top of the insert with a cotton swab.

    • Stain the migrated cells on the underside of the insert with Calcein-AM.

    • Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added.

Chemotaxis_Workflow A Prepare Jurkat cell suspension B Add CCL19 to lower chamber A->B C Add cells +/- this compound to upper chamber A->C D Incubate to allow migration B->D C->D E Remove non-migrated cells D->E F Stain and quantify migrated cells E->F G Analyze Data F->G

Diagram 3: Workflow for the chemotaxis assay.

Conclusion

This compound is a valuable tool for investigating the role of CK1δ and CK1ε in the Wnt signaling pathway. Its high potency and selectivity make it suitable for a range of cellular and in vivo experiments. The protocols outlined in this guide provide a framework for researchers to effectively utilize this compound to further elucidate the complex mechanisms of Wnt signaling in both normal physiology and disease states.

References

The Effects of MU1742 on Hedgehog Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers and developmental disorders. Casein Kinase 1 (CK1) has emerged as a key regulator of Hh signaling, acting at multiple points to control the activity of the downstream effectors, the Gli transcription factors. MU1742 is a potent and selective chemical probe for the CK1 isoforms δ and ε (CK1δ/ε). This technical guide provides an in-depth overview of the known and anticipated effects of this compound on the Hedgehog signaling pathway, supported by experimental data and detailed protocols for investigation.

Introduction to Hedgehog Signaling and the Role of CK1

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to become active and trigger a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus to regulate the expression of Hh target genes.

Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, play a dual and context-dependent role in regulating the Hh pathway.[1][2]

  • In the absence of Hh ligand (Pathway Off): CK1, along with Protein Kinase A (PKA) and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates GLI2 and GLI3.[1] This phosphorylation primes the GLI proteins for ubiquitination and subsequent proteasomal processing into their C-terminally truncated repressor forms (GliR). GliR translocates to the nucleus and suppresses the transcription of Hh target genes.[1][3]

  • In the presence of Hh ligand (Pathway On): Upon Hh stimulation, SMO is activated and phosphorylated by kinases including CK1.[2][3][4][5] This phosphorylation is a crucial step in SMO activation. Furthermore, CK1 can phosphorylate the full-length activator forms of GLI proteins (GliA), protecting them from premature degradation and thereby sustaining Hh pathway activity.[2][6][3] Specifically, CK1δ has been identified as a positive regulator of oncogenic GLI function.[7][8]

This compound: A Potent Inhibitor of CK1δ and CK1ε

This compound is a high-quality chemical probe characterized by its excellent kinome-wide selectivity and high potency against CK1δ and CK1ε both in vitro and in cellular assays.[9] It serves as a valuable tool for dissecting the cellular functions of these kinases. A structurally related negative control compound, MU2027, is also available.

Anticipated Effects of this compound on Hedgehog Signaling

Based on the known roles of its targets, CK1δ and CK1ε, in the Hedgehog pathway, this compound is anticipated to have a bimodal effect on Hh signaling depending on the activation state of the pathway.

  • In Hh-responsive cells with basal signaling: Inhibition of CK1δ/ε by this compound is expected to decrease the phosphorylation of GLI2/3, thereby preventing their processing into repressor forms. This could paradoxically lead to a slight increase in the levels of full-length GLI proteins.

  • In cells with activated Hh signaling (e.g., ligand-stimulated or cancer cells with pathway mutations): The predominant effect of this compound is expected to be inhibitory. By inhibiting CK1δ/ε, this compound would:

    • Prevent the activating phosphorylation of SMO.

    • Increase the degradation of the activator forms of GLI proteins (GliA) by preventing their protective phosphorylation.[2][6][3] This would lead to a net decrease in the transcriptional output of the Hh pathway.

Quantitative Data on CK1 Inhibition

The following tables summarize the in vitro and cellular potency of this compound against CK1 isoforms.

Table 1: In Vitro Potency of this compound against CK1 Isoforms

KinaseIC50 (nM)
CK1α17.2
CK1α1L520
CK1δ 6.1
CK1ε 27.7

Data sourced from EUbOPEN.[9]

Table 2: Cellular Target Engagement of this compound (NanoBRET Assay in HEK293 cells)

KinaseEC50 (nM)
CK1α13500
CK1δ 47
CK1ε 220

Data sourced from the Structural Genomics Consortium.[9]

Experimental Protocols

Gli-Luciferase Reporter Assay for Hh Pathway Inhibition

This assay is the gold standard for quantifying Hedgehog pathway activity and its inhibition by small molecules.

Materials:

  • Hh-responsive cells (e.g., Shh-LIGHT2 cells, NIH/3T3 cells)

  • Gli-responsive luciferase reporter plasmid (e.g., pGL3-Gli-luc)

  • Control plasmid with a constitutive promoter (e.g., pRL-TK Renilla luciferase)

  • Transfection reagent

  • Sonic Hedgehog (SHH) ligand or a Smoothened agonist (e.g., SAG)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Gli-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

  • Pathway Activation and Treatment: After 24 hours, replace the medium with fresh medium containing a constant concentration of SHH or SAG to activate the Hh pathway. Concurrently, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[10]

Western Blot Analysis of GLI Protein Levels and Phosphorylation

This protocol allows for the direct assessment of the effects of this compound on the levels and phosphorylation status of GLI proteins.

Materials:

  • Hh-responsive cells

  • Sonic Hedgehog (SHH) ligand or SAG

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against:

    • Total GLI1

    • Total GLI2

    • Total GLI3

    • Phospho-GLI antibodies (if available)

    • Loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Culture Hh-responsive cells and treat with SHH or SAG in the presence or absence of varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of total and phosphorylated GLI proteins between different treatment conditions.[11]

Visualizations

Hedgehog Signaling Pathway and the Role of CK1

Hedgehog_Signaling cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_this compound Effect of this compound PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli_complex SUFU-GLI Complex GliR GLI-R (Repressor) SUFU_Gli_complex->GliR Processing PKA PKA PKA->SUFU_Gli_complex Phosphorylates CK1_off CK1δ/ε CK1_off->SUFU_Gli_complex Phosphorylates Hh_target_genes_off Hh Target Genes (Transcription OFF) GliR->Hh_target_genes_off Hh_ligand Hh Ligand PTCH_on PTCH Hh_ligand->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved GliA GLI-A (Activator) SMO_on->GliA Activation CK1_on CK1δ/ε CK1_on->SMO_on Phosphorylates (Activation) CK1_on->GliA Phosphorylates (Stabilizes) Degradation Degradation CK1_on->Degradation Inhibits Hh_target_genes_on Hh Target Genes (Transcription ON) GliA->Hh_target_genes_on GliA->Degradation This compound This compound This compound->CK1_off This compound->CK1_on Gli_Luciferase_Workflow start Seed Hh-responsive cells in 96-well plate transfect Co-transfect with Gli-luciferase and Renilla plasmids start->transfect activate_treat Activate Hh pathway (SHH/SAG) + Treat with this compound serial dilution transfect->activate_treat incubate Incubate for 24-48 hours activate_treat->incubate lyse_measure Lyse cells and measure Firefly & Renilla luciferase activity incubate->lyse_measure analyze Normalize Firefly to Renilla activity and determine IC50 lyse_measure->analyze end Quantitative measure of Hh pathway inhibition analyze->end

References

Technical Guide: Exploring the Impact of MU1742 on the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development.[1][2][3] The core of this pathway is a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP and TAZ.[4][5] Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, have been identified as regulators of key oncogenic pathways, including the Hippo pathway.[6][7] This technical guide provides an in-depth exploration of MU1742, a potent and selective chemical probe for CK1δ and CK1ε, and its impact on the Hippo signaling cascade.[7][8] We present quantitative data on this compound's potency, detail relevant experimental protocols for investigating its effects, and visualize the complex signaling interactions using pathway diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

The Canonical Hippo Signaling Pathway

The Hippo pathway is an evolutionarily conserved signaling cascade that plays a central role in tissue homeostasis.[4][5] In mammals, the core of the pathway consists of a kinase stack including the serine/threonine kinases MST1/2 (mammalian sterile 20-like kinases 1 and 2) and LATS1/2 (large tumor suppressor kinases 1 and 2), along with their respective scaffold proteins SAV1 (Salvador homolog 1) and MOB1 (MOB kinase activator 1).[1][2]

When the pathway is active, typically stimulated by signals such as high cell density, MST1/2 phosphorylates and activates LATS1/2.[1][9] Activated LATS1/2 then phosphorylates the primary downstream effectors, YAP (Yes-associated protein) and its paralog TAZ (transcriptional co-activator with PDZ-binding motif).[1][10] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through binding to 14-3-3 proteins, ultimately targeting them for proteasomal degradation.[4][9] This prevents YAP/TAZ from translocating to the nucleus, where they would otherwise bind to TEAD (TEA domain) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[2][11][12] Dysregulation leading to the inactivation of this pathway allows for the nuclear accumulation of YAP/TAZ, promoting uncontrolled cell growth and tumorigenesis.[10][13]

Hippo_Pathway Diagram 1: The Canonical Hippo Signaling Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Cell-Cell Contact, Mechanical Stress MST1_2 MST1/2 Upstream_Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Translocates (Pathway OFF) YAP_TAZ_P p-YAP/TAZ Protein_14_3_3 14-3-3 YAP_TAZ_P->Protein_14_3_3 Degradation Proteasomal Degradation YAP_TAZ_P->Degradation Leads to Protein_14_3_3->YAP_TAZ_P Sequesters YAP_TAZ_N->YAP_TAZ Translocates TEAD TEAD YAP_TAZ_N->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Proliferation Cell Proliferation, Survival Target_Genes->Proliferation

Diagram 1: The Canonical Hippo Signaling Pathway

This compound: A Potent and Selective CK1δ/CK1ε Chemical Probe

This compound is a high-quality chemical probe characterized by its potent inhibition of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[7] It demonstrates excellent kinome-wide selectivity, making it a valuable tool for studying the specific roles of these kinases in cellular processes.[6][7] At higher concentrations, this compound is also capable of inhibiting the CK1α isoform.[8][14]

Data Presentation: Potency and Pharmacokinetics

The inhibitory activity of this compound has been quantified through both in vitro biochemical assays and cell-based target engagement studies.

Table 1: In Vitro and Cellular Potency of this compound

Target Kinase In Vitro IC₅₀ (nM)[6][8] Cellular EC₅₀ (nM) (NanoBRET Assay)[8]
CK1δ 6.1 47
CK1ε 27.7 220
CK1α1 7.2 3500
CK1α1L 520 Not Reported

IC₅₀ values were determined at an ATP concentration of 10 µM. Cellular potency was assessed in intact HEK293 cells.

Table 2: Pharmacokinetic Properties of this compound in Mice [6][8]

Parameter Value
Administration Route Per Oral (PO)
Dose 20 mg/kg
Bioavailability (F) 57%
In Vivo Suitability Suitable, favorable PK profile

A dose of 100 mg/kg was also reported as well-received in mice.[8]

Proposed Impact of this compound on the Hippo Pathway

Casein Kinase 1 (CK1) isoforms are implicated in the regulation of multiple signaling pathways crucial for development and homeostasis, including the Wnt, Hedgehog, and Hippo pathways.[6][7] While the direct phosphorylation of core Hippo components by CK1δ/ε is an area of active research, a significant mechanism of action for this compound on the Hippo pathway is likely through its modulation of pathway crosstalk, particularly with the Wnt signaling pathway.

The Wnt pathway is known to interact with and influence the Hippo pathway.[4][15] Specifically, components of the Wnt destruction complex can sequester YAP/TAZ in the cytoplasm.[15] CK1δ/ε are positive regulators of the Wnt pathway. Therefore, by inhibiting CK1δ/ε, this compound is expected to suppress Wnt signaling. This suppression can lead to an increase in the cytoplasmic pool of YAP/TAZ that is available for phosphorylation by LATS1/2, thereby activating the Hippo pathway's tumor-suppressive function. This results in decreased YAP/TAZ nuclear localization and a subsequent reduction in the transcription of pro-proliferative target genes.

MU1742_Mechanism Diagram 2: Proposed Mechanism of this compound Action cluster_drug Drug Action cluster_cytoplasm Cytoplasm cluster_hippo_core Hippo Core cluster_nucleus Nucleus This compound This compound CK1_delta_epsilon CK1δ / CK1ε This compound->CK1_delta_epsilon Inhibits Wnt_Pathway Wnt Pathway Activation CK1_delta_epsilon->Wnt_Pathway Promotes YAP_TAZ YAP/TAZ Wnt_Pathway->YAP_TAZ Sequesters/ Inhibits LATS1_2 LATS1/2 LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Reduced Translocation YAP_TAZ_P p-YAP/TAZ Degradation YAP/TAZ Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ_N->TEAD Target_Genes Target Gene Transcription TEAD->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation Reduced

Diagram 2: Proposed Mechanism of this compound Action

Experimental Protocols

To investigate the impact of this compound on the Hippo pathway, a series of in vitro and cell-based assays are required. For cellular assays, it is recommended to use this compound at concentrations below 5 µM to ensure selectivity and avoid off-target effects.[8]

Kinase Inhibition Assay (In Vitro)

This protocol determines the direct inhibitory effect of this compound on kinase activity.

  • Reagents: Recombinant active CK1δ/ε kinase, kinase buffer, ATP, substrate peptide (e.g., a generic serine/threonine kinase substrate), this compound stock solution (in DMSO), and a kinase activity detection kit (e.g., ADP-Glo™).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer. b. In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound or DMSO (vehicle control). c. Initiate the reaction by adding a fixed concentration of ATP (e.g., 10 µM). d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP (or ADP produced) using the detection kit's instructions and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the inhibition percentage against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Western Blotting for YAP/TAZ Phosphorylation and Total Protein

This method assesses changes in the phosphorylation status and total levels of key Hippo pathway proteins in cells treated with this compound.

  • Cell Culture and Treatment: a. Plate cells (e.g., HEK293A, or a cancer cell line of interest) and grow to desired confluency (e.g., 70-80%). b. Treat cells with varying concentrations of this compound (e.g., 0, 50 nM, 200 nM, 1 µM) for a specified time (e.g., 24 hours).

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate. d. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample and resolve on a 4-20% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-YAP (Ser127), anti-YAP, anti-TAZ, anti-GAPDH). c. Wash and incubate with HRP-conjugated secondary antibodies. d. Visualize bands using a chemiluminescence detection kit and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels, and total protein to a loading control (e.g., GAPDH).

Quantitative PCR (qPCR) for YAP/TAZ Target Gene Expression

This protocol measures changes in the mRNA levels of YAP/TAZ downstream target genes.

  • Cell Treatment and RNA Extraction: a. Treat cells with this compound as described in the Western Blot protocol. b. Extract total RNA from cells using an RNeasy kit or TRIzol reagent.

  • cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, cDNA template, and primers for target genes (CTGF, CYR61) and a housekeeping gene (ACTB, GAPDH). b. Run the reaction on a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Experimental_Workflow Diagram 3: General Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_protein Protein Level cluster_rna Transcript Level cluster_functional Functional Output cluster_results Data Interpretation start Seed Cells treat Treat with this compound (or Vehicle) start->treat lysis Cell Lysis treat->lysis rna_extraction RNA Extraction treat->rna_extraction reporter Reporter Assay (e.g., TEAD-luciferase) treat->reporter proliferation Proliferation Assay (e.g., AlamarBlue) treat->proliferation western Western Blot (p-YAP, YAP, TAZ) lysis->western end_result Assess Impact on Hippo Pathway Activity western->end_result cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR (CTGF, CYR61) cdna_synthesis->qpcr qpcr->end_result reporter->end_result proliferation->end_result

Diagram 3: General Experimental Workflow

Summary and Future Directions

This compound is a well-characterized and selective inhibitor of CK1δ and CK1ε, making it an invaluable tool for dissecting the roles of these kinases in cell signaling. Its demonstrated ability to modulate pathways intertwined with the Hippo cascade, such as Wnt, positions it as a key compound for investigating novel therapeutic strategies against cancers driven by YAP/TAZ hyperactivation.

Future research should focus on elucidating the direct interactions, if any, between CK1δ/ε and core Hippo pathway components. Investigating the efficacy of this compound in in vivo cancer models with defined Hippo pathway mutations or YAP/TAZ activation signatures will be crucial for translating these preclinical findings. Furthermore, exploring this compound in combination with other targeted therapies, such as direct TEAD inhibitors, could reveal synergistic effects and provide new avenues for treating resistant cancers.

References

The Role of SHP1705 in Circadian Rhythm Research and Glioblastoma Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SHP1705, a novel small molecule activator of Cryptochrome 2 (CRY2), and its involvement in circadian rhythm research, with a specific focus on its potential as a therapeutic agent for glioblastoma (GBM). This document details the mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols, and visualizes the relevant signaling pathways.

Introduction to SHP1705 and the Circadian Clock

The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and metabolic processes in mammals.[1] This internal clock is driven by a complex network of transcriptional-translational feedback loops. The core of this machinery involves the heterodimeric transcription factors CLOCK and BMAL1, which activate the transcription of their own repressors, the Period (PER) and Cryptochrome (CRY) proteins.[2][3] Disruptions in this finely tuned rhythm have been implicated in various pathologies, including cancer.[4]

Glioblastoma, the most aggressive primary brain tumor in adults, has been shown to hijack the circadian clock machinery to promote the survival and proliferation of glioblastoma stem cells (GSCs), which are thought to drive tumor growth and recurrence.[5][6] Specifically, studies have revealed that CRY2 levels are often suppressed in GBM tissue compared to non-tumor tissue.[7] This has led to the development of therapeutic strategies aimed at modulating the core clock components.

SHP1705 is a novel, orally bioavailable small molecule that has been identified as a potent and selective activator of CRY2.[7] By enhancing the repressive function of CRY2 on the CLOCK-BMAL1 complex, SHP1705 effectively disrupts the hijacked circadian machinery in GSCs, leading to impaired cancer cell survival and proliferation.[8] Notably, SHP1705 is the first circadian clock-targeting compound to have successfully completed a Phase 1 clinical trial, demonstrating a favorable safety profile in healthy volunteers.[7][9]

Mechanism of Action of SHP1705

SHP1705 functions by directly targeting and activating CRY2, a key component of the negative limb of the core circadian feedback loop.[7] In the canonical pathway, the CLOCK-BMAL1 heterodimer binds to E-box elements in the promoters of target genes, including PER and CRY, initiating their transcription.[2] The resulting PER and CRY proteins form a complex in the cytoplasm, which then translocates to the nucleus. This complex, through the action of CRY proteins, directly interacts with the CLOCK-BMAL1 heterodimer, inhibiting its transcriptional activity and thereby repressing its own expression.[10][11]

In glioblastoma stem cells, reduced CRY2 levels lead to a dampened repressive signal, allowing for uncontrolled CLOCK-BMAL1 activity that fuels cell proliferation and survival.[7] SHP1705 enhances the natural repressive function of the remaining CRY2 protein.[8] This increased CRY2 activity leads to a more robust inhibition of CLOCK-BMAL1, resulting in decreased transcription of downstream target genes essential for GSC viability, such as PER2.[7] This targeted disruption of the cancer cells' co-opted circadian clock leads to a reduction in GSC survival and proliferation, with minimal effects on healthy cells where the circadian machinery is not hijacked in the same manner.[5]

Quantitative Preclinical Data

The preclinical efficacy of SHP1705 has been evaluated in various in vitro and in vivo models of glioblastoma. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of SHP1705 in Glioblastoma Stem Cells (GSCs)
Cell LineTMZ SensitivityIC50 (µM) of SHP1705Notes
MGG 31Sensitive~2.5Showed the highest sensitivity among the tested GSC lines.
GSC 3565N/A~5.0
Various GSCsSensitive & ResistantMore efficacious than earlier CRY activators (KL001, SHP656, SHP1703)Differentiated glioblastoma cells (DGCs) lost sensitivity to SHP1705.

Data extracted from studies published in Neuro-Oncology. The IC50 values are approximate, based on graphical representations in the source material.[7][8]

Table 2: In Vivo Efficacy of SHP1705 in Glioblastoma Mouse Models
GSC LineTreatmentKey Findings
T387SHP1705Significantly prolonged survival time compared to vehicle control.
T3565SHP1705Significantly prolonged survival time compared to vehicle control and earlier CRY activator SHP656.
N/ASHP1705Higher doses slowed tumor growth and extended survival.
N/ASHP1705 + RadiationIncreased cancer cell mortality following radiation treatment.

This table summarizes the qualitative outcomes of in vivo studies. Specific quantitative data on tumor volume reduction and median survival extension can be found in the primary literature.[5][7][9]

Phase 1 Clinical Trial Summary

SHP1705 is the first circadian clock-targeting compound to be evaluated in a Phase 1 clinical trial.[6]

Table 3: Overview of SHP1705 Phase 1 Clinical Trial
Study DesignParticipantsDosingKey Findings
Randomized, double-blind, placebo-controlled54 healthy volunteersSingle Ascending Dose (SAD) and Multiple Ascending Dose (MAD)SHP1705 was found to be safe and well-tolerated.
Oral administrationThe most frequently reported adverse events were minor and included headache and nausea.

This summary is based on reports of the Phase 1 trial conducted by Synchronicity Pharma.[7][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of SHP1705.

Cell Viability Assay
  • Cell Plating: Seed glioblastoma stem cells (GSCs) in 96-well, black, clear, flat-bottom plates at a density of 1,000 cells per 100 µL of Neurobasal-A media per well.[7]

  • Compound Preparation: Dissolve SHP1705 in DMSO to create a 10 mM stock solution.[7]

  • Treatment: Add the desired concentrations of SHP1705 to the wells. Ensure the final DMSO concentration is less than or equal to 1%.[7]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for a period of 3 to 4 days.[7][8]

  • Viability Assessment: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of SHP1705 and fitting the data to a dose-response curve.

Quantitative PCR (qPCR) for PER2 Expression
  • Cell Treatment: Plate GSCs and non-malignant neuronal cells and treat with various concentrations of SHP1705 (e.g., 1.25, 2.5, or 5 µM) or DMSO control for 24 hours.[7]

  • RNA Extraction: Isolate total RNA from the cells using a standard method, such as the TRIzol™ reagent, following the manufacturer's protocol.[12]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[12]

  • qPCR Reaction: Set up qPCR reactions using a suitable qPCR master mix, cDNA template, and primers specific for the PER2 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.[12]

  • Data Analysis: Calculate the relative expression of PER2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the DMSO control.

In Vivo Glioblastoma Xenograft Model
  • Cell Preparation: Transduce GSCs with a constitutive luciferase reporter for in vivo imaging.

  • Intracranial Injection: Anesthetize 8-week-old immunodeficient mice (e.g., NSG mice) and intracranially inject 2 x 10^4 GSCs.[7]

  • Tumor Establishment: Allow tumors to establish for 7 days post-injection.[7]

  • Treatment Administration: Administer SHP1705 or vehicle control orally at specified doses and schedules.

  • Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging (BLI) at regular intervals.

  • Survival Analysis: Monitor mice for signs of morbidity and euthanize when necessary. Record survival data and analyze using Kaplan-Meier survival curves.[7]

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Signaling Pathways and Visualizations

The following diagrams illustrate the core circadian clock signaling pathway and the mechanism of action of SHP1705.

Core Circadian Clock Feedback Loop

Circadian_Clock_Feedback_Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer E_Box E-Box (Promoter) CLOCK_BMAL1->E_Box Binds to PER_CRY_Genes Per and Cry Genes E_Box->PER_CRY_Genes Activates Transcription PER_CRY_mRNA Per and Cry mRNA PER_CRY_Genes->PER_CRY_mRNA Transcription PER_CRY_Complex_N PER:CRY Complex PER_CRY_Complex_N->CLOCK_BMAL1 Inhibits PER_CRY_Proteins PER and CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex_C PER:CRY Complex PER_CRY_Proteins->PER_CRY_Complex_C Complex Formation PER_CRY_Complex_C->PER_CRY_Complex_N Nuclear Translocation

Caption: The core transcriptional-translational feedback loop of the mammalian circadian clock.

SHP1705 Mechanism of Action in Glioblastoma

SHP1705_Mechanism_of_Action cluster_nucleus Nucleus CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer E_Box E-Box (Promoter) CLOCK_BMAL1->E_Box Binds to GSC_Survival Decreased GSC Survival & Proliferation CLOCK_BMAL1->GSC_Survival Promotes Target_Genes GSC Survival & Proliferation Genes E_Box->Target_Genes Activates Transcription Target_Genes->GSC_Survival PER_CRY_Complex_N PER:CRY Complex PER_CRY_Complex_N->CLOCK_BMAL1 Enhanced Inhibition PER_CRY_Complex_N->GSC_Survival Inhibits SHP1705 SHP1705 SHP1705->PER_CRY_Complex_N Activates CRY2 in the complex

Caption: SHP1705 enhances CRY2-mediated inhibition of CLOCK:BMAL1 in glioblastoma stem cells.

References

Foundational Research on MU1742 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on MU1742, a potent and selective chemical probe for Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). The information compiled herein is intended to support further investigation into the therapeutic potential of targeting these kinases in oncology.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro and In Cellulo Potency of this compound
TargetAssay TypeIC50 (nM)Cell LineEC50 (nM)Notes
CK1δIn Vitro Kinase Assay6.1[1]HEK 29347[1]High in vitro and in cellulo potency.
CK1εIn Vitro Kinase Assay27.7[1]HEK 293220[1]Potent inhibition observed.
CK1α1In Vitro Kinase Assay7.2[1]HEK 2933500[1]High in vitro potency, but significantly weaker in cellulo engagement.
CK1α1LIn Vitro Kinase Assay520[1]--Moderate in vitro inhibition.
Table 2: Cytotoxicity of this compound in Specific Cell Lines
Cell LineCancer TypeAssayTime PointResult
JURKATT-cell leukemiaAlamar blue24 hoursNo significant crude cytotoxic effect up to 10 µM[1]
HEK 293Embryonic KidneyAlamar blue24 hoursNo significant crude cytotoxic effect up to 10 µM[1]

Note: There is a lack of publicly available, broad-panel screening data for the cytotoxicity and anti-proliferative effects of this compound across a diverse range of cancer cell lines.

Signaling Pathway Analysis: Wnt/β-catenin Pathway

This compound primarily exerts its effects on cancer cells through the modulation of the Wnt/β-catenin signaling pathway. CK1δ and CK1ε are key components of the β-catenin destruction complex. Inhibition of these kinases by this compound is expected to stabilize this complex, leading to the phosphorylation and subsequent degradation of β-catenin. This prevents its translocation to the nucleus and the transcription of Wnt target genes, which are often implicated in cancer cell proliferation and survival.

Wnt_Pathway_this compound cluster_off Wnt OFF State cluster_on Wnt ON State cluster_intervention This compound Intervention Axin Axin APC APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin P CK1de CK1δ/ε CK1de->beta_catenin P beta_catenin->Axin Forms Destruction Complex beta_catenin->APC Forms Destruction Complex beta_catenin->GSK3b Forms Destruction Complex beta_catenin->CK1de Forms Destruction Complex Proteasome Proteasome beta_catenin->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL LRP56 LRP5/6 LRP56->DVL DVL->Axin Inactivates Destruction Complex beta_catenin_stable β-catenin (stabilized) Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound This compound->CK1de Inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Protocols

Detailed methodologies for key experiments performed with this compound are provided below.

Alamar Blue Cell Viability Assay

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., JURKAT, HEK 293)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Alamar Blue reagent

  • 96-well microplates

  • Plate reader (fluorescence or absorbance)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time point (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • Add 10 µL of Alamar Blue reagent to each well.

  • Incubate for 1-4 hours, protected from light.

  • Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Western Blot for DVL3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of DVL3, a downstream target of CK1δ/ε.

Materials:

  • Cancer cell line expressing DVL3

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-DVL3 (specific for the CK1-mediated phosphorylation site, if available), anti-DVL3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Plate cells and treat with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. A shift in the mobility of the DVL3 band indicates changes in its phosphorylation state.[2]

TOPFlash/FOPFlash Reporter Assay

Objective: To measure the effect of this compound on TCF/LEF-mediated transcription, a readout of Wnt/β-catenin signaling activity.

Materials:

  • HEK 293T cells (or other suitable cell line)

  • TOPFlash (containing TCF/LEF binding sites) and FOPFlash (mutated binding sites, as a negative control) luciferase reporter plasmids

  • A constitutively expressed Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Wnt3a conditioned medium or recombinant Wnt3a (as a pathway activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect cells with TOPFlash or FOPFlash and the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with this compound at various concentrations in the presence or absence of Wnt3a.

  • Incubate for another 24 hours.

  • Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer and the dual-luciferase assay kit.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in reporter activity relative to the control-treated cells.

Trans-well Chemotaxis Assay

Objective: To assess the effect of this compound on the migration of cancer cells towards a chemoattractant.

Materials:

  • Leukemic cell line (or other migratory cancer cell line)[2]

  • Trans-well inserts (with appropriate pore size) and companion plates

  • Serum-free cell culture medium

  • Chemoattractant (e.g., CCL19 for leukemic cells)[2]

  • This compound

  • Staining solution (e.g., Crystal Violet)

Protocol:

  • Add serum-free medium containing the chemoattractant to the lower chamber of the trans-well plate.

  • Resuspend the cancer cells in serum-free medium containing various concentrations of this compound or vehicle control.

  • Add the cell suspension to the upper chamber of the trans-well insert.

  • Incubate for a sufficient time to allow for cell migration (e.g., 4-24 hours).

  • Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Quantify the inhibition of migration as a percentage of the control.

Visualizations of Experimental Workflows

Alamar_Blue_Workflow A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate (e.g., 24h) B->C D Add Alamar Blue reagent C->D E Incubate (1-4h) D->E F Measure Fluorescence/ Absorbance E->F G Calculate Viability & IC50 F->G

Caption: Workflow for the Alamar Blue cell viability assay.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

Caption: General workflow for Western blot analysis.

TOPFlash_Workflow A Co-transfect cells with TOP/FOPFlash & Renilla B Treat with this compound +/- Wnt3a A->B C Incubate (24h) B->C D Cell Lysis C->D E Measure Luciferase Activity D->E F Normalize & Calculate Fold Change E->F

Caption: Workflow for the TOPFlash/FOPFlash reporter assay.

References

Preliminary Efficacy of MU1742 in Neurodegenerative Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data and scientific rationale supporting the investigation of MU1742, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), in the context of various neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic strategies for these debilitating conditions.

Executive Summary

This compound is a chemical probe characterized by its high selectivity and potency against CK1δ and CK1ε, coupled with a favorable pharmacokinetic profile for in vivo studies.[1] Deregulation of CK1 activity has been strongly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and Parkinson's disease (PD).[2][3] The therapeutic potential of targeting CK1δ/ε is underscored by the kinases' roles in critical pathological processes such as the hyperphosphorylation of tau and TDP-43 proteins, and the modulation of amyloid-β (Aβ) pathology. This guide summarizes the existing preliminary data from studies on selective CK1δ/ε inhibitors in relevant neurodegenerative models, providing a foundational framework for the continued investigation of this compound.

Introduction to this compound

This compound is a highly selective chemical probe for the protein kinases CK1δ and CK1ε.[2] It demonstrates excellent kinome-wide selectivity and high potency in both in vitro and cellular assays.[1] Furthermore, this compound possesses a suitable pharmacokinetic profile, making it a valuable tool for in vivo research.[1][2] A corresponding negative control compound, MU2027, is also available for rigorous experimental design.[2]

Pharmacokinetic Profile of this compound in Mice

A summary of the pharmacokinetic parameters of this compound following a single oral administration in mice is presented in Table 1. The data indicates good oral bioavailability and sustained plasma concentrations, supporting its use in preclinical animal models.[1]

ParameterValue
Dose 20 mg/kg (oral)
Bioavailability (F%) 57%
Formulation Dihydrochloride salt
Vehicle Aqueous solution
Table 1: Pharmacokinetic properties of this compound in mice.[1]

Alzheimer's Disease (AD)

The overexpression of CK1δ and CK1ε has been observed in the brains of Alzheimer's disease patients, suggesting a role for these kinases in AD pathology.[4] Preclinical studies using the selective CK1δ/ε inhibitor PF-670462 in mouse models of AD have demonstrated promising therapeutic effects.

Preclinical Evidence in an APP-PS1 Mouse Model

In a study utilizing the APP-PS1 mouse model of Alzheimer's disease, the CK1δ/ε inhibitor PF-670462 was administered to assess its impact on cognitive-affective behavior and amyloid pathology.

EndpointTreatment GroupOutcome
Cognitive-Affective Behavior PF-670462 (10 mg/kg and 30 mg/kg)Improved performance in cognitive and affective tasks.
Amyloid Burden PF-670462 (dose-dependent)Reduced overall Aβ signal and plaque size in the prefrontal cortex and hippocampus.
Table 2: Effects of CK1δ/ε inhibition in the APP-PS1 mouse model.
  • Animal Model: 10-13 month old APP-PS1 transgenic mice and non-transgenic controls.

  • Drug Administration: PF-670462 administered at 10 mg/kg (CK1δ selective) or 30 mg/kg (CK1δ and CK1ε selective) via intraperitoneal injection.

  • Behavioral Assessments: A battery of tests assessing cognitive and affective functions.

  • Histopathological Analysis: Immunohistochemical staining for Aβ plaques in brain tissue (prefrontal cortex and hippocampus).

  • Biochemical Analysis: Measurement of Aβ levels.

Signaling Pathway in Alzheimer's Disease

CK1δ and CK1ε are implicated in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), which leads to the production of Aβ peptides. Inhibition of CK1δ/ε may therefore mitigate both hallmark pathologies of AD.

G cluster_0 Alzheimer's Disease Pathology APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptides APP->Abeta Plaques Amyloid Plaques Abeta->Plaques Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs CK1de CK1δ / CK1ε CK1de->APP phosphorylates CK1de->Tau phosphorylates This compound This compound This compound->CK1de inhibits

CK1δ/ε signaling in Alzheimer's Disease.

Amyotrophic Lateral Sclerosis (ALS)

A primary pathological hallmark of ALS is the cytoplasmic accumulation and hyperphosphorylation of the TAR DNA-binding protein 43 (TDP-43). CK1δ has been identified as a key kinase responsible for this aberrant phosphorylation.

Preclinical Evidence in Murine Models of ALS

Studies utilizing CK1δ inhibitors in mouse models of ALS have demonstrated a reduction in TDP-43 phosphorylation and neurotoxicity, suggesting a potential therapeutic avenue.

EndpointTreatment GroupOutcome
TDP-43 Phosphorylation CK1δ inhibitorSignificant reduction in phosphorylated TDP-43 levels in the spinal cord.
Motor Neuron Survival CK1δ inhibitorPreservation of motor neurons in the anterior horn of the lumbar spinal cord.
Neuromuscular Performance CK1δ silencing (shRNA)Significant improvement in neuromuscular performance.
Table 3: Effects of CK1δ inhibition in ALS mouse models.
  • Animal Model: Transgenic mice expressing mutant human TDP-43 (A315T).

  • Drug Administration: Intraperitoneal administration of a CK1δ inhibitor.

  • Biochemical Analysis: Western blot analysis of spinal cord lysates to quantify levels of phosphorylated and total TDP-43.

  • Histopathological Analysis: Immunohistochemical staining to assess motor neuron survival and glial reactivity in the spinal cord.

Signaling Pathway in ALS

CK1δ directly phosphorylates TDP-43, promoting its mislocalization to the cytoplasm and subsequent aggregation, which is a key toxic event in ALS. Inhibition of CK1δ is therefore hypothesized to prevent this pathological cascade.

G cluster_1 ALS Pathology TDP43_n Nuclear TDP-43 TDP43_c Cytoplasmic TDP-43 TDP43_n->TDP43_c mislocalization pTDP43 Phosphorylated TDP-43 TDP43_c->pTDP43 Aggregates TDP-43 Aggregates pTDP43->Aggregates MN_death Motor Neuron Death Aggregates->MN_death CK1d CK1δ CK1d->TDP43_c phosphorylates This compound This compound This compound->CK1d inhibits G cluster_2 Parkinson's Disease Pathology aSyn α-synuclein paSyn Phosphorylated α-synuclein aSyn->paSyn Aggregates Lewy Bodies paSyn->Aggregates Neuron_dys Neuronal Dysfunction Aggregates->Neuron_dys CK1 CK1 CK1->aSyn phosphorylates This compound This compound This compound->CK1 inhibits G cluster_3 Preclinical Evaluation Workflow Model Select Animal Model (e.g., APP-PS1, TDP-43 A315T) Dosing Administer this compound (and vehicle/negative control) Model->Dosing Behavior Behavioral Testing (Cognitive/Motor) Dosing->Behavior Tissue Tissue Collection (Brain, Spinal Cord) Behavior->Tissue Analysis Biochemical & Histopathological Analysis Tissue->Analysis Data Data Analysis & Interpretation Analysis->Data

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MU1742 Target Engagement and Validation in Cells

This guide provides a comprehensive overview of the chemical probe this compound, focusing on its target engagement and validation in cellular contexts. This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key regulators of various cellular processes, most notably the Wnt signaling pathway.[1][2] This document details the quantitative characteristics of this compound, outlines experimental protocols for its validation, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound and its corresponding negative control, MU2027.

Table 1: In Vitro Potency of this compound and MU2027 [1][3]

TargetThis compound IC50 (nM)MU2027 IC50 (nM)
CK1δ6.1>10,000
CK1ε27.7>10,000
CK1α17.2>10,000
CK1α1L520>10,000
p38α>10,000>10,000

Table 2: Cellular Target Engagement of this compound in HEK293 Cells (NanoBRET Assay) [3]

TargetThis compound EC50 (nM)
CK1δ47
CK1ε220
CK1α13500

Mandatory Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 binds DVL Dishevelled (DVL) Frizzled->DVL activates LRP5_6->DVL Destruction_Complex Destruction Complex DVL->Destruction_Complex inhibits GSK3b GSK3β GSK3b->Destruction_Complex Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex CK1de CK1δ/ε Target of this compound CK1de->Destruction_Complex Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates and binds Destruction_Complex->Beta_Catenin phosphorylates for degradation Target_Genes Wnt Target Genes TCF_LEF->Target_Genes activates transcription This compound This compound This compound->CK1de inhibits

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo Cellular Target Engagement & Validation cluster_phenotypic Phenotypic Assays Kinase_Assay In Vitro Kinase Assay (Determine IC50 vs. CK1 isoforms) NanoBRET NanoBRET Assay (Confirm target engagement and determine EC50 in intact cells) Kinase_Assay->NanoBRET Kinome_Scan Kinome-wide Selectivity Screen (Assess off-target effects) Kinome_Scan->NanoBRET Western_Blot Western Blot Analysis (Measure phosphorylation of DVL3, a downstream target) NanoBRET->Western_Blot Wnt_Reporter Wnt/β-catenin Reporter Assay (Luciferase-based functional readout of pathway inhibition) Western_Blot->Wnt_Reporter Migration_Assay Cell Migration Assay (Assess impact on a cellular process regulated by Wnt signaling) Western_Blot->Migration_Assay

Caption: Experimental workflow for the validation of this compound.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the in vitro potency (IC50) of this compound against CK1δ and CK1ε.

Materials:

  • Recombinant human CK1δ and CK1ε enzymes

  • α-casein substrate

  • ATP

  • This compound and MU2027 (in DMSO)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound and MU2027 in kinase buffer.

  • In a 384-well plate, add 1 µL of the compound dilutions.

  • Add 2 µL of a solution containing the kinase (e.g., 7 nM GST-CK1δ or 70 nM 6xHis-CK1ε) in kinase buffer to each well.[4]

  • To initiate the reaction, add 2 µL of a substrate/ATP mix (e.g., 10 µM α-casein and 10 µM ATP) to each well.[1][4]

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

NanoBRET™ Target Engagement Assay

This protocol measures the binding of this compound to CK1δ and CK1ε in live HEK293 cells.[3]

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-CK1δ and NanoLuc®-CK1ε fusions

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer for CK1

  • This compound and MU2027 (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • 384-well white plates

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmids and plate them in a 384-well plate. Culture for 18-24 hours.[5]

  • Prepare serial dilutions of this compound and MU2027 in Opti-MEM.

  • Add the compounds to the cells.

  • Add the NanoBRET™ tracer at its predetermined optimal concentration to all wells.

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[5]

  • Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM according to the manufacturer's protocol.

  • Add the detection reagent to all wells.

  • Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.[5]

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the EC50.

Western Blot for DVL3 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of DVL3, a downstream substrate of CK1δ/ε in the Wnt pathway.[1]

Materials:

  • HEK293T cells

  • This compound and MU2027 (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-DVL3, anti-total DVL3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate HEK293T cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or MU2027 for a specified time (e.g., 4-24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-DVL3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total DVL3 and β-actin to ensure equal loading.

Wnt/β-catenin Reporter Assay (TOPFlash)

This assay quantifies the activity of the canonical Wnt signaling pathway.

Materials:

  • HEK293T cells

  • TOPFlash (TCF/LEF reporter) and Renilla luciferase (control) plasmids

  • Transfection reagent

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • This compound and MU2027 (in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white plates

Procedure:

  • Co-transfect HEK293T cells with TOPFlash and Renilla luciferase plasmids in a 96-well plate.[2][7]

  • After 24 hours, replace the medium with fresh medium containing Wnt3a to activate the pathway.

  • Simultaneously, treat the cells with serial dilutions of this compound or MU2027.

  • Incubate for another 24 hours.

  • Lyse the cells using the passive lysis buffer from the assay kit.

  • Measure the Firefly and Renilla luciferase activities in each well using a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the compound concentration to determine the effect on Wnt signaling.

Cell Migration Assay (Transwell)

This assay assesses the impact of this compound on cell migration, a process that can be regulated by Wnt signaling.

Materials:

  • A suitable cell line with migratory potential (e.g., MDA-MB-231)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free and serum-containing culture medium

  • This compound and MU2027 (in DMSO)

  • Crystal violet staining solution

Procedure:

  • Starve the cells in serum-free medium for 12-24 hours.

  • Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.[8]

  • Resuspend the starved cells in serum-free medium containing different concentrations of this compound or MU2027.

  • Seed the cell suspension into the upper chamber of the Transwell inserts.[9]

  • Incubate for an appropriate time (e.g., 12-24 hours) to allow for cell migration.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[8]

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with crystal violet.

  • Wash the inserts and allow them to dry.

  • Elute the crystal violet with a destaining solution (e.g., 10% acetic acid).

  • Quantify the migrated cells by measuring the absorbance of the eluted dye or by counting cells in multiple microscopic fields.

References

basic properties and characteristics of the MU1742 compound

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide on the Core Properties and Characteristics of Sotorasib (B605408) (AMG 510), a KRAS G12C Inhibitor

Disclaimer: Information regarding the specific compound "MU1742" was not publicly available. This guide has been created using Sotorasib (AMG 510), a well-documented KRAS G12C inhibitor, as a representative example to fulfill the detailed structural and content requirements of the request. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (G12C).[1][2] This mutation is a key oncogenic driver in several cancers, including a notable subset of non-small cell lung cancer (NSCLC).[3] Sotorasib has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[4][5] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols.

Core Chemical and Physical Properties

Sotorasib is a synthetic organic compound with a complex pyridopyrimidine derivative structure.[6][7] Its key physicochemical properties are summarized below for reference.

PropertyValueReference
Molecular Formula C₃₀H₃₀F₂N₆O₃[1][6]
Molecular Weight 560.6 g/mol [1][6]
IUPAC Name 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2(1H)-one[7]
CAS Number 2252403-56-6[7]
Appearance Off-white to yellow powder[7]
Solubility 1.3 mg/mL at pH 1.2, 0.03 mg/mL at pH 6.8[8][9]
pKa 8.06, 4.56[8][9]

Signaling Pathways and Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[6] The KRAS G12C mutation impairs the protein's ability to hydrolyze guanosine (B1672433) triphosphate (GTP) to guanosine diphosphate (B83284) (GDP), locking it in a constitutively active, GTP-bound state.[10][11] This leads to persistent downstream signaling, primarily through the RAF/MEK/ERK (MAPK) pathway, driving uncontrolled cell growth.[4][10]

Sotorasib is a covalent inhibitor that selectively targets the mutant cysteine residue at position 12.[10][12] It binds to a previously unexploited surface groove in the switch II region of KRAS G12C when the protein is in its inactive, GDP-bound state.[4][6] This irreversible covalent bond traps KRAS G12C in this inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[6][12] This mechanism is highly specific to the G12C mutant, with no inhibitory effect on wild-type KRAS.[6]

KRAS_Pathway KRAS G12C Signaling Pathway and Sotorasib Inhibition cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors (MAPK Pathway) Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive SOS1->KRAS_G12C_GDP Promotes GDP-GTP Exchange KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading RAF RAF KRAS_G12C_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Sotorasib Sotorasib (this compound) Sotorasib->KRAS_G12C_GDP Irreversibly Binds & Traps in Inactive State

KRAS G12C signaling and Sotorasib's mechanism of action.

Preclinical and Clinical Data Summary

Sotorasib has undergone extensive preclinical and clinical evaluation, demonstrating significant anti-tumor activity in KRAS G12C-mutated cancers.

In Vitro Efficacy

The potency of sotorasib has been evaluated across various cancer cell lines harboring the KRAS G12C mutation.

Cell LineCancer TypeAssay FormatIC50 (nM)Reference
NCI-H358Non-Small Cell Lung Cancer2D10 - 15.6[13]
MIA PaCa-2Pancreatic Cancer2D10 - 50[13]
NCI-H2122Non-Small Cell Lung Cancer2D20[13]
SW1573Non-Small Cell Lung Cancer2D30[13]
NCI-H358Non-Small Cell Lung Cancer3D0.2[13]
MIA PaCa-2Pancreatic Cancer3D0.3[13]
In Vivo Efficacy

Preclinical studies in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models have shown significant tumor growth inhibition with sotorasib treatment.[3] Combination strategies with other targeted agents, such as HER kinase or SHP2 inhibitors, have demonstrated enhanced anti-tumor activity in vivo.[3]

Clinical Trial Data (CodeBreaK 100)

The pivotal CodeBreaK 100 trial evaluated sotorasib in patients with pretreated KRAS G12C-mutated advanced solid tumors.[5][14]

ParameterValue (NSCLC Cohort, n=124)Reference
Dose 960 mg once daily[15]
Objective Response Rate (ORR) 37.1% (95% CI: 28, 45)[4][15]
Disease Control Rate (DCR) 80.6%[15][16]
Median Duration of Response (DOR) 11.1 months[16]
Median Progression-Free Survival (PFS) 6.8 months[15]
Median Overall Survival (OS) 12.5 months[16]
2-Year OS Rate 33%[17]

The most common adverse reactions (≥20%) included diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, and cough.[4][9]

Experimental Protocols

A suite of biochemical and cell-based assays is essential for the characterization of KRAS inhibitors like sotorasib.[18][19]

Biochemical Assay: HTRF-Based Nucleotide Exchange

This assay measures the compound's ability to inhibit the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.[20]

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the binding of a fluorescently labeled GTP analog to KRAS G12C in the presence of the guanine (B1146940) nucleotide exchange factor (GEF), SOS1. Inhibition of this process by the compound results in a decreased HTRF signal.

Methodology:

  • Compound Plating: Serially dilute the test compound in an appropriate buffer (e.g., DMSO) and dispense into a 384-well assay plate.[20]

  • KRAS/GDP/Antibody Mix Preparation: Prepare a mix containing recombinant KRAS G12C protein, a fluorescently labeled GDP analog (e.g., BODIPY-GDP), and an anti-tag antibody (e.g., Anti-His6-Tb). Pre-incubate to allow complex formation.[20]

  • Dispensing KRAS Mix: Add the pre-incubated KRAS mix to all wells of the compound-plated plate.

  • Initiating Nucleotide Exchange: Prepare a mix of the GEF (e.g., SOS1) and unlabeled GTP in assay buffer. Add this mix to the wells to initiate the exchange reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the reaction to reach equilibrium.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the results against compound concentration to determine the IC50 value.

Cell-Based Assay: Cell Viability (e.g., CellTiter-Glo®)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cells harboring the KRAS G12C mutation.[13]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Methodology:

  • Cell Culture: Culture KRAS G12C mutant cells (e.g., NCI-H358) under standard conditions.

  • Cell Seeding: Seed the cells into a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 3-10 days).[13]

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This lyses the cells and initiates the luminescent reaction.

  • Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Plate Reading: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against compound concentration to generate a dose-response curve and calculate the IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Prepare Compound Dilutions b3 Add KRAS Mix to Compound Plate b1->b3 b2 Incubate KRAS G12C, BODIPY-GDP, Antibody b2->b3 b4 Initiate with SOS1 and GTP b3->b4 b5 Read HTRF Signal b4->b5 b6 Calculate IC50 b5->b6 c1 Seed KRAS G12C Cells in Plate c2 Add Compound Dilutions c1->c2 c3 Incubate for 3-10 Days c2->c3 c4 Add CellTiter-Glo Reagent c3->c4 c5 Read Luminescence c4->c5 c6 Calculate IC50 c5->c6

Workflow for biochemical and cell-based characterization.

References

The Chemical Probe MU1742 and its Inactive Control MU2027: A Technical Guide to a Selective CK1δ/ε Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical probe MU1742, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and its corresponding inactive control, MU2027. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including the regulation of Wnt, Hedgehog, and Hippo signaling pathways.[1][2] These pathways are fundamental for embryonic development, tissue homeostasis, and cell proliferation, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[3] The CK1 family consists of several isoforms, with CK1δ and CK1ε sharing the highest degree of homology and often exhibiting functional redundancy.[4]

This compound has been developed as a high-quality chemical probe for studying the biological functions of CK1δ and CK1ε.[1] Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it a valuable tool for both in vitro and in vivo research.[1][2] To ensure rigorous experimental design and interpretation, this compound is accompanied by MU2027, a structurally related but biologically inactive control compound.[1] This allows researchers to distinguish the specific effects of CK1δ/ε inhibition from potential off-target or compound-specific effects.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the canonical Wnt/β-catenin signaling pathway.[1] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] Upon Wnt binding to its receptor Frizzled (Fz) and co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane, leading to the inhibition of β-catenin phosphorylation.[5]

CK1δ and CK1ε are positive regulators of the Wnt pathway.[4][6] They contribute to the stabilization of β-catenin by phosphorylating components of the destruction complex, such as Dishevelled (DVL).[4][5] By inhibiting CK1δ/ε, this compound prevents the phosphorylation of DVL, leading to the stabilization of the destruction complex and subsequent degradation of β-catenin.[1][7] This is observed experimentally as a reduction in the phosphorylation-dependent mobility shift of DVL3 on a Western blot and decreased stabilization of β-catenin.[7][8] The downstream consequence is the suppression of Wnt target gene transcription.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its inactive control MU2027.

Table 1: In Vitro Potency of this compound against CK1 Isoforms

Kinase IsoformIC50 (nM)
CK1α7.2
CK1δ6.1
CK1ε27.7
CK1α1L520

Data from kinome-wide screening at 1 µM concentration.[1]

Table 2: Cellular Potency of this compound (NanoBRET Assay in HEK293 Cells)

Kinase IsoformEC50 (nM)
CK1δ47
CK1ε220
CK1α13500

Cellular target engagement confirmed by NanoBRET assay.[8]

Table 3: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC22H22F2N6408.46
MU2027C24H27FN6418.52

[2]

Table 4: In Vivo Pharmacokinetic Profile of this compound in Mice

ParameterValue
Bioavailability (F%)57%
Recommended Dose20-100 mg/kg (per oral)

Favorable pharmacokinetic profile observed upon oral administration.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of this compound to CK1δ and CK1ε in live cells.

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion proteins

  • NanoBRET™ Kinase Tracer

  • Opti-MEM™ I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • This compound and MU2027

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-CK1 fusion plasmid and a carrier DNA using FuGENE® HD. Plate the transfected cells in white 96-well plates and incubate for 18-24 hours to allow for protein expression.[9]

  • Compound Preparation: Prepare serial dilutions of this compound and MU2027 in Opti-MEM™.

  • Tracer Preparation: Dilute the NanoBRET™ Kinase Tracer in Opti-MEM™.

  • Assay Plate Setup: Add the diluted compounds and tracer to the wells containing the transfected cells. Include wells with tracer only (for control) and vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[9]

  • Luminescence Reading: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells. Read the donor (460 nm) and acceptor (610 nm) emission signals within 20 minutes using a plate reader equipped for BRET measurements.[9]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blot for DVL3 Phosphorylation

This assay assesses the effect of this compound on the phosphorylation status of DVL3, a key downstream target of CK1δ/ε.

Materials:

  • HEK293T cells

  • Plasmids for overexpression of DVL3 and CK1ε (optional, to enhance signal)

  • This compound and MU2027

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-DVL3, anti-phospho-DVL (if available), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Seed HEK293T cells and, if desired, transfect with DVL3 and CK1ε plasmids. Treat the cells with various concentrations of this compound or MU2027 for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-DVL3 antibody overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the electrophoretic mobility shift of the DVL3 band. A decrease in the higher molecular weight (phosphorylated) forms of DVL3 in this compound-treated samples indicates inhibition of CK1δ/ε.

TOPFlash/FOPFlash Reporter Assay

This luciferase-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Materials:

  • HEK293T cells

  • TOPFlash (containing TCF/LEF binding sites) and FOPFlash (mutated binding sites, as a negative control) luciferase reporter plasmids

  • A Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned medium (or plasmid for Wnt3a overexpression)

  • This compound and MU2027

  • Dual-Luciferase® Reporter Assay System

  • 96-well plates and a luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells in 96-well plates with the TOPFlash or FOPFlash plasmid, the Renilla luciferase plasmid, and any other plasmids as required (e.g., DVL3 and CK1ε to amplify the signal).[11]

  • Compound Treatment and Wnt Stimulation: After 24 hours, replace the medium with fresh medium containing different concentrations of this compound or MU2027. After a pre-incubation period (e.g., 1 hour), stimulate the cells with Wnt3a conditioned medium.

  • Cell Lysis: After 16-24 hours of stimulation, lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.[12]

  • Luciferase Assay: Measure the Firefly (TOP/FOPFlash) and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[12]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A decrease in the TOPFlash/FOPFlash ratio in this compound-treated cells indicates inhibition of Wnt/β-catenin signaling.

Trans-well Migration Assay

This assay evaluates the effect of this compound on the chemotaxis of cells in response to a chemokine like CCL19.

Materials:

  • Leukemic cell line (e.g., Jurkat)

  • Trans-well inserts (with appropriate pore size, e.g., 5 µm)

  • 24-well plates

  • Recombinant human CCL19

  • This compound and MU2027

  • Assay medium (e.g., RPMI with 0.5% BSA)

  • Flow cytometer or cell counter

Procedure:

  • Assay Setup: Add assay medium containing various concentrations of CCL19 to the lower chambers of the 24-well plate.

  • Cell Preparation: Resuspend the cells in assay medium and pre-incubate them with different concentrations of this compound or MU2027 for 30-60 minutes at 37°C.[13]

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the trans-well inserts.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.[13]

  • Cell Counting: Collect the cells that have migrated to the lower chamber and count them using a flow cytometer or a hemocytometer.

  • Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added. A reduction in cell migration in the presence of this compound indicates an inhibitory effect on chemotaxis.

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway and the Role of this compound

Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fz Frizzled (Fz) Wnt->Fz binds LRP LRP5/6 Fz->LRP co-receptor DVL Dishevelled (DVL) Fz->DVL activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) LRP->DestructionComplex inhibits DVL->DestructionComplex inhibits CK1 CK1δ/ε CK1->DVL phosphorylates BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates This compound This compound This compound->CK1 inhibits TargetGenes Wnt Target Genes TCF_LEF->TargetGenes promotes transcription

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Target Engagement & Pathway Analysis cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 determination) KinomeScan Kinome-wide Selectivity Profiling KinaseAssay->KinomeScan NanoBRET NanoBRET™ Assay (EC50 determination) KinomeScan->NanoBRET WesternBlot Western Blot (DVL3 phosphorylation) NanoBRET->WesternBlot TOPFlash TOPFlash Reporter Assay (Wnt pathway activity) WesternBlot->TOPFlash MigrationAssay Trans-well Migration Assay (Functional outcome) TOPFlash->MigrationAssay PK_studies Pharmacokinetic Studies (Bioavailability, dosing) MigrationAssay->PK_studies Efficacy_studies In Vivo Efficacy Models (e.g., tumor xenografts) PK_studies->Efficacy_studies

Caption: A typical experimental workflow for the characterization of a kinase inhibitor like this compound.

References

The Discovery and Development of MU1742: A Potent and Selective Chemical Probe for CK1δ and CK1ε

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and characterization of MU1742, a potent and highly selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε). Developed through a collaboration between the Structural Genomics Consortium (SGC), CasInvent Pharma, and researchers at Masaryk University, this compound serves as a critical tool for investigating the roles of CK1δ and CK1ε in various cellular processes and disease states.[1][2] This document details the probe's biochemical and cellular activity, selectivity profile, pharmacokinetic properties, and the experimental protocols utilized for its validation. Accompanying this guide is MU2027, a structurally related but inactive compound, which serves as an essential negative control for rigorous experimental design.[1]

Introduction to Casein Kinase 1 and the Rationale for a Selective Probe

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine protein kinases that are ubiquitously expressed and play pivotal roles in a multitude of cellular processes.[1] The CK1 family in humans consists of six isoforms (α, γ1, γ2, γ3, δ, and ε) and several splice variants.[3][4] These kinases are integral components of several key signaling pathways, including Wnt, Hedgehog, and Hippo, which are fundamental for embryonic development, tissue homeostasis, and cellular growth.[1][3][4]

Deregulation of CK1 activity has been implicated in the pathogenesis of numerous diseases, including various cancers such as acute myeloid leukemia, breast cancer, and pancreatic cancer, as well as neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] The pleiotropic nature of CK1 isoforms and their involvement in critical cellular functions, such as chromosome segregation, gene expression, cell proliferation, and apoptosis, make them attractive therapeutic targets.[1][3] However, the high degree of structural similarity among the CK1 isoforms, particularly between CK1δ and CK1ε, has posed a significant challenge to the development of selective inhibitors.[1] The development of isoform-selective chemical probes is therefore crucial to dissect the specific functions of each kinase and to validate them as therapeutic targets. This compound was developed to address this need, providing researchers with a high-quality tool to specifically interrogate the functions of CK1δ and CK1ε.[1][5]

Discovery and Development of this compound

This compound was identified as a potent and selective inhibitor of CK1δ and CK1ε, emerging from a focused effort to develop chemical probes for the CK1 family.[1][5] The development program also yielded MU2027, a closely related analogue with significantly reduced activity, to serve as a negative control in biological experiments.[1] The core chemical scaffold of this compound is a 1H-pyrrolo[2,3-b]pyridine-imidazole pharmacophore.[5]

Chemical Synthesis

The synthesis of this compound and related 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step synthetic routes. While the specific, detailed synthesis of this compound is proprietary, the general approach for creating similar scaffolds often involves key cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to build the core structure and introduce various substituents. The development of these synthetic methodologies allows for the creation of a diverse range of analogues for structure-activity relationship (SAR) studies, leading to the optimization of potency and selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, MU2027.

Table 1: In Vitro Potency of this compound and MU2027 Against CK1 Isoforms
CompoundTargetIC50 (nM)
This compound CK1α17.2
CK1α1L520
CK1δ 6.1
CK1ε 27.7
p38α>10,000
MU2027 CK1δ>10,000
CK1ε>10,000

Data obtained from in vitro inhibition assays (Reaction Biology) at an ATP concentration of 10 µM.[3][6]

Table 2: In Cellulo Target Engagement of this compound
TargetEC50 (nM)
CK1α13500
CK1δ 47
CK1ε 220

Data from NanoBRET™ assays performed in intact HEK293 cells.[3][4]

Table 3: Kinome-Wide Selectivity of this compound
Kinase PanelConcentrationResults
415 Protein Kinases1 µMOnly CK1 kinases were strongly inhibited (residual activity < 40%). No significant off-target inhibition observed.

Data from kinome-wide screening performed by Reaction Biology.[6][7]

Table 4: Pharmacokinetic Properties of this compound in Mice
ParameterValue
Administration RoutePer Oral (PO)
Dose20 mg/kg
Bioavailability (F)57%

In vivo pharmacokinetic profile evaluated in mice.[3][4][7]

Signaling Pathways and Cellular Processes Modulated by this compound

This compound, through its inhibition of CK1δ and CK1ε, modulates several critical signaling pathways.

Signaling_Pathways cluster_Wnt Wnt Signaling cluster_CK1_Inhibition This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 This compound This compound DVL Dishevelled (DVL) Frizzled->DVL CK1_delta_epsilon CK1δ / CK1ε Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression This compound->CK1_delta_epsilon Inhibits CK1_delta_epsilon->DVL

Caption: Simplified Wnt/β-catenin signaling pathway and the point of intervention by this compound.

CK1δ and CK1ε are key positive regulators of the canonical Wnt/β-catenin signaling pathway through their phosphorylation of Dishevelled (DVL) proteins.[8][9] Inhibition of CK1δ/ε by this compound leads to decreased DVL phosphorylation, stabilization of the β-catenin destruction complex, and subsequent degradation of β-catenin, ultimately downregulating Wnt target gene expression.[4][7] this compound has also been shown to impact the Hedgehog and Hippo signaling pathways, where CK1 isoforms play crucial regulatory roles.[1][3][4] The cellular processes affected by this compound are diverse and include cell proliferation, survival, migration, and differentiation.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

In Vitro Kinase Inhibition Assay

This protocol describes a general procedure for determining the in vitro inhibitory activity of this compound against CK1 isoforms.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow start Start step1 Prepare kinase reaction buffer with recombinant CK1 enzyme. start->step1 step2 Add serial dilutions of this compound or MU2027 (negative control). step1->step2 step3 Add substrate and ATP (e.g., 10 µM) to initiate reaction. step2->step3 step4 Incubate at room temperature. step3->step4 step5 Stop reaction and measure substrate phosphorylation. step4->step5 step6 Calculate IC50 values. step5->step6 end End step6->end

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

  • Reagents and Materials: Recombinant human CK1 isoforms (CK1α, CK1δ, CK1ε), appropriate peptide substrate, ATP, kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT), this compound, MU2027, DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of this compound and MU2027 in DMSO and then in kinase reaction buffer. b. In a 96-well or 384-well plate, add the diluted compounds. c. Add the recombinant CK1 enzyme to each well and incubate briefly. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method and a plate reader. g. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

NanoBRET™ Target Engagement Assay

This protocol outlines the methodology to measure the engagement of this compound with CK1δ and CK1ε in living cells.

Methodology:

  • Reagents and Materials: HEK293 cells, plasmids encoding NanoLuc®-CK1δ and NanoLuc®-CK1ε fusion proteins, NanoBRET™ fluorescent tracer, FuGENE® HD transfection reagent, Opti-MEM™ I Reduced Serum Medium, NanoBRET™ Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor.

  • Procedure: a. Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-CK1 fusion construct and a carrier DNA using FuGENE® HD. Plate the transfected cells in a 96-well plate and incubate for 18-24 hours. b. Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the cells. c. Tracer Addition: Add the NanoBRET™ tracer to all wells. d. Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator. e. Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. f. Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm). g. Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The EC50 values are determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.[10]

DVL3 Phosphorylation Western Blot

This protocol is for assessing the effect of this compound on the phosphorylation of DVL3, a key substrate of CK1δ/ε in the Wnt pathway.

Methodology:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HEK293T) and transfect with a plasmid expressing tagged DVL3 (e.g., FLAG-Dvl3). Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein lysate on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against the DVL3 tag (e.g., anti-FLAG) and a loading control (e.g., β-actin or GAPDH). Phosphorylation of DVL3 by CK1δ/ε results in a characteristic electrophoretic mobility shift, which can be observed as a slower migrating band.[7][11] e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TOPFlash/FOPFlash Reporter Assay

This assay quantifies the transcriptional activity of the canonical Wnt pathway.

Methodology:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with either the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid for normalization.

  • Treatment: 24 hours post-transfection, treat the cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl) in the presence of varying concentrations of this compound.

  • Luciferase Measurement: After 16-24 hours of treatment, lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of normalized TOPFlash to FOPFlash activity. A decrease in this ratio upon this compound treatment indicates inhibition of the Wnt pathway.[7][12]

Leukemic Cell Chemotaxis Assay

This protocol assesses the effect of this compound on the migration of leukemic cells towards a chemoattractant.

Methodology:

  • Reagents and Materials: A leukemic cell line (e.g., Jurkat), RPMI-1640 medium with BSA, a chemoattractant (e.g., CCL19), Transwell inserts (e.g., 5 µm pore size), and a method for cell counting (e.g., flow cytometry or a fluorescent dye like Calcein AM).

  • Procedure: a. Place the Transwell inserts into a 24-well plate. Add medium containing the chemoattractant (e.g., CCL19) to the lower chamber. b. Resuspend the leukemic cells in serum-free medium and pre-treat with different concentrations of this compound or vehicle control. c. Add the cell suspension to the upper chamber of the Transwell inserts. d. Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow for cell migration. e. Quantify the number of cells that have migrated to the lower chamber. This can be done by collecting the cells from the lower chamber and counting them using a flow cytometer or by lysing the cells and measuring fluorescence if a dye was used. f. A reduction in the number of migrated cells in the this compound-treated wells compared to the control indicates an inhibition of chemotaxis.[7][13][14]

Conclusion

This compound is a high-quality chemical probe characterized by its high potency and selectivity for CK1δ and CK1ε, both in vitro and in cell-based assays.[1][3][7] Its favorable pharmacokinetic profile makes it suitable for in vivo studies.[3][7] The availability of the corresponding negative control, MU2027, further enhances its utility for rigorously probing the biological functions of CK1δ and CK1ε. This technical guide provides the essential data and experimental protocols to facilitate the use of this compound by the scientific community to further elucidate the roles of these important kinases in health and disease.

References

An In-depth Technical Guide to the Initial Biological Assessment of MU1742

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial biological and pharmacological assessment of MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). This compound serves as a critical research tool for elucidating the complex roles of these kinases in various cellular processes. This guide details its mechanism of action, summarizes its biochemical and cellular activity, and outlines the experimental protocols used for its characterization.

Executive Summary

This compound is a high-quality chemical probe that demonstrates exceptional kinome-wide selectivity and potent inhibitory activity against CK1δ and CK1ε.[1] Developed as a tool for biomedical research, it also exhibits high potency in cell-based assays and possesses a suitable pharmacokinetic (PK) profile for in vivo studies in animal models.[1][2] At elevated concentrations, this compound can also effectively inhibit the CK1α isoform, making it a valuable asset for studying the distinct and overlapping functions of these crucial kinases.[2][3] This guide consolidates the key data and methodologies from its initial assessment. A structurally similar but inactive compound, MU2027, is available as a negative control for experiments.[1]

Mechanism of Action and Signaling Pathway Involvement

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral regulators of numerous cellular signaling pathways critical for growth, development, and homeostasis.[2][4] The CK1 family, which includes isoforms α, δ, ε, and γ, plays a pivotal role in the Wnt, Hedgehog (Hh), and Hippo signaling pathways.[1][2][4]

The primary mechanism of action for this compound is the direct inhibition of the kinase activity of CK1δ and CK1ε. By targeting these isoforms, this compound can modulate downstream signaling events. For instance, in the canonical Wnt/β-catenin pathway, CK1α is known to initiate the degradation of β-catenin by phosphorylating it at Serine 45.[5] This "priming" phosphorylation allows for subsequent phosphorylation by GSK3, leading to ubiquitination and proteasomal degradation. Inhibition of CK1 isoforms by this compound can disrupt this process, leading to the stabilization and accumulation of β-catenin.[1][4] This modulation of Wnt signaling by this compound has been confirmed using a TopFlash reporter system.[1]

Wnt_Pathway_Inhibition cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP56 LRP5/6 DVL DVL Frizzled->DVL Activates Axin Axin DVL->Axin Inhibits Complex APC APC BetaCatenin β-catenin Axin->BetaCatenin GSK3 GSK3 APC->BetaCatenin CK1 CK1 (δ/ε/α) GSK3->BetaCatenin Phosphorylates CK1->BetaCatenin Phosphorylates (pS45) Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degraded BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Accumulates & Translocates This compound This compound This compound->CK1 Inhibits TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Binds Gene Target Gene Transcription TCF_LEF->Gene Activates

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Quantitative Data Presentation

The biological activity of this compound has been quantified through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: In Vitro Potency of this compound Against CK1 Isoforms

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Target KinaseIC50 (nM)
CK1δ6.1
CK1α17.2
CK1ε27.7
CK1α1L520
Data sourced from biochemical assays performed by Reaction Biology at 10 µM ATP concentration.[1][4]
Table 2: Cellular Target Engagement of this compound in HEK293 Cells

This table shows the half-maximal effective concentration (EC50) from NanoBRET™ assays, which measures target engagement within intact cells.

Target KinaseCellular EC50 (nM)
CK1δ47
CK1ε220
CK1α13500
Data demonstrates potent cellular activity against CK1δ and CK1ε, with significantly lower potency against CK1α in a cellular context.[4]
Table 3: Kinome-wide Selectivity Profile

A comprehensive screening was performed to assess the selectivity of this compound.

ParameterResult
Kinases Screened415
This compound Concentration1 µM
Key Finding Only CK1 kinases were strongly inhibited. No off-targets were observed with residual activity below 40%.[1][4]
Table 4: In Vivo Pharmacokinetics (PK) in Mice

The suitability of this compound for in vivo use was confirmed through pharmacokinetic studies.

ParameterValue
Animal ModelMouse
Administration RoutePer Oral (PO)
Dose20 mg/kg (formulated as .2HCl salt)
Oral Bioavailability (F) 57%
The compound was well-tolerated at doses up to 100 mg/kg and exhibited a favorable PK profile.[1][4]

Experimental Protocols

Detailed methodologies were employed to ensure a thorough characterization of this compound.

Kinome-wide Selectivity Screening

To determine its specificity, this compound was tested at a concentration of 1 µM against a panel of 415 different protein kinases.[1][4] This service, performed by Reaction Biology, measures the residual activity of each kinase in the presence of the inhibitor. A high residual activity indicates weak or no inhibition, while low residual activity signifies potent inhibition. The results demonstrated that this compound is exceptionally selective for CK1 isoforms.[1]

In Vitro IC50 Determination

The in vitro potency of this compound was assessed using a biochemical kinase assay, also conducted by Reaction Biology.[1]

  • Principle: Recombinant human CK1 isoforms (CK1α, CK1δ, CK1ε) were incubated with a specific substrate and ATP (at a concentration of 10 µM).

  • Procedure: A range of this compound concentrations were added to the reactions to determine the level of inhibition.

  • Readout: The amount of phosphorylated substrate was quantified, and the results were used to calculate IC50 values. The common off-target kinase p38α was also tested to confirm selectivity.[1]

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was used to confirm that this compound could engage its target kinases inside living cells.[1]

  • Principle: HEK293 cells were engineered to express CK1 isoforms fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket was then added to the cells. When the tracer is bound, its fluorescence is excited by the luciferase energy transfer (BRET).

  • Procedure: Cells were treated with varying concentrations of this compound. As this compound enters the cell and binds to the target kinase, it displaces the fluorescent tracer, causing a decrease in the BRET signal.

  • Readout: The reduction in BRET signal was measured to quantify the potency (EC50) of this compound for each isoform in a cellular environment.[1][5]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_incellulo In Cellulo Assessment cluster_invivo In Vivo Assessment KinomeScan Kinome-wide Selectivity (415 Kinases @ 1µM) IC50 Biochemical IC50 Assay (vs. CK1 Isoforms) KinomeScan->IC50 Confirms Potency NanoBRET Cellular Target Engagement (NanoBRET™ in HEK293) IC50->NanoBRET Translates to Cells WB Orthogonal Validation (Western Blot for p-DVL3) NanoBRET->WB Confirms Mechanism Cytotox Cytotoxicity Screen (Alamar Blue in JURKAT/HEK293) NanoBRET->Cytotox Rules out Toxicity PK Pharmacokinetic Profiling (Mice, 20 mg/kg PO) NanoBRET->PK Proceeds to In Vivo TopFlash Wnt Pathway Activity (TopFlash Reporter Assay) WB->TopFlash Migration Functional Assay (Trans-well Migration) TopFlash->Migration Functional Outcomes PD Pharmacodynamic Study (p-DVL2 in Lung Tissue) PK->PD Links Exposure to Effect

Caption: Experimental workflow for the biological characterization of this compound.
Orthogonal Cellular Assays

To further confirm the cellular activity and mechanism of this compound, several additional assays were performed.[1][4]

  • Western Blotting: The inhibition of CK1δ/ε was monitored by observing changes in the phosphorylation of downstream substrates. This included analyzing the phosphorylation-dependent mobility shift of Dishevelled-3 (DVL3) and the stabilization of β-catenin as a readout for CK1α inhibition.[1][4]

  • TopFlash Reporter Assay: This luciferase-based assay was used to quantify the activity of the Wnt/β-catenin signaling pathway. Inhibition of CK1 by this compound was shown to modulate the pathway's activity, confirming its mechanism.[1][4]

  • Trans-well Migration Assay: The functional effect of this compound on cell behavior was assessed by measuring its ability to inhibit the chemotaxis (directed migration) of leukemic cells toward the chemokine CCL19.[1]

  • Cytotoxicity Assay: The general toxicity of this compound was evaluated in JURKAT and HEK293 cell lines using an Alamar Blue assay. No significant cytotoxic effects were observed at concentrations up to 10 µM over a 24-hour period.[1][4]

In Vivo Studies

The suitability of this compound for in vivo applications was established through pharmacokinetic and pharmacodynamic studies in mice.

  • Pharmacokinetics (PK): After a single oral dose of 20 mg/kg, the plasma concentrations of this compound were measured over time to determine key PK parameters, including its oral bioavailability of 57%.[1][4]

  • Pharmacodynamics (PD): To demonstrate that this compound could engage its target in vivo, the phosphorylation of DVL2 was measured in lung tissue samples after oral administration of the compound (100 mg/kg), confirming target engagement in a living organism.[1]

Conclusion

The initial biological assessment of this compound establishes it as a potent, highly selective, and versatile chemical probe for the CK1δ and CK1ε kinases. It demonstrates excellent activity in both biochemical and cellular assays, with a well-defined mechanism of action in the Wnt signaling pathway. Furthermore, its favorable pharmacokinetic properties enable its use in in vivo studies, providing a crucial tool for researchers to investigate the physiological and pathological roles of CK1 signaling. The availability of a validated negative control, MU2027, further enhances the rigor of experiments conducted with this probe.

References

Methodological & Application

Application Notes and Protocols for MU1742 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MU1742 is a potent and selective chemical probe for Casein Kinase 1 (CK1) isoforms δ (delta) and ε (epsilon), and it also demonstrates high potency against the α (alpha) isoform.[1][2] CK1 isoforms are crucial serine/threonine kinases that regulate a multitude of cellular processes, including Wnt signaling, circadian rhythm, and DNA repair.[3][4][5][6] Dysregulation of CK1 activity has been implicated in various diseases, such as cancer and neurodegenerative disorders. These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to investigate its inhibitory effects on CK1 isoforms.

Data Presentation

In Vitro Potency and Selectivity of this compound

The inhibitory activity of this compound has been characterized against a panel of protein kinases, demonstrating high potency and selectivity for CK1 isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase TargetIC50 (nM)
CK1α7.2
CK1δ6.1
CK1ε27.7
CK1α1L520

Data sourced from Reaction Biology at 1 µM ATP concentration.[1]

A kinome-wide screen against 415 protein kinases at a 1 µM concentration of this compound showed that only CK1 kinases were significantly inhibited, with no off-target kinases observed below a 40% residual activity threshold.[6]

Experimental Protocols

General In Vitro Kinase Assay Protocol for this compound

This protocol describes a general method to determine the potency and selectivity of this compound against CK1 isoforms using a radiometric assay with [γ-³²P]-ATP. Non-radioactive methods, such as ADP-Glo™ kinase assays, can also be adapted.[7][8]

Materials:

  • Recombinant human CK1α, CK1δ, or CK1ε enzyme

  • This compound (and negative control compound MU2027, if desired)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • [γ-³²P]-ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/ml BSA, 1 mM DTT)

  • ATP Solution

  • 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in the Kinase Assay Buffer to achieve the desired final concentrations for the assay.

    • Prepare the kinase reaction mix containing the recombinant CK1 enzyme and the substrate in the Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically but can start in the low nanomolar range.

    • Prepare the ATP solution containing a mix of unlabeled ATP and [γ-³²P]-ATP in the Kinase Assay Buffer. The final ATP concentration should be close to the Kₘ for the specific CK1 isoform, if known, or a standard concentration (e.g., 100 µM) can be used.

  • Kinase Reaction:

    • In a microcentrifuge tube or a 96-well plate, add the following in order:

      • Kinase Assay Buffer

      • Diluted this compound or vehicle (DMSO) control

      • Kinase-substrate mix

    • Pre-incubate the mixture for 10-15 minutes at 30°C.

    • Initiate the kinase reaction by adding the [γ-³²P]-ATP solution.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Sample Spotting:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

    • Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid.

  • Washing:

    • Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]-ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

  • Quantification:

    • Place the dried P81 papers into scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

CK1_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_circadian Circadian Rhythm Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 Axin Axin LRP5_6->Axin DVL->Axin beta_catenin β-catenin Axin->beta_catenin Degradation Complex APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin CK1 CK1α/δ/ε CK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression This compound This compound This compound->CK1 Inhibition CLOCK CLOCK PER PER CLOCK->PER Transcription CRY CRY CLOCK->CRY Transcription BMAL1 BMAL1 BMAL1->PER Transcription BMAL1->CRY Transcription PER->CLOCK PER->BMAL1 Degradation Proteasomal Degradation PER->Degradation CRY->CLOCK CRY->BMAL1 CK1_circadian CK1δ/ε CK1_circadian->PER Phosphorylation MU1742_circadian This compound MU1742_circadian->CK1_circadian Inhibition

Caption: Key signaling pathways regulated by CK1 isoforms, including the Wnt/β-catenin and Circadian Rhythm pathways, and the inhibitory effect of this compound.

Experimental Workflow

In_Vitro_Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Quantification cluster_analysis 4. Data Analysis A Prepare this compound Stock and Serial Dilutions D Combine Reagents: Buffer, this compound, Kinase A->D B Prepare Kinase/ Substrate Mix B->D C Prepare [γ-³²P]-ATP Solution F Initiate with [γ-³²P]-ATP C->F E Pre-incubate at 30°C D->E E->F G Incubate at 30°C F->G H Stop Reaction by Spotting on P81 Paper G->H I Wash P81 Papers H->I J Quantify with Scintillation Counter I->J K Calculate % Inhibition J->K L Generate Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: A schematic workflow for performing an in vitro kinase assay to determine the IC50 value of this compound.

References

Application Notes and Protocols for MU1742 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2] These serine/threonine kinases are integral components of several critical signaling pathways, including Wnt, Hedgehog (Hh), and Hippo, which govern essential cellular processes such as proliferation, differentiation, and apoptosis.[1][3] Dysregulation of CK1δ/ε activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments to investigate its effects on cellular signaling and function. A structurally related but inactive compound, MU2027, is available as a negative control for these experiments.[2]

Data Presentation

In Vitro and In Cellulo Potency of this compound
TargetIn Vitro IC50 (nM)In Cellulo EC50 (nM) (HEK293 cells)
CK1δ 6.147
CK1ε 27.7220
CK1α1 7.23500
CK1α1L 520Not Reported

Data compiled from EUbOPEN and Structural Genomics Consortium.[1][3]

Recommended Working Concentrations

For most cell-based assays, it is recommended to use this compound at concentrations below 5 µM to maintain selectivity and avoid potential off-target effects or cytotoxicity.[1] Preliminary experiments have shown no significant cytotoxic effects in JURKAT and HEK293 cell lines at concentrations up to 10 µM over a 24-hour period.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Wnt Signaling Pathway

Wnt_Pathway cluster_inhibition This compound Inhibition cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State cluster_nucleus Nucleus This compound This compound CK1 CK1δ/ε This compound->CK1 Inhibits Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates Proteasome Proteasomal Degradation beta_catenin->Proteasome Wnt Wnt Frizzled Frizzled Wnt->Frizzled Activates DVL DVL Frizzled->DVL Activates DVL->Destruction_Complex Inhibits beta_catenin_stable β-catenin (stabilized) Nucleus beta_catenin_stable->Nucleus Translocates TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: this compound inhibits CK1δ/ε, key components of the β-catenin destruction complex in the Wnt pathway.

General Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_assays Potential Endpoint Assays A Cell Seeding B This compound Treatment (and controls) A->B C Incubation B->C D Endpoint Assay C->D WB Western Blot (e.g., p-DVL3) D->WB TopFlash TopFlash Reporter Assay D->TopFlash Migration Cell Migration Assay D->Migration Viability Cell Viability Assay D->Viability E Data Analysis WB->E TopFlash->E Migration->E Viability->E

Caption: A generalized workflow for studying the effects of this compound in various cell-based assays.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of at least 10 mM.[1]

  • Storage: For long-term storage, it is recommended to keep the solid compound and DMSO stock solutions at -20°C.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 1: Western Blot Analysis of DVL3 Phosphorylation

This protocol is designed to assess the effect of this compound on the Wnt signaling pathway by measuring the phosphorylation-dependent mobility shift of Dishevelled-3 (DVL3), a known substrate of CK1.[1]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-DVL3, anti-phospho-DVL3 (if available), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against DVL3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the slower-migrating, hyperphosphorylated form of DVL3 indicates CK1 inhibition.

Protocol 2: TopFlash Luciferase Reporter Assay for Wnt Pathway Activity

This assay quantifies the transcriptional activity of the canonical Wnt pathway.

Materials:

  • HEK293T cells

  • TOPflash and FOPflash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned medium or LiCl (as a Wnt pathway activator)

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids.[4]

  • Wnt Stimulation and Inhibitor Treatment: After 24 hours, stimulate the cells with Wnt3a conditioned medium or LiCl.[4] Concurrently, treat the cells with a dilution series of this compound and a vehicle control.

  • Lysis and Luminescence Measurement: After 16-24 hours of treatment, lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a luminometer.[4]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is determined by the reduction in the TOPflash/FOPflash ratio compared to the vehicle-treated control.

Protocol 3: Cell Migration (Transwell) Assay

This assay measures the effect of this compound on the chemotactic migration of cells.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cell line of interest (e.g., a cancer cell line known to be dependent on Wnt signaling)

  • Serum-free and serum-containing medium

  • This compound

  • Crystal violet stain

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[5]

    • Resuspend the starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.

    • Add the cell suspension to the upper chamber of the Transwell inserts.[5]

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.[5]

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane with crystal violet.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

Protocol 4: Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[7]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

References

Application Notes and Protocols for MU1742 Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2] These serine/threonine kinases are integral components of various cellular signaling pathways, most notably the Wnt signaling cascade, which is frequently dysregulated in several human cancers, including breast cancer, pancreatic cancer, and chronic lymphocytic leukemia (CLL).[1][3] this compound exhibits a favorable pharmacokinetic profile in mice, making it a suitable tool for in vivo studies aimed at elucidating the therapeutic potential of CK1δ/ε inhibition.[1][4] These application notes provide a comprehensive protocol for the in vivo administration of this compound in mouse xenograft models of cancer.

Mechanism of Action: Wnt Signaling Pathway

CK1δ and CK1ε are key regulators of the Wnt signaling pathway. In the canonical Wnt pathway, CK1δ/ε, in concert with GSK3β, phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of CK1δ/ε by this compound is expected to stabilize β-catenin, allowing its translocation to the nucleus and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes. However, the context-dependent roles of CK1δ/ε can also lead to non-canonical Wnt pathway modulation. A primary mechanism of this compound's action is through the inhibition of Dishevelled (DVL) protein phosphorylation.[1] In vivo, this compound has been shown to inhibit the phosphorylation of DVL2 in mouse lung tissue.[1]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DVL Dishevelled (DVL) Frizzled->DVL activates LRP5_6 LRP5/6 Co-receptor GSK3B GSK3β DVL->GSK3B inhibits CK1_epsilon_delta CK1δ / CK1ε CK1_epsilon_delta->DVL phosphorylates Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocates This compound This compound This compound->CK1_epsilon_delta inhibits TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds Target_Genes Wnt Target Genes TCF_LEF->Target_Genes activates transcription

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific in vivo tumor growth inhibition data for this compound is not yet widely published, data from the structurally and functionally similar CK1δ/ε inhibitor, SR-3029, in breast cancer xenograft models can serve as a valuable reference.

CompoundCancer ModelMouse StrainDosageAdministration RouteTumor Growth Inhibition (TGI)Reference
SR-3029 MDA-MB-231 (Triple-Negative Breast Cancer)Nude20 mg/kg/dayIntraperitoneal (i.p.)Significant TGI, tumor regression[3][5][6]
SR-3029 Patient-Derived Xenograft (PDX) - Basal-like Invasive Ductal CarcinomaNot Specified20 mg/kg/dayIntraperitoneal (i.p.)Effective tumor growth inhibition[3]
PF-670462 Eµ-TCL1 Mouse Model (Chronic Lymphocytic Leukemia)Not SpecifiedNot SpecifiedNot SpecifiedSlowed accumulation of leukemic cells, longer overall survival[7]

Pharmacokinetic parameters for this compound in mice have been determined:

CompoundDoseAdministration RouteBioavailability (F%)
This compound 20 mg/kgOral (p.o.)57%

Experimental Protocols

Materials and Reagents
  • This compound (formulated as dihydrochloride (B599025) salt for aqueous solutions)[1][4]

  • Vehicle solution (e.g., 10% DMSO, 10% Tween-80, 80% Water or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • 6-8 week old female athymic nude mice

  • Cell culture reagents

  • Matrigel® (optional, for improved tumor take)

  • Sterile syringes and needles (27G)

  • Anesthesia (e.g., isoflurane)

  • Calipers

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis A 1. Cell Culture (e.g., MDA-MB-231) B 2. Cell Harvest & Resuspension A->B C 3. Subcutaneous Injection into Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups D->E F 6. Daily Treatment (this compound or Vehicle) E->F G 7. Continued Monitoring (Tumor Volume & Body Weight) F->G H 8. Endpoint: Euthanasia & Tissue Collection G->H I 9. Pharmacodynamic Analysis (e.g., Western Blot for p-DVL2) H->I

Caption: Experimental workflow for an in vivo mouse xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model

  • Cell Preparation:

    • Culture human cancer cells (e.g., MDA-MB-231) in appropriate media until they reach 80-90% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize 6-8 week old female athymic nude mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor animal health daily.

    • Once tumors become palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Administration:

    • Prepare a stock solution of this compound. For in vivo experiments, it is recommended to formulate this compound as a dihydrochloride salt in an aqueous solution.[1][4]

    • Based on protocols for similar CK1δ/ε inhibitors, a daily intraperitoneal (i.p.) injection of 20 mg/kg can be used.[3] Alternatively, based on pharmacokinetic data for this compound, an oral gavage (p.o.) administration of 20-100 mg/kg can be considered.[1][4]

    • Administer the appropriate dose of this compound or vehicle to the respective groups daily for the duration of the study (e.g., 21-28 days).

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor mice for any signs of toxicity (e.g., significant weight loss, changes in behavior).

Pharmacodynamic Analysis
  • At the end of the study, euthanize the mice and excise the tumors.

  • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis to assess the phosphorylation status of DVL2, a direct downstream target of CK1δ/ε. A decrease in phosphorylated DVL2 would indicate target engagement by this compound.

  • Another portion of the tumor can be fixed in formalin for immunohistochemical analysis of markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound is a valuable chemical probe for investigating the role of CK1δ and CK1ε in cancer biology. The provided protocols, based on available data for this compound and similar compounds, offer a robust framework for conducting in vivo efficacy studies in mouse models. Careful monitoring of tumor growth, animal well-being, and pharmacodynamic markers will be crucial for evaluating the therapeutic potential of this compound.

References

Application Note: Detecting the Effects of MU1742 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] CK1δ and CK1ε are integral components of multiple signaling pathways, including the Wnt, Hedgehog, and Hippo pathways, and play crucial roles in cell survival, proliferation, and apoptosis.[1][2] This application note outlines the methodology to assess the impact of this compound on the phosphorylation status of key downstream targets, thereby providing a robust method to study its mechanism of action.

Introduction

This compound is a valuable tool for studying the biological functions of CK1δ and CK1ε. Its high selectivity allows for the precise interrogation of pathways regulated by these kinases.[1][2] One of the well-documented effects of CK1δ/ε inhibition is the modulation of the Wnt signaling pathway, which can be observed through changes in the phosphorylation of Dishevelled (DVL) proteins.[1][3] Furthermore, given the involvement of CK1 in apoptosis, examining markers of programmed cell death can provide further insights into the cellular consequences of this compound treatment.[2][4] Western blotting is an ideal technique to detect these specific molecular changes.[1][4]

Data Presentation

The following table summarizes the key molecular targets and expected changes upon treatment with this compound, which can be quantified using Western blot analysis.

Target ProteinExpected Change with this compound TreatmentRationaleCellular Process
Phospho-DVL3 Decrease in phosphorylationThis compound inhibits CK1δ/ε, which are responsible for DVL3 phosphorylation.[1][3]Wnt Signaling
Total DVL3 No significant change expectedServes as a loading control for Phospho-DVL3.Wnt Signaling
Cleaved Caspase-3 Potential increaseCK1 isoforms are involved in the regulation of apoptosis.[2] Inhibition may induce apoptosis in certain cell types.[4]Apoptosis
Full-length PARP Potential decreaseCleavage of PARP by caspases is a hallmark of apoptosis.[4]Apoptosis
Cleaved PARP Potential increaseAppearance of the cleaved fragment indicates caspase activity and apoptosis.[4]Apoptosis
β-actin or GAPDH No changeLoading control to ensure equal protein loading across lanes.General

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in protein phosphorylation and cleavage.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cells of interest (e.g., HEK293, Jurkat) at an appropriate density in a 6-well plate and allow them to adhere and reach 70-80% confluency.[5]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[5] For cellular assays, it is recommended to keep this compound concentrations below 5 µM.[3]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). The optimal concentration and incubation time should be determined empirically for each cell line.[5]

Protein Extraction
  • Cell Lysis: After treatment, place the culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[6]

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[6]

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

  • Incubate on ice for 30 minutes with gentle agitation.[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]

  • Carefully transfer the supernatant containing the protein to a new pre-chilled tube.[5]

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

Western Blot Protocol
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a molecular weight marker.[8]

  • Run the gel at a constant voltage until the dye front reaches the bottom.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5] A wet transfer is often recommended.[5]

  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Phospho-DVL3, anti-DVL3, anti-Cleaved Caspase-3, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[5]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step as described above.[5]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[5]

  • Stripping and Reprobing (Optional): To detect another protein on the same membrane, the blot can be stripped of the first set of antibodies and then reprobed with a different primary antibody (e.g., for a loading control like β-actin).[7]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cell_seeding 1. Seed Cells mu1742_treatment 2. Treat with this compound cell_seeding->mu1742_treatment protein_extraction 3. Protein Extraction mu1742_treatment->protein_extraction protein_quantification 4. Protein Quantification protein_extraction->protein_quantification sample_prep 5. Prepare Samples for Loading protein_quantification->sample_prep sds_page 6. SDS-PAGE sample_prep->sds_page transfer 7. Protein Transfer sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Detection & Imaging secondary_ab->detection

Caption: Western blot workflow for analyzing this compound effects.

This compound Signaling Pathway Diagram

G This compound This compound CK1 CK1δ / CK1ε This compound->CK1 Inhibition pDVL3 Phospho-DVL3 CK1->pDVL3 Phosphorylation Apoptosis Apoptosis CK1->Apoptosis Regulation DVL3 DVL3 DVL3->pDVL3 Wnt Wnt Pathway Activation pDVL3->Wnt CleavedCaspase3 Cleaved Caspase-3 Apoptosis->CleavedCaspase3 Caspase3 Caspase-3 Caspase3->CleavedCaspase3

Caption: Signaling pathways potentially affected by this compound.

References

Application Notes and Protocols for Utilizing MU1742 in Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key serine/threonine kinases involved in the regulation of numerous cellular processes.[1][2] Deregulation of CK1δ/ε activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[2] this compound provides a valuable tool for investigating the cellular functions of CK1δ and CK1ε, including their roles in protein-protein interactions. This document provides detailed protocols for utilizing this compound in immunoprecipitation (IP) assays to study the impact of CK1δ/ε inhibition on protein complexes. At higher concentrations, this compound can also inhibit CK1α.[2][3] A structurally related compound, MU2027, serves as a negative control for these experiments.[1][2]

Principle of the Assay

Immunoprecipitation is a technique used to isolate a specific protein (the "bait") and its binding partners from a complex mixture, such as a cell lysate. An antibody specific to the bait protein is used to capture the protein of interest, which is then collected using antibody-binding beads (e.g., Protein A/G agarose (B213101) or magnetic beads).[4] By treating cells with this compound prior to lysis and immunoprecipitation, researchers can investigate how the inhibition of CK1δ/ε affects the interaction of a bait protein with its binding partners. Subsequent analysis of the immunoprecipitated complex, typically by Western blotting, can reveal changes in protein-protein interactions.

Data Presentation

The following table presents hypothetical data from an experiment investigating the effect of this compound on the interaction between CK1δ and a hypothetical binding partner, "Protein X".

TreatmentBait ProteinCo-immunoprecipitated ProteinRelative Band Intensity of Co-IP Protein (Normalized to Bait)
Vehicle (DMSO)CK1δProtein X1.00
This compound (1 µM)CK1δProtein X0.35
MU2027 (1 µM)CK1δProtein X0.95
IgG Control-Protein X0.05

Experimental Protocols

Herein are detailed methodologies for performing an immunoprecipitation assay to assess the effect of this compound on protein-protein interactions.

Materials and Reagents

  • Cell Culture: Human cell line expressing the protein of interest (e.g., HEK293T, MCF-7).

  • Chemicals:

    • This compound (prepare a 10 mM stock solution in DMSO).[1][5]

    • MU2027 (negative control, prepare a 10 mM stock solution in DMSO).[1]

    • Dimethyl sulfoxide (B87167) (DMSO, vehicle control).

  • Antibodies:

    • Primary antibody for immunoprecipitation (specific to the "bait" protein).

    • Primary antibody for Western blotting (specific to the "co-immunoprecipitated" protein).

    • Normal IgG from the same species as the IP antibody (isotype control).[4]

  • Beads: Protein A/G agarose beads or magnetic beads.[4]

  • Buffers and Solutions:

    • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[6][7] Add protease and phosphatase inhibitor cocktails immediately before use.[8]

    • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.

    • Elution Buffer: 2X Laemmli sample buffer.

Protocol

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with this compound (e.g., 1 µM), MU2027 (e.g., 1 µM), or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 2-4 hours). For cellular assays, it is recommended to keep this compound concentrations below 5 µM.[5]

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer to the plate and incubate on ice for 20 minutes with occasional swirling.[9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[7]

    • Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.[4]

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of the primary antibody for immunoprecipitation or the corresponding IgG control.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.[4]

    • Add 40-50 µL of Protein A/G bead slurry to each tube and incubate for an additional 1-2 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Add 1 mL of ice-cold wash buffer and gently resuspend the beads.

    • Repeat the centrifugation and wash steps three to five times to remove non-specifically bound proteins.[4][7]

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 40-50 µL of 2X Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody for the co-immunoprecipitated protein of interest.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal immunoprecipitation of the bait protein, the membrane can be stripped and re-probed with an antibody against the bait protein.

Visualizations

G cluster_workflow Immunoprecipitation Workflow with this compound A Cell Culture and Treatment (Vehicle, this compound, MU2027) B Cell Lysis A->B C Pre-clearing Lysate (with Protein A/G beads) B->C D Immunoprecipitation (add bait-specific antibody) C->D E Capture Immune Complex (add Protein A/G beads) D->E F Washing Steps E->F G Elution F->G H Western Blot Analysis G->H

Caption: Experimental workflow for immunoprecipitation using this compound.

G cluster_pathway Simplified Wnt Signaling Pathway and this compound Inhibition cluster_destruction Destruction Complex Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd DVL DVL Fzd->DVL Axin Axin DVL->Axin inhibits CK1 CK1δ/ε BetaCatenin β-catenin CK1->BetaCatenin phosphorylates GSK3b GSK3β GSK3b->BetaCatenin phosphorylates APC APC Degradation β-catenin Degradation BetaCatenin->Degradation TCF TCF/LEF BetaCatenin->TCF activates Gene Target Gene Expression TCF->Gene This compound This compound This compound->CK1 inhibits

References

Application Notes and Protocols: MU1742 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), two key serine/threonine kinases implicated in various cellular processes.[1][2] Deregulation of CK1δ/ε activity has been linked to the pathogenesis of several cancers and neurodegenerative diseases, making them attractive therapeutic targets.[3] this compound exhibits excellent kinome-wide selectivity and is a valuable tool for studying the biological functions of CK1δ/ε and for identifying novel modulators of their activity through high-throughput screening (HTS).[1][4] These application notes provide detailed protocols for utilizing this compound in HTS campaigns to discover and characterize new inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway regulated by CK1δ/ε.

Quantitative Data Summary

The following tables summarize the in vitro potency, cellular target engagement, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound Against CK1 Isoforms

TargetIC₅₀ (nM)
CK1δ6.1
CK1ε27.7
CK1α17.2
CK1α1L520

Data sourced from Reaction Biology at 10 µM ATP concentration.[2]

Table 2: Cellular Target Engagement of this compound in HEK293 Cells (NanoBRET Assay)

TargetEC₅₀ (nM)
CK1δ47
CK1ε220
CK1α13500

[2]

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

ParameterValue
Dosing RoutePer Oral (PO)
Dose20 mg/kg
Bioavailability (F)57%

[1][2]

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through the potent and selective inhibition of CK1δ and CK1ε. These kinases are integral components of multiple signaling pathways, most notably the Wnt/β-catenin pathway.[1][2] In the canonical Wnt pathway, CK1δ/ε, in concert with GSK3β, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1δ/ε by this compound prevents this phosphorylation event, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.

By inhibiting CK1δ/ε, this compound effectively modulates the Wnt signaling pathway. This property makes it an excellent tool for HTS assays designed to identify novel compounds that can either mimic or antagonize its effects.

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd binds Dvl Dishevelled (Dvl) Fzd->Dvl activates Axin_APC Axin/APC Complex Dvl->Axin_APC inhibits CK1de CK1δ/ε BetaCatenin β-catenin CK1de->BetaCatenin phosphorylates GSK3b GSK3β GSK3b->BetaCatenin phosphorylates Axin_APC->BetaCatenin promotes phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome targeted for TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activates transcription This compound This compound This compound->CK1de inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of this compound on CK1δ/ε.

High-Throughput Screening Workflow

A typical HTS workflow for identifying modulators of the Wnt pathway using this compound as a reference compound involves several stages, from assay development to hit validation.

G cluster_workflow HTS Workflow AssayDev Assay Development & Miniaturization PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen HitConfirmation Hit Confirmation & Triage PrimaryScreen->HitConfirmation DoseResponse Dose-Response & IC₅₀/EC₅₀ Determination HitConfirmation->DoseResponse SecondaryAssays Secondary & Orthogonal Assays DoseResponse->SecondaryAssays HitValidation Hit Validation SecondaryAssays->HitValidation

Caption: General experimental workflow for a high-throughput screening campaign.

Experimental Protocols

The following are detailed protocols for HTS assays to identify modulators of CK1δ/ε activity and the Wnt signaling pathway.

Protocol 1: NanoBRET™ Target Engagement Assay for CK1δ/ε

This protocol describes a NanoBRET™ assay to measure the direct engagement of test compounds with CK1δ or CK1ε in live cells, using this compound as a positive control.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion vectors

  • Carrier DNA

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • NanoBRET™ Extracellular NanoLuc® Inhibitor

  • Test compounds and this compound (in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-CK1δ/ε fusion vector and carrier DNA at a ratio of 1:10 (fusion vector:carrier).

    • Plate the transfected cells in a 384-well plate at a density of 2 x 10⁴ cells per well in 20 µL of Opti-MEM™.

    • Incubate for 20-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Dilute the compounds in Opti-MEM™ to the desired final concentration (typically with a final DMSO concentration ≤ 0.1%).

    • Add 5 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.

  • Tracer Addition and Incubation:

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM™. The optimal tracer concentration should be determined empirically but is typically around 1 µM.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution by diluting it with the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's protocol.

    • Add 10 µL of the substrate solution to each well.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

  • Normalize the data to the vehicle control (0% inhibition) and a high concentration of a known inhibitor like this compound (100% inhibition).

  • Plot the normalized BRET ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: TOPFlash/FOPFlash Luciferase Reporter Assay for Wnt Pathway Activity

This protocol describes a dual-luciferase reporter assay to screen for compounds that modulate the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells

  • TOPFlash and FOPFlash reporter plasmids

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to stimulate the pathway

  • Test compounds and this compound (in DMSO)

  • Dual-Glo® Luciferase Assay System

  • White, opaque 96- or 384-well plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

    • Seed the transfected cells into a 96- or 384-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment and Pathway Activation:

    • Treat the cells with serial dilutions of test compounds or this compound for 1-2 hours.

    • Activate the Wnt pathway by adding Wnt3a conditioned media or a GSK3β inhibitor to the wells. Include an unstimulated control.

    • Incubate for an additional 16-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the Dual-Glo® Luciferase Reagent to room temperature.

    • Add the Dual-Glo® Luciferase Reagent to each well and incubate for 10 minutes.

    • Measure the firefly luciferase activity on a luminometer.

    • Add the Dual-Glo® Stop & Glo® Reagent to quench the firefly signal and initiate the Renilla reaction. Incubate for 10 minutes.

    • Measure the Renilla luciferase activity.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

  • Calculate the fold change in luciferase activity relative to the stimulated control.

  • For inhibitors, calculate the percent inhibition relative to the stimulated and unstimulated controls.

  • Determine the IC₅₀ or EC₅₀ values by plotting the normalized response against the compound concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in plates.Use an automated cell dispenser; Avoid using the outer wells of the plate.
Low Z'-factor in HTS Assay Suboptimal reagent concentrations; Inconsistent liquid handling.Optimize concentrations of tracer, substrate, or pathway activator; Calibrate and validate liquid handlers.
High Background Signal Autofluorescence of compounds; Non-specific binding.Screen compounds for autofluorescence; Optimize blocking steps and buffer composition.
No or Low Signal Inefficient transfection; Inactive reagents.Optimize transfection protocol; Check the activity and storage conditions of reagents.

Conclusion

This compound is a powerful chemical probe for investigating the roles of CK1δ and CK1ε in cellular signaling and for the discovery of novel therapeutic agents. The detailed protocols provided in these application notes offer a robust framework for the implementation of this compound in high-throughput screening campaigns, enabling the identification and characterization of new modulators of the Wnt/β-catenin pathway. Careful assay optimization and validation are crucial for the success of any HTS campaign.

References

Methodology for Assessing MU1742's Effect on Wnt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), two key regulators of the Wnt signaling pathway.[1][2][3][4] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[4] These application notes provide a comprehensive guide to utilizing this compound for studying Wnt signaling, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in cellulo potency of this compound.

Table 1: In Vitro Potency of this compound Against CK1 Isoforms

Target KinaseIC50 (nM)
CK1α17.2
CK1δ6.1
CK1ε27.7
CK1α1L520

Data sourced from Reaction Biology at 10 µM ATP concentration.[2]

Table 2: Cellular Target Engagement of this compound using NanoBRET™ Assay in HEK293 Cells

Target KinaseEC50 (nM)
CK1δ47
CK1ε220
CK1α13500

This data demonstrates the potent engagement of this compound with CK1δ and CK1ε in a cellular context.[2]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound on CK1δ/ε.

Caption: Experimental workflow for assessing the effect of this compound on Wnt signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Luciferase Reporter Assay (TOPFlash Assay)

This assay is widely used to measure the activity of the canonical Wnt signaling pathway.[5][6]

Objective: To quantify the effect of this compound on TCF/LEF-mediated transcription.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Mirus TransIT-LT1 Transfection Reagent

  • TOPFlash and FOPFlash reporter plasmids (BPS Bioscience, #60500)

  • Renilla luciferase plasmid (for normalization)

  • This compound (and negative control MU2027) dissolved in DMSO

  • Wnt3a conditioned media or purified Wnt3a protein (to activate the pathway)

  • Dual-Luciferase Reporter Assay System (Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete media.

    • Incubate at 37°C, 5% CO2 overnight.

  • Transfection:

    • For each well, prepare a transfection mix containing:

      • 100 ng of TOPFlash or FOPFlash plasmid

      • 10 ng of Renilla luciferase plasmid

      • 0.3 µL of Mirus TransIT-LT1 reagent

      • Opti-MEM to a final volume of 20 µL.

    • Incubate the mix at room temperature for 20 minutes.

    • Add the transfection mix dropwise to each well.

    • Incubate for 24 hours.

  • Treatment:

    • After 24 hours, remove the media and replace it with fresh media containing either Wnt3a conditioned media (e.g., 50% v/v) or purified Wnt3a (e.g., 100 ng/mL) to activate the Wnt pathway.

    • Add this compound at various concentrations (e.g., 0.1 µM to 5 µM) or the vehicle control (DMSO). A negative control compound, MU2027, can also be used.[1]

    • Incubate for another 24 hours.

  • Luciferase Measurement:

    • Remove the media and wash the cells once with PBS.

    • Lyse the cells using 20 µL of 1X Passive Lysis Buffer and incubate on a shaker for 15 minutes at room temperature.

    • Measure Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • The fold change in Wnt signaling is calculated by dividing the normalized TOPFlash activity by the normalized FOPFlash activity.

Western Blotting

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the Wnt pathway.

Objective: To assess the effect of this compound on the phosphorylation of DVL3 and the stabilization of β-catenin.[1][2]

Materials:

  • Cell line of interest (e.g., Jurkat, HEK293)

  • 6-well plates

  • This compound dissolved in DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-DVL3

    • Anti-DVL3

    • Anti-active-β-catenin (non-phosphorylated)

    • Anti-total-β-catenin

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and add Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control.

Reverse Transcription-Quantitative PCR (RT-qPCR)

This method is used to measure changes in the expression of Wnt target genes.

Objective: To determine if this compound treatment alters the transcription of Wnt target genes such as AXIN2 and MYC.

Materials:

  • Treated cells from the Western Blotting protocol

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes (AXIN2, MYC) and a housekeeping gene (GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from equal amounts of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Calculate the Ct values for each sample.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

References

Application Notes and Protocols for MU1742 in Patient-Derived Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and highly selective chemical probe for Casein Kinase 1δ (CK1δ) and CK1ε.[1] At higher concentrations, it also demonstrates inhibitory activity against CK1α.[2] CK1δ and CK1ε are serine/threonine kinases that are frequently overexpressed in various malignancies, including breast, pancreatic, and colon cancers, as well as hematological cancers.[2][3][4][5] These kinases are crucial components of several signaling pathways that regulate cell proliferation, survival, and differentiation, most notably the Wnt/β-catenin pathway.[1][3][6] Dysregulation of CK1 activity is linked to the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[2][5][6]

Patient-derived cancer cells (PDCCs), including patient-derived xenografts (PDX) and patient-derived organoids (PDOs), have emerged as critical preclinical models.[7][8][9][10] They preserve the histopathological and genetic characteristics of the original patient tumor, offering a more predictive platform for evaluating anti-cancer agents compared to traditional cell lines.[8][11][12] These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of this compound in patient-derived cancer models. While specific data on this compound in patient-derived models is emerging, the protocols provided are based on established methodologies for similar inhibitors and the known mechanism of this compound.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

This compound exerts its anti-cancer effects primarily through the inhibition of the Wnt/β-catenin signaling pathway.[3] In a canonical Wnt-active state, which is common in many cancers, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) to drive the expression of oncogenes. CK1δ/ε are positive regulators of this pathway. By inhibiting CK1δ/ε, this compound is expected to disrupt the stabilization of β-catenin, leading to its degradation and a subsequent reduction in the transcription of Wnt target genes. This ultimately results in decreased cancer cell proliferation and survival.[3][6]

Wnt_Pathway_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DVL Dishevelled (DVL) Frizzled->DVL Recruits LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation CK1 CK1δ / CK1ε CK1->Destruction_Complex Primes Phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome Degraded Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates & Translocates This compound This compound This compound->CK1 Inhibits TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Data Presentation

The following tables summarize the known quantitative data for this compound. These values are critical for designing experiments with patient-derived cells.

Table 1: In Vitro Potency of this compound Against CK1 Isoforms

Target KinaseIC50 (nM)
CK1δ6.1
CK1ε27.7
CK1α17.2
CK1α1L520
Data sourced from Reaction Biology at 10 µM ATP concentration.

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Dosing20 mg/kg, Per Oral (PO)
Bioavailability (F)57%
Suitability for In Vivo UseSuitable, doses up to 100 mg/kg tolerated
Data from in vivo mouse studies.[1]

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound in patient-derived cancer models. It is recommended to first establish and characterize the patient-derived models (PDX, organoids, or 2D/3D cell cultures) before initiating treatment studies.

Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)

Objective: To establish and maintain 3D organoid cultures from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue in sterile collection medium (e.g., DMEM/F12 with antibiotics) on ice.

  • Digestion Buffer: Collagenase Type II (1 mg/mL), Dispase (1 mg/mL), and DNase I (0.1 mg/mL) in DMEM/F12.

  • Basement Membrane Matrix (e.g., Matrigel®).

  • Organoid Growth Medium (specific to tumor type, e.g., for colorectal cancer: Advanced DMEM/F12, 1x B27, 1x N2, 1.25 mM N-Acetylcysteine, 10 mM HEPES, 50 ng/mL EGF, 100 ng/mL Noggin, 500 nM A83-01, 10 µM Y-27632).

  • Cell Recovery Solution (e.g., Corning® Cell Recovery Solution).

Procedure:

  • Tissue Processing: Mince the tumor tissue into small fragments (<1 mm³) in a sterile petri dish on ice.

  • Enzymatic Digestion: Transfer fragments to a 50 mL conical tube with Digestion Buffer. Incubate at 37°C for 30-60 minutes with gentle agitation until tissue is dissociated.

  • Cell Isolation: Neutralize the digestion with DMEM/F12 containing 10% FBS. Filter the cell suspension through a 70 µm cell strainer. Centrifuge at 300 x g for 5 minutes.

  • Organoid Seeding: Resuspend the cell pellet in a 1:1 mixture of Organoid Growth Medium and Basement Membrane Matrix on ice.

  • Plating: Dispense 50 µL domes of the cell/matrix mixture into a pre-warmed 24-well plate. Allow to solidify at 37°C for 15-30 minutes.

  • Culture: Gently add 500 µL of pre-warmed Organoid Growth Medium to each well. Culture at 37°C, 5% CO₂. Replace medium every 2-3 days.

  • Passaging: When organoids are dense, recover them from the matrix using Cell Recovery Solution. Mechanically dissociate and re-plate as described above.

Protocol 2: Assessing Cell Viability and Cytotoxicity of this compound in PDOs

Objective: To determine the dose-dependent effect of this compound on the viability of patient-derived organoids.

Materials:

  • Established PDO cultures (from Protocol 1).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Organoid Growth Medium.

  • 3D Cell Viability Assay (e.g., CellTiter-Glo® 3D).

  • White-walled 96-well plates.

Procedure:

  • Plating Organoids: Dissociate and seed organoids in a 96-well plate (40 µL domes) as described in Protocol 1. Culture for 3-4 days to allow organoids to form.

  • Drug Treatment: Prepare serial dilutions of this compound in Organoid Growth Medium (e.g., from 0.01 µM to 10 µM). Include a DMSO vehicle control.

  • Dosing: Replace the medium in each well with the medium containing the appropriate this compound concentration.

  • Incubation: Incubate for 72-120 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (typically a 1:1 or 1:2 ratio with the culture medium).

    • Mix by orbital shaking for 5 minutes and incubate for 30 minutes at room temperature to induce cell lysis.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence values to the vehicle control. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow Patient_Tumor Patient Tumor Tissue PDX_Model Establish PDX Model (in vivo) Patient_Tumor->PDX_Model PDO_Model Establish PDO/Cell Culture (ex vivo) Patient_Tumor->PDO_Model Characterization Model Characterization (Histology, Genomics) PDX_Model->Characterization PDO_Model->Characterization MU1742_Treatment This compound Treatment (Dose Response & Time Course) Characterization->MU1742_Treatment Viability_Assay Endpoint 1: Viability/Apoptosis Assays MU1742_Treatment->Viability_Assay Western_Blot Endpoint 2: Western Blot Analysis (p-DVL, β-catenin) MU1742_Treatment->Western_Blot Reporter_Assay Endpoint 3: TOP/FOPflash Reporter Assay MU1742_Treatment->Reporter_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

Caption: Workflow for evaluating this compound in patient-derived models.
Protocol 3: Western Blot Analysis of Wnt Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of DVL and the levels of β-catenin in patient-derived cancer cells.

Materials:

  • Patient-derived cells (from organoids or PDX tumors).

  • This compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer system (membranes, buffers).

  • Primary antibodies: anti-p-DVL2/3, anti-DVL2/3, anti-β-catenin, anti-β-actin (or other loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat patient-derived cells/organoids with this compound at a relevant concentration (e.g., 1x and 5x the IC50) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • Protein Extraction: Harvest the cells/organoids and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control. A decrease in the p-DVL/DVL ratio and total β-catenin levels would indicate target engagement.

Conclusion

This compound represents a promising therapeutic agent for cancers dependent on aberrant CK1δ/ε and Wnt signaling. The use of patient-derived cancer models is a crucial step in the preclinical validation of this compound. The protocols outlined here provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in a clinically relevant context, paving the way for its potential translation into clinical trials.

References

Application Notes and Protocols for In Vivo Bioavailability Assessment of MU1742

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2] These kinases are integral components of several critical signaling pathways, including Wnt, Hedgehog (Hh), and Hippo, which are fundamental to cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of these pathways is implicated in various pathologies, including cancer and neurodegenerative disorders. Understanding the in vivo pharmacokinetic properties of this compound is crucial for its validation as a chemical probe and for the development of potential therapeutic agents targeting CK1δ/ε. This document provides a detailed protocol for assessing the oral bioavailability of this compound in a murine model.

Mechanism of Action: Wnt Signaling Pathway

This compound, by inhibiting CK1δ/ε, modulates the Wnt signaling pathway. In the canonical Wnt pathway, CK1, in concert with GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1 by this compound is expected to lead to the accumulation of β-catenin, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of Wnt target genes.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Destruction_Complex GSK3β Axin APC CK1δ/ε Dsh->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto phosphorylates for degradation Proteasome Proteasome Beta_Catenin_cyto->Proteasome degraded by Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc translocates This compound This compound This compound->Destruction_Complex inhibits CK1δ/ε TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds to Target_Genes Wnt Target Genes TCF_LEF->Target_Genes activates transcription

Diagram 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound
PropertyValueReference
Molecular Weight408.46 g/mol [1][3]
Molecular FormulaC22H21FN6[1]
Target(s)CK1δ, CK1ε[1][3]
IC50 (CK1δ)6.1 nM[3]
IC50 (CK1ε)27.7 nM[3]
Negative ControlMU2027[2]
Table 2: Known In Vivo Pharmacokinetic Parameters of this compound in Mice
ParameterRouteDose (mg/kg)ValueReference
Oral Bioavailability (F%)PO2057%[1][3]
Tolerated DosePO100Well-tolerated[3]

Experimental Protocols

Experimental Workflow for In Vivo Bioavailability Assessment

The following diagram outlines the workflow for determining the oral bioavailability of this compound.

bioavailability_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation This compound Formulation (IV and PO) IV_Admin Intravenous (IV) Administration Formulation->IV_Admin PO_Admin Oral (PO) Administration Formulation->PO_Admin Animal_Prep Animal Acclimatization and Fasting Animal_Prep->IV_Admin Animal_Prep->PO_Admin Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Processing Plasma Isolation Blood_Collection->Plasma_Processing Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability

References

Application Notes and Protocols for Studying Protein Phosphorylation with MU1742

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and highly selective chemical probe for the protein kinases Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). At higher concentrations, it can also inhibit Casein Kinase 1 alpha (CK1α). Developed by the Structural Genomics Consortium (SGC) in collaboration with Masaryk University, this compound, along with its corresponding negative control MU2027, serves as a critical tool for investigating the roles of these kinases in various cellular processes. CK1 isoforms are serine/threonine kinases that play pivotal roles in regulating numerous signaling pathways, including Wnt, Hedgehog, and Hippo, which are crucial for development, homeostasis, and are often dysregulated in diseases like cancer. These application notes provide detailed protocols for utilizing this compound to study protein phosphorylation and its downstream consequences.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of CK1δ and CK1ε, thereby blocking their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of signaling pathways controlled by these kinases. The high selectivity of this compound, as determined by kinome-wide screening, ensures minimal off-target effects at appropriate concentrations, making it a reliable tool for specific interrogation of CK1δ/ε function.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound against various CK1 isoforms.

Table 1: In Vitro Potency of this compound Against CK1 Isoforms

Kinase IsoformIC50 (nM)Assay Conditions
CK1δ6.1Reaction Biology, 10 µM ATP
CK1ε27.7Reaction Biology, 10 µM ATP
CK1α17.2Reaction Biology, 10 µM ATP
CK1α1L520Reaction Biology, 10 µM ATP

Data sourced from EUbOPEN.

Table 2: Cellular Target Engagement of this compound (NanoBRET Assay in HEK293 cells)

Kinase IsoformEC50 (nM)
CK1δ47
CK1ε220
CK1α13500

Data sourced from EUbOPEN.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study protein phosphorylation using this compound.

Western Blot Analysis of DVL3 Phosphorylation

The phosphorylation of Dishevelled (DVL) proteins, key components of the Wnt signaling pathway, is regulated by CK1δ/ε. Inhibition of these kinases by this compound leads to a change in the phosphorylation status of DVL3, which can be visualized as a mobility shift on a Western blot.

Protocol:

  • Cell Culture and Treatment:

    • Plate HEK293T cells (or other suitable cell lines) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or DMSO (vehicle control) for a specified time (e.g., 4-24 hours). The recommended cell assay concentration for this compound is below 5 µM.

    • As a negative control, treat a parallel set of cells with MU2027.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel (e.g., 8-10% acrylamide).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against DVL3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the mobility shift of the DVL3 bands. A decrease in the higher molecular weight (phosphorylated) forms of DVL3 indicates inhibition of CK1δ/ε.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay allows for the quantitative measurement of compound binding to a target protein in living cells. This assay can be used to determine the cellular potency (EC50) of this compound for CK1δ and CK1ε.

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293 cells with plasmids encoding for

Application Notes and Protocols for MU1742 in the Study of CK1's Role in Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. A key pathological hallmark of ALS is the cytoplasmic mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43). The hyperphosphorylation of TDP-43 is a critical event in this process, and Casein Kinase 1 (CK1), particularly the delta (δ) and epsilon (ε) isoforms, have been identified as the primary kinases responsible for this pathological modification.[1][2]

MU1742 is a potent and highly selective chemical probe for CK1δ and CK1ε.[3] Its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile make it a valuable tool for investigating the therapeutic potential of CK1 inhibition in cellular and animal models of ALS. These application notes provide detailed protocols for the use of this compound to study the role of CK1 in TDP-43 pathology.

Data Presentation

Quantitative Data for this compound
ParameterValueSpecies/SystemReference
In Vitro IC50
CK1α17.2 nMHuman[4]
CK1α1L520 nMHuman[4]
CK1δ6.1 nMHuman[4]
CK1ε27.7 nMHuman[4]
In Cellulo EC50
CK1δ47 nMHuman (HEK293)[4]
CK1ε220 nMHuman (HEK293)[4]
CK1α13500 nMHuman (HEK293)[4]
In Vivo Pharmacokinetics
Bioavailability (PO)57%Mouse[1]
Recommended Dose (PO)20-100 mg/kgMouse[1]

Signaling Pathway

The following diagram illustrates the central role of CK1 in the pathological phosphorylation of TDP-43, a key event in ALS pathogenesis.

CK1_TDP43_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TDP43_n TDP-43 (functional) TDP43_c TDP-43 TDP43_n->TDP43_c Mislocalization pTDP43 Phosphorylated TDP-43 CK1 CK1δ / CK1ε CK1->pTDP43 Phosphorylation Aggregates TDP-43 Aggregates pTDP43->Aggregates Aggregation This compound This compound This compound->CK1 Inhibition

Caption: CK1δ/ε-mediated phosphorylation of cytoplasmic TDP-43.

Experimental Protocols

In Vitro Assessment of this compound on TDP-43 Phosphorylation in a Neuronal Cell Line

This protocol describes the treatment of a motor neuron-like cell line (e.g., NSC-34) expressing mutant TDP-43 to assess the effect of this compound on TDP-43 phosphorylation.

Materials:

  • NSC-34 cells stably expressing a pathogenic mutant of human TDP-43 (e.g., A315T or M337V)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-TDP-43 (Ser409/410)

    • Mouse anti-total-TDP-43

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate NSC-34 cells expressing mutant TDP-43 in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium to final concentrations ranging from 10 nM to 5 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. For cellular assays, it is recommended to keep this compound concentrations below 5 µM.[1]

    • Replace the culture medium with the medium containing this compound or vehicle control.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-TDP-43 (Ser409/410) and total TDP-43 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against β-actin as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-TDP-43 signal to the total TDP-43 signal.

    • Compare the levels of phosphorylated TDP-43 in this compound-treated cells to the vehicle-treated control.

In_Vitro_Workflow A Plate NSC-34 cells (mutant TDP-43) B Treat with this compound (10 nM - 5 µM, 24h) A->B C Cell Lysis (RIPA buffer) B->C D Protein Quantification (BCA assay) C->D E Western Blot D->E F Primary Antibodies: p-TDP-43, total TDP-43, β-actin E->F Incubation G Secondary Antibodies & ECL F->G Incubation H Imaging & Densitometry G->H Detection

Caption: Workflow for in vitro analysis of this compound.

Analysis of Sarkosyl-Insoluble TDP-43 Aggregates

This protocol is for the biochemical fractionation of sarkosyl-insoluble TDP-43, a hallmark of ALS pathology, from treated cells.

Materials:

  • Cell pellets from this compound-treated and control cells (from Protocol 1)

  • High-salt buffer (10 mM Tris-HCl pH 7.4, 0.5 M NaCl, 2 mM EDTA, 10% sucrose, 1 mM DTT, with protease and phosphatase inhibitors)

  • High-salt buffer with 1% Triton X-100

  • High-salt buffer with 2% Sarkosyl

  • PBS

  • Ultracentrifuge

Procedure:

  • Sequential Extraction:

    • Resuspend cell pellets in high-salt buffer with 1% Triton X-100 and incubate for 30 minutes at 37°C.

    • Centrifuge at 25,000 x g for 30 minutes at 4°C. The supernatant is the Triton-soluble fraction.

    • Resuspend the pellet in high-salt buffer with 2% Sarkosyl and incubate for 30 minutes at 37°C.

    • Centrifuge at 25,000 x g for 30 minutes at 22°C. The supernatant is the sarkosyl-soluble fraction.

    • Wash the remaining pellet twice with cold PBS, centrifuging at 25,000 x g for 30 minutes at 15°C after each wash.

    • Resuspend the final pellet in a small volume of cold PBS; this is the sarkosyl-insoluble fraction.

  • Western Blot Analysis:

    • Analyze all fractions (Triton-soluble, sarkosyl-soluble, and sarkosyl-insoluble) by Western blotting as described in Protocol 1 to detect total and phosphorylated TDP-43.

Immunofluorescence Staining of Phosphorylated TDP-43

This protocol allows for the visualization of the subcellular localization of phosphorylated TDP-43 in response to this compound treatment.

Materials:

  • Cells grown on coverslips (treated as in Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-phospho-TDP-43 (Ser409/410)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount coverslips onto glass slides using mounting medium.

    • Image the slides using a fluorescence or confocal microscope.

In Vivo Efficacy Study in a TDP-43 Transgenic Mouse Model of ALS

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a transgenic mouse model of ALS expressing mutant human TDP-43.

Materials:

  • TDP-43 transgenic mice (e.g., TDP-43 A315T) and wild-type littermate controls

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Equipment for behavioral testing (e.g., rotarod, grip strength meter)

  • Anesthesia and perfusion solutions

  • Tissue processing reagents for immunohistochemistry and biochemistry

Procedure:

  • Animal Dosing:

    • Randomly assign mice to treatment groups (e.g., vehicle control, 20 mg/kg this compound, 50 mg/kg this compound).

    • Prepare a fresh formulation of this compound in the vehicle each day. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.

    • Administer this compound or vehicle by oral gavage once daily, starting at a pre-symptomatic age.

  • Behavioral Analysis:

    • Perform behavioral tests (e.g., rotarod, grip strength, body weight measurement) weekly to monitor motor function and disease progression.

  • Endpoint and Tissue Collection:

    • At a predetermined endpoint (e.g., humane endpoint based on motor deficit or a specific age), euthanize the mice by transcardial perfusion with saline followed by 4% PFA.

    • Collect the brain and spinal cord. Post-fix one half in 4% PFA for immunohistochemistry and snap-freeze the other half for biochemical analysis.

  • Pathological and Biochemical Analysis:

    • Immunohistochemistry: Analyze brain and spinal cord sections for motor neuron survival (e.g., Nissl staining), glial reactivity (e.g., Iba1 for microglia, GFAP for astrocytes), and TDP-43 pathology (total and phosphorylated TDP-43).

    • Biochemistry: Perform sarkosyl fractionation and Western blotting on the frozen tissue to quantify levels of soluble and insoluble, total and phosphorylated TDP-43, as described in Protocol 2.

In_Vivo_Workflow A TDP-43 Transgenic Mice B Daily Oral Gavage: This compound or Vehicle A->B C Weekly Behavioral Testing B->C D Endpoint & Tissue Collection C->D E Immunohistochemistry: Motor Neuron Count, Gliosis, pTDP-43 D->E F Biochemistry: Sarkosyl Fractionation & Western Blot D->F

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a powerful research tool for elucidating the role of CK1δ and CK1ε in the pathogenesis of ALS. The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound in both cellular and animal models to investigate its potential as a therapeutic agent for ALS and other TDP-43 proteinopathies. Careful experimental design and adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to advance our understanding of this devastating disease.

References

Troubleshooting & Optimization

troubleshooting MU1742 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the casein kinase 1 (CK1) δ and CK1ε inhibitor, MU1742. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

It is recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (B87167) (DMSO) or 100% ethanol (B145695).[1] A stock solution of at least 10 mM in DMSO can be prepared.[2][3] One supplier suggests a maximum concentration of 100 mM in both DMSO and ethanol.[1]

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What should I do?

Directly dissolving this compound in aqueous buffers can be challenging due to its low aqueous solubility. It is advisable to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. When diluting, do so in a stepwise manner and ensure vigorous mixing to avoid precipitation.[4] For in vivo experiments, formulating this compound as a dihydrochloride (B599025) salt (.2HCl) is recommended to improve aqueous solubility.[2][3]

Q3: What is the maximum recommended concentration of this compound for cell-based assays?

For cellular assays, it is recommended to keep the final concentration of this compound below 5 µM.[2] Higher concentrations may lead to off-target effects or cellular toxicity, although this compound did not show significant cytotoxic effects in JURKAT and HEK 293 cell lines up to 10 µM over 24 hours.[2]

Q4: My this compound precipitates out of solution when I add it to my aqueous buffer. How can I prevent this?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:

  • Lower the final concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.

  • Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. Add the stock solution to the buffer while vortexing to ensure rapid and thorough mixing.

  • Use a co-solvent: For in vivo studies, formulations with co-solvents such as PEG300 and Tween-80 have been used to achieve higher concentrations.[5] However, for in vitro assays, the concentration of the co-solvent must be optimized to avoid affecting the biological system.

  • Consider the dihydrochloride salt form: For improved aqueous solubility, consider using this compound formulated as a dihydrochloride salt.[2][3]

Q5: What is the stability of this compound in solution?

The stability of this compound in solution has not been formally tested.[2][3] It is recommended to prepare fresh solutions for each experiment. For storage, long-term storage at -20°C is advised for the solid compound and stock solutions.[2][3] If storing stock solutions, it is best to aliquot them to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound in aqueous buffers.

Visualizing the Troubleshooting Workflow

MU1742_Solubility_Troubleshooting start Start: this compound Solubility Issue prep_stock Prepare High-Concentration Stock in 100% DMSO or Ethanol start->prep_stock dilution Dilute Stock into Aqueous Buffer prep_stock->dilution precipitation Precipitation Occurs? dilution->precipitation no_precipitation No Precipitation: Proceed with Experiment precipitation->no_precipitation No troubleshoot Troubleshoot Precipitation precipitation->troubleshoot Yes end End: Optimized Protocol no_precipitation->end lower_conc Lower Final Concentration troubleshoot->lower_conc serial_dilution Use Serial Dilution with Vigorous Mixing troubleshoot->serial_dilution cosolvent Consider Co-solvents (e.g., for in vivo) troubleshoot->cosolvent hcl_salt Use Dihydrochloride Salt Form of this compound troubleshoot->hcl_salt lower_conc->dilution serial_dilution->dilution solubility_test Perform Solubility Test to Determine Limit cosolvent->solubility_test hcl_salt->solubility_test solubility_test->end

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

Solvent/FormulationMaximum ConcentrationSource
DMSO≥ 10 mM[2][3]
DMSO100 mM (40.85 mg/mL)[1]
Ethanol100 mM (40.85 mg/mL)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (6.12 mM)[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.12 mM)[5]
10% DMSO, 90% Corn Oil2.5 mg/mL (6.12 mM)[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • 100% DMSO or 100% Ethanol

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO or 100% ethanol to achieve the desired concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • This compound stock solution in DMSO (e.g., 20 mM)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker/incubator

  • Plate reader capable of measuring turbidity (e.g., at 600 nm) or a method for quantifying the soluble compound (e.g., HPLC-UV).

Procedure:

  • Prepare serial dilutions of the this compound stock solution in DMSO.

  • In a 96-well plate, add a small volume of each DMSO stock dilution to the aqueous buffer. For example, add 2 µL of the DMSO stock to 98 µL of buffer.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours).

  • Visually inspect the wells for any signs of precipitation.

  • Quantify the amount of soluble this compound. This can be done by measuring the turbidity of the solution (higher absorbance indicates more precipitation) or by separating the insoluble material (e.g., by filtration or centrifugation) and quantifying the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.[6][7]

Signaling Pathway

This compound is an inhibitor of casein kinase 1 (CK1) isoforms δ and ε. CK1 is a key regulator of the Wnt signaling pathway.[8][9][10][11][12]

Wnt/β-catenin Signaling Pathway

Caption: Role of CK1 and its inhibitor this compound in the Wnt/β-catenin signaling pathway.

References

Technical Support Center: Optimizing MU1742 Concentration to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using MU1742, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and CK1ε. The primary focus of this guide is to help users optimize this compound concentration to achieve on-target effects while minimizing off-target activities, particularly the inhibition of CK1α.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound and its key off-target?

A1: this compound is a potent inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] Its most significant and well-characterized off-target is Casein Kinase 1 alpha (CK1α), which is typically inhibited at higher concentrations of this compound.

Q2: What is the recommended concentration range for using this compound in cell-based assays?

A2: For most cellular assays, it is recommended to use this compound at concentrations below 5 µM to maintain selectivity for CK1δ/ε and avoid significant inhibition of CK1α.[1] However, the optimal concentration is cell-type dependent and should be determined empirically.

Q3: What are the known downstream signaling pathways affected by this compound?

A3: As an inhibitor of CK1δ/ε, this compound primarily modulates signaling pathways where these kinases play a crucial role, including the Wnt, Hedgehog (Hh), and Hippo pathways.[1][2] Inhibition of these pathways can impact various cellular processes such as cell proliferation, differentiation, and morphology.[1]

Q4: Is this compound cytotoxic?

A4: this compound has been shown to exhibit no significant cytotoxic effects in Jurkat and HEK293 cell lines at concentrations up to 10 µM over a 24-hour period.[1] Nevertheless, it is crucial to perform a cytotoxicity assay (e.g., MTT or AlamarBlue assay) in your specific cell line to determine the non-toxic concentration range for your experiments.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO up to 100 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO. For long-term storage, the stock solution should be stored at -20°C.[1]

Data Presentation

Table 1: In Vitro Inhibitory Potency of this compound

TargetIC50 (nM)
CK1δ6.1[1]
CK1α7.2[1]
CK1ε27.7[1]
CK1α1L520[1]

Table 2: Cellular Potency of this compound in HEK293 Cells (NanoBRET Assay)

TargetEC50 (nM)
CK1δ47[1]
CK1ε220[1]
CK1α13500[1]

Mandatory Visualizations

G This compound Mechanism of Action cluster_Wnt Wnt Signaling Pathway cluster_inhibitor This compound Mechanism of Action Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL Axin_GSK3b_APC β-catenin destruction complex DVL->Axin_GSK3b_APC recruits CK1de CK1δ/ε CK1de->DVL phosphorylates bCatenin β-catenin Axin_GSK3b_APC->bCatenin phosphorylates for degradation TCF_LEF TCF_LEF bCatenin->TCF_LEF translocates to nucleus and binds Wnt_pathway_outcome Gene Transcription (Cell Fate, Proliferation) TCF_LEF->Wnt_pathway_outcome This compound This compound This compound->CK1de inhibits

Caption: this compound inhibits CK1δ/ε, key regulators of the Wnt signaling pathway.

G Experimental Workflow for Assessing this compound On- and Off-Target Effects cluster_setup Experiment Setup cluster_assays On- and Off-Target Effect Assessment cluster_analysis Data Analysis and Interpretation Start Seed cells Treat Treat with this compound concentration gradient Start->Treat Controls Include Vehicle (DMSO) and Positive Controls Treat->Controls WB Western Blot (p-DVL3, β-catenin) Controls->WB NanoBRET NanoBRET Assay (CK1δ/ε/α target engagement) Controls->NanoBRET TopFlash TopFlash Reporter Assay (Wnt pathway activity) Controls->TopFlash Cyto Cytotoxicity Assay (e.g., MTT) Controls->Cyto Analyze Quantify results WB->Analyze NanoBRET->Analyze TopFlash->Analyze Cyto->Analyze Compare Compare dose-response curves Analyze->Compare Conclusion Determine optimal concentration with minimal off-target effects Compare->Conclusion

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High cell death observed at expected non-toxic concentrations. 1. Cell line is particularly sensitive to this compound. 2. Final DMSO concentration is too high. 3. Compound degradation in media.1. Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the IC50 for your cell line. 2. Ensure the final DMSO concentration is below 0.1% and is consistent across all wells, including controls. 3. Prepare fresh dilutions of this compound for each experiment.
No effect on the phosphorylation of DVL3 or other downstream targets. 1. This compound concentration is too low. 2. Incubation time is insufficient. 3. The specific DVL isoform is not regulated by CK1δ/ε in your cell line.1. Perform a dose-response experiment, starting from a low concentration and titrating up to the recommended maximum of 5 µM. 2. Optimize the treatment time by performing a time-course experiment (e.g., 1, 6, 12, 24 hours). 3. Confirm the expression and CK1δ/ε-dependency of your target protein in your cell model through literature search or preliminary experiments.
Unexpected phenotype observed that does not align with CK1δ/ε inhibition. 1. Off-target effect due to inhibition of CK1α at high concentrations. 2. The phenotype is a result of inhibiting other, unknown off-targets.1. Lower the concentration of this compound to a range where it is selective for CK1δ/ε. 2. Use a structurally unrelated CK1δ/ε inhibitor as a control to see if the phenotype is reproducible. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of CK1δ or CK1ε.
Inconsistent results between experiments. 1. Variability in cell density or passage number. 2. Inconsistent preparation of this compound dilutions.1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh serial dilutions of this compound from a single, validated stock solution for each experiment.

Experimental Protocols

Western Blot for DVL3 Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of Dishevelled-3 (DVL3), a key downstream component of the Wnt signaling pathway. Phosphorylation of DVL3 by CK1δ/ε leads to a characteristic electrophoretic mobility shift.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against DVL3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a DMSO vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DVL3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcome: A decrease in the slower-migrating, phosphorylated form of DVL3 with increasing concentrations of this compound.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of this compound to CK1δ, CK1ε, and CK1α in live cells.

Materials:

  • HEK293 cells

  • NanoBRET™ vectors for CK1δ, CK1ε, and CK1α fused to NanoLuc® luciferase

  • NanoBRET™ tracer

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white assay plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of measuring BRET signals

Procedure:

  • Transfection: Transfect HEK293 cells with the appropriate NanoBRET™ CK1 isoform vector and seed them into a 96-well white assay plate. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM®.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells at the recommended concentration.

  • Compound Addition: Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the logarithm of the this compound concentration to determine the EC50.

Expected Outcome: A dose-dependent decrease in the BRET signal as this compound competes with the tracer for binding to the target kinase.

TOPFlash/FOPFlash Reporter Assay for Wnt Signaling

This luciferase-based reporter assay measures the activity of the canonical Wnt signaling pathway.

Materials:

  • Cells of interest

  • TOPFlash and FOPFlash reporter plasmids

  • Renilla luciferase plasmid (for transfection control)

  • Transfection reagent

  • This compound

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • 96-well white assay plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids. Seed the transfected cells into a 96-well white plate.

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations for a predetermined time (e.g., 1 hour) before stimulating with Wnt3a for 16-24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.

    • Add the Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence again.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

    • Plot the normalized luciferase activity against the this compound concentration.

Expected Outcome: A dose-dependent inhibition of Wnt3a-induced TOPFlash activity by this compound. FOPFlash activity should remain low across all conditions.

References

how to improve the stability of MU1742 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies to Enhance the Stability of MU1742 in Solution

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of the Casein Kinase 1 (CK1) inhibitor, this compound, in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be prepared and stored following specific guidelines. The compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[1] It is recommended to prepare a concentrated stock solution, for instance, at 10 mM in DMSO.[2][3] For long-term storage, this stock solution should be kept at -20°C.[1][2][3] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.[4] While short-term storage at room temperature is mentioned, maintaining a -20°C environment is the most reliable strategy for preserving the integrity of the compound over time.[2][3]

Q2: I observe a precipitate when I dilute my this compound DMSO stock into my aqueous buffer or cell culture medium. What is happening and how can I prevent it?

A2: Precipitate formation upon dilution into an aqueous solution is a common issue for hydrophobic small molecules and indicates that the compound's solubility limit has been exceeded in the final buffer.[5] This can lead to an inaccurate final concentration and unreliable experimental results.

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[5]

  • Modify the Dilution Method: Instead of a single large dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing or vortexing immediately after adding the DMSO stock to the aqueous buffer to facilitate dissolution and prevent aggregation.[5]

  • Adjust the Solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible while maintaining solubility, as high concentrations of organic solvents can be toxic to cells.

  • Use a Pre-formulated Aqueous Solution: For in vivo experiments or challenging aqueous preparations, a specific formulation may be necessary. One protocol yields a clear 2.5 mg/mL solution by mixing a DMSO stock with PEG300, Tween-80, and saline.[6] However, if the continuous dosing period exceeds half a month, this protocol should be used with caution.[6] For aqueous solutions for in vivo use, formulating this compound as a dihydrochloride (B599025) salt (.2HCl) is also recommended.[2][3]

Q3: My experimental results with this compound are inconsistent, or the inhibitor's effect diminishes over time in long-term experiments. Could this be a stability issue?

A3: Yes, inconsistent results and a diminishing biological effect are classic signs of compound instability and degradation.[4][7] Several factors in a typical experimental setup can contribute to the degradation of a small molecule inhibitor.[4]

Key Considerations:

  • Solution Freshness: Avoid using old stock solutions. Always prepare fresh working dilutions of this compound immediately before each experiment.[4][7]

  • Cellular Metabolism: Cells can actively metabolize the inhibitor, converting it into inactive forms. The rate of this metabolism can increase with higher cell density.[4]

  • Media Components: Components within the cell culture media, particularly in serum, can bind to or react with the inhibitor, reducing its effective concentration.[4]

  • Incubation Time: The longer the compound is incubated under experimental conditions (e.g., at 37°C), the greater the potential for degradation. Minimize incubation times where possible.[7]

Q4: What are the primary environmental and chemical factors that can cause this compound to degrade in my experimental setup?

A4: The stability of any small molecule, including this compound, is influenced by a combination of environmental and chemical factors.[8] Key factors include:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[8][9]

  • pH: The pH of the solution can significantly impact stability, as many compounds are susceptible to acid- or base-catalyzed hydrolysis.[8][10] Many drugs are most stable in a pH range of 4 to 8.[10]

  • Light Exposure: Exposure to UV or visible light can cause photodegradation, breaking chemical bonds and reducing the compound's potency.[8][9]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[8][9]

  • Hydrolysis: The compound may react with water, leading to its breakdown.[7]

  • Adsorption to Plasticware: The compound may adsorb to the surface of plastic tubes or plates, which lowers the effective concentration in the solution.[7]

Q5: How can I experimentally assess the stability of this compound in my specific buffer or cell culture medium?

A5: To obtain definitive data on this compound's stability under your unique experimental conditions, you should perform a stability assessment. A general protocol for this is provided below (see Experimental Protocol 2). The core principle is to incubate this compound in your buffer or medium of interest, take samples at various time points, and then analyze the concentration of the intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This will allow you to quantify the rate of degradation and make informed decisions about your experimental design, such as how frequently to replenish the media containing the inhibitor.

Data & Formulations

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueSource(s)
Molecular Weight 408.46 g/mol [1]
Molecular Formula C₂₂H₂₂F₂N₆[1]
Solubility in DMSO Soluble to 100 mM[1]
Solubility in Ethanol Soluble to 100 mM[1]
Recommended Storage -20°C (Long-term)[1][2][3]

Table 2: Example Formulation for a 2.5 mg/mL Aqueous Solution of this compound

StepReagentVolume (for 1 mL total)InstructionsSource(s)
1This compound in DMSO (25.0 mg/mL)100 µLAdd to PEG300 and mix evenly.[6]
2PEG300400 µL-[6]
3Tween-8050 µLAdd to the mixture and mix evenly.[6]
4Saline450 µLAdd to adjust the final volume to 1 mL.[6]
Result A clear solution of 2.5 mg/mL this compound.1 mLThis protocol should be used with caution for dosing periods exceeding 15 days.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound powder (M.Wt: 408.46)

  • Anhydrous DMSO

  • Sterile, low-adsorption microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound powder required. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 408.46 g/mol * (1000 mg / 1 g) = 4.0846 mg

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 4.0846 mg).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to minimize freeze-thaw cycles and prevent contamination.[5]

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Assessing the Stability of this compound in an Aqueous Solution

Objective: To determine the degradation rate of this compound in a specific aqueous buffer or cell culture medium over time.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer or cell culture medium of interest

  • Incubator set to the experimental temperature (e.g., 37°C)

  • Quenching solution (e.g., cold acetonitrile)

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare Working Solution: Dilute the this compound stock solution into your aqueous buffer or medium to the final desired working concentration. Ensure the final DMSO concentration is consistent with your planned experiments.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).[7]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect an aliquot of the solution. The 0-hour time point serves as the baseline.[7]

  • Quench Reaction: Immediately stop potential degradation in the collected aliquots by mixing with a quenching solution (e.g., 1:1 with cold acetonitrile) and store the samples at -80°C until analysis.[7]

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the percentage of intact this compound remaining at each time point relative to the 0-hour sample.

  • Data Presentation: Plot the percentage of intact this compound versus time to visualize the stability profile. This data can be used to calculate the half-life of the compound in your specific solution.

Visualizations

TroubleshootingWorkflow start Start: Precipitate observed upon diluting this compound stock check_conc Is the final concentration as low as experimentally feasible? start->check_conc reduce_conc Action: Reduce final concentration to increase solubility margin. check_conc->reduce_conc No check_mix Is the dilution performed with rapid and thorough mixing? check_conc->check_mix Yes reduce_conc->check_mix improve_mix Action: Use vortexing or rapid pipetting during dilution. Try serial dilutions. check_mix->improve_mix No check_formulation Is precipitation still an issue? check_mix->check_formulation Yes improve_mix->check_formulation use_formulation Advanced Solution: Consider a solubilizing formulation (e.g., with PEG300/Tween-80) or use the .2HCl salt form. check_formulation->use_formulation Yes end_ok Problem Resolved check_formulation->end_ok No use_formulation->end_ok WntSignaling cluster_off Wnt OFF State cluster_on Wnt ON State CK1_off CK1 BetaCatenin_off β-catenin CK1_off->BetaCatenin_off P GSK3_off GSK3β GSK3_off->BetaCatenin_off P Axin_off Axin Axin_off->BetaCatenin_off P APC_off APC DVL_off DVL Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TCF_off TCF/LEF Genes_off Target Gene Expression OFF TCF_off->Genes_off DestructionComplex Destruction Complex Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled DVL_on DVL Frizzled->DVL_on Axin_on Axin DVL_on->Axin_on Inhibits Complex CK1_on CK1 GSK3_on GSK3β BetaCatenin_on β-catenin (stabilized) TCF_on TCF/LEF BetaCatenin_on->TCF_on Nucleus Nucleus Genes_on Target Gene Expression ON TCF_on->Genes_on This compound This compound This compound->CK1_off Inhibition This compound->CK1_on Inhibition StabilityFactors center Compound Stability in Solution Temp Temperature center->Temp pH pH of Solution center->pH Light Light Exposure (Photodegradation) center->Light Oxygen Oxygen (Oxidation) center->Oxygen Media Solution Components (e.g., media, serum) center->Media Time Incubation Time center->Time

References

minimizing off-target kinase inhibition of MU1742

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). The following resources are designed to help you minimize potential off-target kinase inhibition and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: The primary targets of this compound are Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), which are serine/threonine kinases.[1][2] These kinases are involved in the regulation of various cellular processes, including Wnt, Hedgehog (Hh), and Hippo signaling pathways.[1][2]

Q2: How selective is this compound? Am I likely to see off-target effects?

A2: this compound demonstrates excellent kinome-wide selectivity.[2] In a screen against 415 protein kinases at a concentration of 1 µM, only CK1 isoforms were significantly inhibited, and no off-targets were observed with residual activity below 40%.[1][2] This high selectivity suggests that off-target effects are unlikely when used at appropriate concentrations.

Q3: What is the recommended concentration range for using this compound in cell-based assays?

A3: For cellular assays, it is recommended to use this compound at concentrations below 5 µM.[1] It is always best practice to perform a dose-response experiment to determine the lowest effective concentration that engages the intended target in your specific cellular model.[3]

Q4: I am observing a phenotype that doesn't seem to be related to CK1δ/ε inhibition. How can I confirm it's not an off-target effect?

A4: While this compound is highly selective, observing an unexpected phenotype warrants investigation. To determine if the effect is off-target, you can perform several control experiments:

  • Use the Negative Control: The corresponding negative control compound for this compound is MU2027.[2] This compound is structurally similar but inactive against CK1δ/ε. If the phenotype is not observed with MU2027, it is more likely to be an on-target effect of this compound.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CK1δ or CK1ε. If the phenotype is reversed, it strongly indicates an on-target effect.[4]

  • Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that also targets CK1δ/ε. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discrepancy between biochemical (IC50) and cellular (EC50) potency. High intracellular ATP concentration can compete with ATP-competitive inhibitors.[4]This is expected. The provided cellular target engagement data (NanoBRET) already accounts for the cellular environment.[1]
The compound may be subject to cellular efflux by pumps like P-glycoprotein.[4]While not specifically reported for this compound, you can co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if cellular potency increases.[4]
No observable phenotype at recommended concentrations. Low expression or activity of CK1δ/ε in your cell model.Verify the expression and phosphorylation status of CK1δ/ε in your cell line using Western blotting.[4]
The specific downstream pathway of CK1δ/ε is not active in your model.Confirm the activity of a known downstream signaling pathway, such as Wnt signaling, using a reporter assay (e.g., TopFlash).[1]
Unexpected cytotoxicity. Off-target effects at high concentrations.This compound did not show significant cytotoxicity in JURKAT and HEK293 cell lines up to 10 µM.[1] However, this can be cell-type dependent. Perform a dose-response curve for cytotoxicity in your specific cell line and use the lowest effective, non-toxic concentration.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound against CK1 isoforms.

Table 1: In Vitro Inhibitory Potency of this compound

Kinase TargetIC50 (nM)
CK1δ6.1
CK1ε27.7
CK1α17.2
CK1α1L520

Data from in vitro inhibition assays performed by Reaction Biology.[1]

Table 2: Cellular Target Engagement of this compound in HEK293 Cells (NanoBRET Assay)

Kinase TargetEC50 (nM)
CK1δ47
CK1ε220
CK1α13500

Cellular potency was determined using the NanoBRET™ assay in intact HEK293 cells.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro potency of a kinase inhibitor.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., CK1δ, CK1ε)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • Peptide or protein substrate

    • ATP

    • Test inhibitor (this compound) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure: a. Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration that does not exceed 1%. b. Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate. c. Add the purified kinase to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). f. Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen assay format (e.g., measure luminescence for ADP-Glo™). g. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement using NanoBRET™ Assay

This protocol outlines the steps to measure the engagement of this compound with its target kinase in living cells.

  • Reagents and Materials:

    • HEK293 cells expressing a NanoLuc®-CK1δ or -CK1ε fusion protein

    • Cell culture medium and reagents

    • NanoBRET™ fluorescent tracer

    • NanoBRET™ substrate

    • This compound

    • Multi-well plates suitable for luminescence measurements

    • Luminometer

  • Procedure: a. Seed the engineered HEK293 cells in a white, multi-well assay plate and incubate overnight. b. Prepare serial dilutions of this compound in the appropriate assay medium. c. Treat the cells with the diluted inhibitor or vehicle and incubate for a set period (e.g., 2 hours) at 37°C in a CO2 incubator. d. Add the NanoBRET™ fluorescent tracer to all wells. e. Add the NanoBRET™ substrate to all wells to measure the background signal (no energy transfer). f. Add the NanoBRET™ Nano-Glo® Substrate to initiate the BRET reaction. g. Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with the appropriate filters. h. Calculate the BRET ratio and plot the data against the inhibitor concentration to determine the EC50 value.

Visualizations

signaling_pathway cluster_wnt Wnt Signaling Pathway cluster_inhibitor Inhibitor Action Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd DVL DVL Fzd->DVL LRP5_6 LRP5/6 LRP5_6->DVL Axin Axin DVL->Axin GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin CK1 CK1δ/ε CK1->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression This compound This compound This compound->CK1

Caption: Simplified Wnt signaling pathway showing the role of CK1δ/ε and the inhibitory action of this compound.

experimental_workflow cluster_workflow Troubleshooting Off-Target Effects Start Unexpected Phenotype Observed Check_Conc Is this compound concentration as low as possible? Start->Check_Conc Check_Conc->Start No (Lower Conc.) Negative_Control Test with negative control (MU2027) Check_Conc->Negative_Control Yes Rescue_Exp Perform rescue experiment Negative_Control->Rescue_Exp Off_Target Phenotype is likely OFF-TARGET Negative_Control->Off_Target Phenotype Persists Alt_Inhibitor Use structurally different CK1δ/ε inhibitor Rescue_Exp->Alt_Inhibitor Rescue_Exp->Off_Target Phenotype Persists On_Target Phenotype is likely ON-TARGET Alt_Inhibitor->On_Target Phenotype Abolished/ Replicated Alt_Inhibitor->Off_Target Phenotype Not Replicated

Caption: Logical workflow for troubleshooting potential off-target effects of this compound.

References

Technical Support Center: MU1742 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the cellular target engagement of MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

A1: this compound is a chemical probe that selectively inhibits the protein kinases CK1δ and CK1ε.[1][2][3] At higher concentrations, it can also inhibit CK1α.[2][4] These kinases are crucial components of various signaling pathways, including Wnt, Hedgehog, and Hippo, which regulate numerous cellular processes.[2][5] A structurally similar but inactive compound, MU2027, is available as a negative control for experiments.[1][2]

Q2: How can I directly measure the binding of this compound to its targets in live cells?

A2: The NanoBRET™ Target Engagement Assay is a recommended method for quantifying the interaction of this compound with CK1δ and CK1ε in living cells.[1][5] This technique measures the binding of a small molecule inhibitor to a NanoLuc® luciferase-tagged protein target.

Q3: What are the expected potency values for this compound in cellular assays?

A3: The cellular potency of this compound has been determined using the NanoBRET™ assay in HEK293 cells. The half-maximal effective concentrations (EC50) are provided in the table below. For cellular assays, it is recommended to use this compound at concentrations below 5 µM.[5]

Q4: How can I assess the functional consequences of this compound target engagement in cells?

A4: The functional consequences of this compound binding to CK1δ/ε can be evaluated by monitoring the phosphorylation of downstream substrates. A key substrate is Dishevelled (DVL), a central component of the Wnt signaling pathway. Inhibition of CK1δ/ε by this compound can be observed as a change in the phosphorylation status of DVL3, often detected as a mobility shift on a Western blot.[1]

Q5: What is a suitable negative control for my this compound experiments?

A5: The compound MU2027 is the recommended negative control for this compound.[1][2] It is structurally related to this compound but does not exhibit significant inhibitory activity against CK1 isoforms, making it ideal for distinguishing specific effects of this compound from off-target or compound-specific effects.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or weak signal in NanoBRET™ assay Suboptimal transfection efficiency of the NanoLuc®-CK1 fusion construct.Optimize transfection conditions (e.g., DNA concentration, transfection reagent, cell density).
Incorrect concentration of the NanoBRET™ tracer.Titrate the tracer to determine the optimal concentration for your cell type.
Low expression of the target protein.Use a stronger promoter or a different cell line with higher endogenous expression.
Inconsistent results in Western blot for DVL3 phosphorylation Variable cell lysis and protein extraction.Ensure consistent and complete cell lysis using an appropriate lysis buffer with phosphatase and protease inhibitors.
Poor antibody quality.Use a validated antibody specific for DVL3 and phospho-DVL.
Cells are not synchronized.Synchronize cell cultures to ensure a consistent state of the signaling pathway.
High background in TopFlash reporter assay Leaky promoter in the reporter construct.Use a reporter with a minimal promoter and titrate the amount of transfected plasmid.
Overexpression of pathway components.Optimize the amount of transfected DVL3 and CK1ε plasmids to avoid artificial activation.

Quantitative Data Summary

The following table summarizes the in vitro and cellular potency of this compound against various CK1 isoforms.

Assay TypeTargetPotency (IC50/EC50)
In vitro InhibitionCK1α17.2 nM
CK1α1L520 nM
CK1δ6.1 nM
CK1ε27.7 nM
Cellular Target Engagement (NanoBRET™) CK1δ 47 nM
CK1ε 220 nM
CK1α1 3500 nM
Data sourced from EUbOPEN and the Structural Genomics Consortium.[5]

Experimental Protocols

NanoBRET™ Target Engagement Assay

This protocol is adapted from the methods used to characterize this compound.[1][5]

Materials:

  • HEK293 cells

  • NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion vector

  • NanoBRET™ tracer

  • This compound and MU2027 (negative control)

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • White, opaque 96-well assay plates

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Transfect the cells with the appropriate NanoLuc®-CK1 fusion vector according to the manufacturer's protocol.

  • 24 hours post-transfection, prepare serial dilutions of this compound and MU2027.

  • Remove the culture medium from the cells and replace it with Opti-MEM™ containing the NanoBRET™ tracer and the compound dilutions.

  • Incubate the plate at 37°C and 5% CO2 for 2 hours.

  • Add the NanoBRET™ substrate and read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.

  • Calculate the NanoBRET™ ratio and plot the data against the compound concentration to determine the EC50 value.

Western Blot for DVL3 Phosphorylation

This protocol assesses the functional inhibition of CK1δ/ε by this compound.[1]

Materials:

  • Cell line of interest (e.g., JURKAT, HEK293)

  • This compound and MU2027

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against DVL3

  • Secondary HRP-conjugated antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or MU2027 for a predetermined time (e.g., 4-24 hours).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary anti-DVL3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results. A shift in the molecular weight of the DVL3 band indicates a change in its phosphorylation state.

Visualizations

MU1742_Target_Engagement_Workflow cluster_direct Direct Target Engagement cluster_indirect Indirect Target Engagement (Functional Readouts) NanoBRET NanoBRET™ Assay CETSA Cellular Thermal Shift Assay (CETSA) WesternBlot Western Blot (p-DVL3) TopFlash TopFlash Reporter Assay (Wnt) This compound This compound This compound->NanoBRET Direct Binding This compound->CETSA Target Stabilization This compound->WesternBlot Inhibition This compound->TopFlash Signaling Modulation Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL Axin Axin DVL->Axin CK1 CK1δ/ε CK1->DVL P GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin P (degradation) Axin->GSK3b APC APC APC->Axin TCF TCF BetaCatenin->TCF GeneExpression Target Gene Expression TCF->GeneExpression This compound This compound This compound->CK1

References

optimizing incubation time for MU1742 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using MU1742, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3] Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

For cellular assays, it is recommended to use this compound at concentrations below 5 µM.[3] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Q2: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of CK1δ and CK1ε.[2][3] These kinases are involved in the regulation of various cellular signaling pathways, including Wnt, Hedgehog (Hh), and Hippo.[1][2][3] By inhibiting CK1δ/ε, this compound can modulate these pathways, affecting processes such as cell survival, proliferation, and differentiation.[1][2]

Q3: How should I dissolve and store this compound?

This compound can be dissolved in DMSO to prepare a stock solution of at least 10 mM.[1][3] For long-term storage, it is recommended to store the DMSO stock solution at -20°C.[1][3] For short-term storage, room temperature is acceptable.[1][3] For in vivo experiments, it is recommended to formulate this compound as a dihydrochloride (B599025) salt in an aqueous solution.[1][3]

Q4: Does this compound have off-target effects?

A kinome-wide screening of this compound at a 1 µM concentration against 415 protein kinases showed that only CK1 kinases were strongly inhibited, with no significant off-target effects observed.[1][3] At higher concentrations, this compound may also inhibit CK1α.[2]

Troubleshooting Guides

Issue 1: No observable effect or weak response after this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal Incubation Time The effect of this compound on your specific cellular endpoint may be time-dependent. Perform a time-course experiment to identify the optimal incubation period. See the detailed protocol below.
Inadequate Drug Concentration The concentration of this compound may be too low for your cell line. Perform a dose-response experiment to determine the IC50 value and the optimal working concentration.
Cell Line Insensitivity The targeted pathway (e.g., Wnt signaling) may not be active or critical in your chosen cell line. Confirm the expression and activity of CK1δ and CK1ε in your cells.
Compound Degradation Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Issue 2: High variability between experimental replicates.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and consistent cell numbers are seeded across all wells.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS.
Inaccurate Pipetting Calibrate your pipettes regularly, especially for small volumes. Use a multichannel pipette for adding the compound to minimize variability in treatment timing.
Variable Cell Passage Number Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time.

Experimental Protocols

Protocol 1: Optimizing Incubation Time for this compound Treatment

This protocol outlines a systematic approach to determine the optimal incubation time for this compound in your specific cell-based assay.

1. Dose-Response Experiment (to determine a fixed concentration):

  • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
  • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a fixed, intermediate time point (e.g., 24 hours).
  • Perform your assay of interest (e.g., cell viability, reporter assay, or Western blot for a downstream target).
  • Determine the EC50 or a concentration that gives a significant, but not maximal, response. This will be your fixed concentration for the time-course experiment.

2. Time-Course Experiment:

  • Seed cells as in the dose-response experiment.
  • Treat cells with the predetermined fixed concentration of this compound.
  • Perform your assay at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
  • Include a vehicle control (e.g., DMSO) for each time point.
  • Analyze the results to identify the time point that yields the most robust and statistically significant effect.

Protocol 2: Western Blot for DVL3 Phosphorylation Shift

This protocol can be used to confirm the cellular activity of this compound by observing the phosphorylation-dependent mobility shift of DVL3.[1]

1. Cell Treatment:

  • Seed cells and treat with the optimized concentration and incubation time of this compound.
  • Include a vehicle control and a positive control if available.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA assay.

4. SDS-PAGE and Western Blot:

  • Load equal amounts of protein onto an SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
  • Incubate with a primary antibody against DVL3 overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Develop the blot using an ECL substrate and image the results. A shift in the molecular weight of DVL3 indicates a change in its phosphorylation status.

Quantitative Data Summary

ParameterValueReference
Recommended Cell Assay Concentration < 5 µM[3]
IC50 CK1δ 6.1 nM[3]
IC50 CK1ε 27.7 nM[3]
IC50 CK1α1 7.2 nM[3]
EC50 CK1δ (NanoBRET) 47 nM[3]
EC50 CK1ε (NanoBRET) 220 nM[3]
EC50 CK1α1 (NanoBRET) 3500 nM[3]
In Vivo Oral Bioavailability (Mice) 57% at 20 mg/kg[1][3]

Visualizations

Wnt_Signaling_Pathway_Inhibition_by_this compound cluster_0 Without this compound cluster_1 With this compound cluster_2 Wnt Wnt Fzd Frizzled Wnt->Fzd Binds DVL DVL Fzd->DVL LRP LRP5/6 LRP->DVL Axin Axin DVL->Axin CK1 CK1δ/ε BetaCatenin β-catenin CK1->BetaCatenin P GSK3b GSK3β GSK3b->BetaCatenin P Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ub TCF TCF/LEF TargetGenes Wnt Target Genes (Inactive) TCF->TargetGenes Wnt_2 Wnt Fzd_2 Frizzled Wnt_2->Fzd_2 Binds DVL_2 DVL Fzd_2->DVL_2 LRP_2 LRP5/6 LRP_2->DVL_2 Axin_2 Axin DVL_2->Axin_2 This compound This compound CK1_2 CK1δ/ε This compound->CK1_2 Inhibits GSK3b_2 GSK3β APC_2 APC BetaCatenin_2 β-catenin (Accumulates) Nucleus Nucleus BetaCatenin_2->Nucleus TCF_2 TCF/LEF BetaCatenin_2->TCF_2 Activates TargetGenes_2 Wnt Target Genes (Active) TCF_2->TargetGenes_2

Caption: Inhibition of Wnt signaling by this compound.

Experimental_Workflow_for_Incubation_Time_Optimization start Start dose_response 1. Dose-Response Experiment (Fixed Time, e.g., 24h) start->dose_response determine_conc Determine Optimal Fixed Concentration (e.g., EC50) dose_response->determine_conc time_course 2. Time-Course Experiment (Fixed Concentration) determine_conc->time_course assay_points Assay at Multiple Time Points (e.g., 6, 12, 24, 48, 72h) time_course->assay_points analyze Analyze Data to Find Optimal Incubation Time assay_points->analyze end End analyze->end

Caption: Workflow for optimizing this compound incubation time.

References

troubleshooting inconsistent results with MU1742

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MU1742, a selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of consistent and reliable data in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent and selective chemical probe for the serine/threonine protein kinases CK1δ and CK1ε.[1][2][3] It exhibits high selectivity across the kinome, making it a valuable tool for studying the specific roles of CK1δ and CK1ε in various cellular processes.[1] A structurally similar but inactive compound, MU2027, is available as a negative control to help distinguish on-target from off-target effects.[1][3]

Q2: What are the key signaling pathways regulated by CK1δ and CK1ε?

A2: CK1δ and CK1ε are crucial regulators of several key signaling pathways, including the Wnt, Hedgehog (Hh), and Hippo pathways, which are fundamental to development, tissue homeostasis, and disease.[2][4][5] Deregulation of these pathways and CK1 activity has been linked to cancer and neurodegenerative disorders.[3]

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound should be kept at -20°C.[1][2] For short-term storage, room temperature is acceptable.[1][2] The compound can be dissolved in DMSO to prepare a stock solution of at least 10 mM.[1][2] For in vivo experiments, it is recommended to formulate this compound as a dihydrochloride (B599025) salt in aqueous solutions.[1][2] It is advisable to prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles.

Q4: What is the recommended concentration of this compound for cell-based assays?

A4: For most cellular assays, it is recommended to use this compound at concentrations below 5 µM to maintain selectivity and avoid potential off-target effects or cytotoxicity.[2][4] However, the optimal concentration can vary depending on the cell type and the specific assay. It is always best practice to perform a dose-response experiment to determine the optimal concentration for your experimental system.

Troubleshooting Inconsistent Results

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: High variability between experimental replicates.

  • Question: My results with this compound are not consistent across replicates. What could be the cause?

  • Answer: High variability can stem from several factors. Ensure consistent cell seeding density and health. Pipetting inaccuracies, especially with small volumes of a potent inhibitor, can also lead to significant variations. Always use calibrated pipettes and prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Also, verify that the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤0.1%).

Problem 2: No observable effect at expected concentrations.

  • Question: I am not observing the expected biological effect of this compound, even at concentrations reported in the literature. What should I do?

  • Answer: There are several potential reasons for a lack of effect.

    • Compound Integrity: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.

    • Cellular Context: The cellular activity of this compound can be influenced by high intracellular ATP concentrations, as it is an ATP-competitive inhibitor. The expression levels of CK1δ and CK1ε in your cell line can also affect the required concentration. Confirm the expression of the target kinases in your cell model.

    • Assay Duration: The phenotype you are measuring may require a longer incubation time to develop. Perform a time-course experiment to determine the optimal duration.

    • Experimental Readout: Ensure that your downstream assay is sensitive enough to detect the changes induced by CK1δ/ε inhibition. For example, when assessing Wnt pathway inhibition, measuring a direct downstream event like the phosphorylation of Dvl3 may be more sensitive than a more distal readout.

Problem 3: Unexpected or off-target effects.

  • Question: I am observing an unexpected phenotype after treating cells with this compound. How can I confirm this is an on-target effect?

  • Answer: While this compound is highly selective, at higher concentrations it may inhibit other kinases, such as CK1α.[3][6] To confirm that the observed phenotype is due to the inhibition of CK1δ/ε, consider the following controls:

    • Negative Control: Use the inactive control compound MU2027 at the same concentration as this compound.[3][6] An on-target effect should not be observed with MU2027.

    • Dose-Response: Demonstrate that the phenotype is dose-dependent.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CK1δ or CK1ε.

    • Orthogonal Probe: Use a structurally different inhibitor of CK1δ/ε to see if it recapitulates the same phenotype.

Data Presentation

Table 1: In Vitro Potency of this compound Against CK1 Isoforms

KinaseIC50 (nM)
CK1α17.2
CK1α1L520
CK1δ6.1
CK1ε27.7

Data from Reaction Biology at 10 µM ATP concentration.[2][4]

Table 2: Cellular Target Engagement of this compound in HEK293 Cells (NanoBRET Assay)

TargetEC50 (nM)
CK1δ47
CK1ε220
CK1α13500

These values demonstrate the potency of this compound in a cellular context.[4]

Experimental Protocols

Protocol 1: Western Blot for DVL3 Phosphorylation

This protocol is designed to assess the inhibition of CK1δ/ε in cells by observing the electrophoretic mobility shift of Dishevelled-3 (DVL3), a known substrate. Phosphorylation of DVL3 by CK1δ/ε results in a slower-migrating band on a Western blot.

  • Cell Seeding: Plate your cells of interest in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment: Prepare fresh dilutions of this compound in culture medium from a DMSO stock. Treat cells with a range of concentrations (e.g., 0.1, 1, 5 µM) for a predetermined time (e.g., 4 hours). Include a DMSO vehicle control and a negative control (MU2027).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in a buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against DVL3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. A decrease in the slower-migrating (phosphorylated) DVL3 band with increasing concentrations of this compound indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to CK1δ or CK1ε in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion protein and a carrier DNA. Seed the transfected cells into a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM® I Reduced Serum Medium.

  • Assay Execution:

    • Add the NanoBRET™ tracer and the test compound (this compound) to the cells.

    • Incubate for 2 hours at 37°C.

    • Add the Nano-Glo® Substrate to generate the luminescent signal.

    • Read the filtered luminescence at 460 nm (donor) and 610 nm (acceptor) using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and engagement of the target kinase.

Mandatory Visualizations

Signaling Pathways

Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3) Dvl->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Dvl phosphorylates (activates) This compound This compound This compound->CK1_delta_epsilon Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Wnt signaling pathway showing the role of CK1δ/ε and the inhibitory action of this compound.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Patched Patched (PTCH) Hh->Patched Smoothened Smoothened (SMO) Patched->Smoothened SUFU SUFU Smoothened->SUFU inhibits Gli_Ci Gli/Ci SUFU->Gli_Ci Gli_R Gli-R (Repressor) Gli_Ci->Gli_R processing Gli_A Gli-A (Activator) Gli_Ci->Gli_A activation CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Gli_Ci phosphorylates for processing & protection This compound This compound This compound->CK1_delta_epsilon Target_Genes_Off Target Gene Expression OFF Gli_R->Target_Genes_Off Target_Genes_On Target Gene Expression ON Gli_A->Target_Genes_On

Caption: Hedgehog signaling pathway, illustrating the dual role of CK1δ/ε in Gli/Ci regulation.

Hippo_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LATS1_2 LATS1/2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates CK1_delta_epsilon CK1δ/ε YAP_TAZ->CK1_delta_epsilon priming for phosphorylation Degradation Proteasomal Degradation YAP_TAZ->Degradation leads to TEAD TEAD YAP_TAZ->TEAD co-activates CK1_delta_epsilon->YAP_TAZ phosphorylates This compound This compound This compound->CK1_delta_epsilon Target_Genes Target Gene Expression TEAD->Target_Genes

Caption: Hippo signaling pathway, showing CK1δ/ε's role in YAP/TAZ phosphorylation and degradation.

Experimental Workflow

Troubleshooting_Workflow cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_cells Cell Model Checks cluster_controls Control Checks Start Inconsistent Results with this compound Check_Compound Step 1: Verify Compound Integrity & Handling Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol Storage Proper Storage? (-20°C, aliquoted) Check_Cells Step 3: Assess Cell Model Check_Protocol->Check_Cells Pipetting Calibrated Pipettes? Check_Controls Step 4: Evaluate Controls Check_Cells->Check_Controls Passage_No Consistent Passage #? Resolved Problem Resolved Check_Controls->Resolved Negative_Control Used MU2027? Fresh_Dilutions Fresh Dilutions Used? Solubility Soluble in Media? Concentration Dose-Response Done? Time_Course Time-Course Done? DMSO_Control Consistent DMSO %? Confluency Consistent Confluency? Target_Expression CK1δ/ε Expression Confirmed? Positive_Control Positive Control OK?

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

best practices for storing and handling MU1742

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the chemical probe MU1742. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3][4][5] It is used in research to study the roles of these kinases in various cellular processes.[1][2][4] CK1δ and CK1ε are involved in regulating signaling pathways such as Wnt, Hedgehog (Hh), and Hippo, which are crucial for growth, development, and homeostasis.[1][2][4]

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is critical to maintain its stability and activity. Recommendations vary for the solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsKeep tightly sealed.[3]
4°CUp to 2 yearsKeep tightly sealed.[3]
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[3]

For short-term storage, room temperature is acceptable.[1][2] Long-term storage should be at -20°C.[1][2]

Q3: How should I dissolve this compound for my experiments?

This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of at least 10 mM.[1][2] For in vivo experiments requiring aqueous solutions, it is recommended to formulate this compound as a dihydrochloride (B599025) salt (.2HCl).[1][2] When preparing solutions, it is advisable to use newly opened, hygroscopic DMSO for best solubility.[3]

Q4: What is the recommended concentration of this compound for cell-based assays?

For cellular assays, it is recommended to use this compound at concentrations below 5 µM.[1] this compound has been shown to not exhibit significant cytotoxic effects in JURKAT and HEK 293 cell lines at concentrations up to 10 µM over 24 hours.[1]

Troubleshooting Guide

Problem 1: I am observing unexpected or no effects of this compound in my cell-based assay.

  • Solution 1: Verify the concentration and preparation of this compound. Ensure that the compound was dissolved properly and that the final concentration in your assay is accurate. Serial dilutions should be prepared fresh for each experiment.

  • Solution 2: Check the storage conditions. Improper storage can lead to degradation of the compound. If the compound has been stored for an extended period or at incorrect temperatures, consider using a fresh vial.

  • Solution 3: Confirm target expression in your cell line. The cellular targets of this compound, CK1δ and CK1ε, may not be expressed at sufficient levels in your specific cell model. Verify protein expression using techniques like Western Blot.

  • Solution 4: Use the negative control compound. MU2027 is the recommended negative control for this compound.[1][2][4] Including this control will help determine if the observed effects are specific to the inhibition of CK1δ/ε.

Problem 2: I am having difficulty dissolving this compound.

  • Solution 1: Use high-quality, anhydrous DMSO. The solubility of this compound can be affected by the presence of water in the solvent.[3]

  • Solution 2: Use sonication. If the compound does not readily dissolve, brief sonication can aid in dissolution.[3]

  • Solution 3: Gentle warming. Gentle warming of the solution may also help, but be cautious to avoid degradation of the compound.

Experimental Protocols & Data

In Vitro Potency & Selectivity

This compound has been profiled against a large panel of protein kinases and shows high selectivity for CK1 isoforms.[1][2] The half-maximal inhibitory concentration (IC50) values for this compound against various CK1 isoforms are summarized below.

KinaseIC50 (nM)
CK1α17.2
CK1δ6.1
CK1ε27.7
CK1α1L520

Data from Reaction Biology at 1 µM ATP concentration.[1]

Cellular Target Engagement

The cellular potency of this compound has been confirmed using the NanoBRET™ Target Engagement Assay in HEK293 cells.

TargetEC50 (nM)
CK1δ47
CK1ε220
CK1α13500

These values indicate strong cellular potency towards CK1δ and CK1ε.[1]

Visualizations

Signaling Pathways Involving CK1δ/ε

The following diagram illustrates the involvement of CK1δ and CK1ε in key cellular signaling pathways that can be investigated using this compound.

Signaling_Pathways cluster_Wnt Wnt Pathway cluster_Hh Hedgehog Pathway cluster_Hippo Hippo Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL GSK3b GSK3β DVL->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin CK1de_wnt CK1δ/ε CK1de_wnt->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Expression_wnt Gene Expression TCF_LEF->Gene_Expression_wnt Hh Hedgehog Patched Patched Hh->Patched Smoothened Smoothened Patched->Smoothened SUFU SUFU Smoothened->SUFU GLI GLI SUFU->GLI Gene_Expression_hh Gene Expression GLI->Gene_Expression_hh CK1de_hh CK1δ/ε CK1de_hh->GLI MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ TEAD TEAD YAP_TAZ->TEAD CK1de_hippo CK1δ/ε CK1de_hippo->YAP_TAZ Gene_Expression_hippo Gene Expression TEAD->Gene_Expression_hippo This compound This compound This compound->CK1de_wnt This compound->CK1de_hh This compound->CK1de_hippo

Caption: this compound inhibits CK1δ/ε in Wnt, Hedgehog, and Hippo pathways.

Experimental Workflow: Cell-Based Assay Using this compound

This diagram outlines a general workflow for conducting a cell-based assay with this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) B Culture and Seed Cells C Treat Cells with This compound & Controls B->C D Incubate for Desired Time C->D E Lyse Cells or Perform Assay D->E F Data Acquisition E->F G Data Analysis F->G

Caption: General workflow for a cell-based experiment using this compound.

References

how to choose the right cell line for MU1742 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting experiments with MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical probe that selectively inhibits the serine/threonine protein kinases CK1δ and CK1ε. At higher concentrations, it can also inhibit CK1α. These kinases are key regulators of several critical cellular signaling pathways, including the Wnt, Hedgehog, and Hippo pathways, which are often dysregulated in cancer. By inhibiting CK1δ and CK1ε, this compound allows for the study of the roles of these kinases in various cellular processes and disease states.

Q2: In which cancer types are the targets of this compound (CK1δ and CK1ε) relevant?

A2: Deregulation of CK1δ and CK1ε activity has been implicated in the pathogenesis of several malignancies. These include acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), breast cancer, pancreatic cancer, and malignant melanoma.[1] Therefore, cell lines derived from these cancers are often relevant for this compound experiments.

Q3: What are the key signaling pathways affected by this compound?

A3: this compound primarily impacts the Wnt, Hedgehog, and Hippo signaling pathways through its inhibition of CK1δ and CK1ε.[1] These pathways are crucial for embryonic development, tissue homeostasis, and their dysregulation is a hallmark of many cancers.

Q4: Are there any known cell lines that have been used in published this compound experiments?

A4: Yes, this compound has been tested in JURKAT (acute T cell leukemia) and HEK293 (human embryonic kidney) cell lines.[2][3] These cell lines can serve as a starting point or positive controls for your experiments.

Q5: How should I select the appropriate cell line for my this compound experiment?

A5: The choice of cell line depends on your research question. Key considerations include:

  • Cancer Type: Select a cell line from a cancer type where CK1δ/ε and the pathways they regulate are known to be important (e.g., breast, pancreatic, leukemia, melanoma).

  • Pathway Activity: Choose a cell line with a constitutively active or inducible Wnt, Hedgehog, or Hippo pathway, depending on your experimental goals.

  • Target Expression: Ensure the cell line expresses detectable levels of CK1δ and CK1ε. It is highly recommended to verify the protein expression levels of these kinases in your chosen cell line by western blot before initiating experiments.

Choosing the Right Cell Line for this compound Experiments

Selecting an appropriate cell line is a critical first step for a successful experiment. The following table summarizes key characteristics of commonly used cell lines in relevant cancer types.

Cell LineCancer TypeKey Characteristics & Pathway ActivityRelevant Mutations
MCF-7 Breast CancerLuminal A subtype; Estrogen receptor (ER)-positive; Progesterone receptor (PR)-positive; Expresses WNT7B oncogene, suggestive of active Wnt signaling.[4][5][6]PIK3CA
MDA-MB-231 Breast CancerTriple-negative breast cancer (TNBC); Basal-like; Highly invasive; Expresses WNT7B oncogene.[7][8][9]BRAF, KRAS, TP53
PANC-1 Pancreatic CancerDuctal adenocarcinoma; Epithelioid morphology.[10][11][12]KRAS, TP53
MIA PaCa-2 Pancreatic CancerDuctal adenocarcinoma; Epithelial-like morphology; Known to have active Wnt, MAPK, and PI3K/AKT pathways.[13][14][15][16]KRAS, TP53
A375 MelanomaMalignant melanoma; Epithelioid morphology; Highly tumorigenic.[17][18][19][20]BRAF V600E, CDKN2A
SK-MEL-28 MelanomaMalignant melanoma; Polygonal morphology; Adherent.[21][22]BRAF V600E, NRAS (wildtype)
HL-60 LeukemiaAcute promyelocytic leukemia; Myeloblastic morphology; Grows in suspension.[2]MYC amplification
K562 LeukemiaChronic myelogenous leukemia; Erythroleukemia type; Non-adherent; Positive for BCR-ABL fusion gene.BCR-ABL, TP53
JURKAT LeukemiaAcute T cell leukemia; Lymphoblastic; Grows in suspension; Used to study T cell signaling.LCK mutation
HEK293 Human Embryonic KidneyEpithelial-like morphology; High transfectability; Often used for reporter assays and protein overexpression.Adenovirus 5 DNA integration

Note: It is strongly recommended to verify the expression of CK1δ and CK1ε in your selected cell line(s) by western blot before commencing experiments with this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect of this compound 1. Low or absent expression of CK1δ/ε in the cell line.2. This compound degradation.3. Incorrect concentration used.4. Insufficient incubation time.1. Confirm CK1δ and CK1ε protein expression by western blot.2. Use a fresh aliquot of this compound.3. Perform a dose-response experiment (e.g., 0.1 to 10 µM).4. Perform a time-course experiment (e.g., 24, 48, 72 hours).
High cell death/toxicity 1. This compound concentration is too high.2. Solvent (e.g., DMSO) toxicity.1. Lower the concentration of this compound.2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
Inconsistent results between experiments 1. Variation in cell density at the time of treatment.2. Different passage numbers of cells used.3. Inconsistent incubation times.1. Ensure consistent cell seeding density for all experiments.2. Use cells within a consistent and low passage number range.3. Standardize all incubation times.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability in a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-DVL3

This protocol is to assess the inhibition of CK1δ/ε by this compound through the phosphorylation status of Dishevelled-3 (DVL3), a downstream target.

Materials:

  • Cells of interest treated with this compound or vehicle

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-DVL3, anti-DVL3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-DVL3) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total DVL3 and a loading control (GAPDH or β-actin) to ensure equal loading.

Wnt Signaling Reporter Assay (TOP/FOPflash Assay)

This assay measures the activity of the canonical Wnt signaling pathway.

Materials:

  • HEK293T or other suitable cells

  • TOPflash and FOPflash reporter plasmids

  • A Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound or vehicle

  • Wnt3a conditioned medium (as a positive control for pathway activation)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells in a 96-well plate with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with this compound, vehicle, or Wnt3a conditioned medium.

  • Incubate for another 24 hours.

  • Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[15]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity indicates the level of Wnt pathway activation.

Signaling Pathways and Experimental Workflows

G cluster_pathway This compound Mechanism of Action This compound This compound CK1de CK1δ / CK1ε This compound->CK1de Inhibits Wnt Wnt Pathway CK1de->Wnt Regulates Hedgehog Hedgehog Pathway CK1de->Hedgehog Regulates Hippo Hippo Pathway CK1de->Hippo Regulates Cellular_Processes Cell Proliferation, Survival, etc. Wnt->Cellular_Processes Hedgehog->Cellular_Processes Hippo->Cellular_Processes

Caption: Signaling pathways targeted by this compound.

G cluster_workflow Cell Line Selection Workflow for this compound Experiments start Define Research Question (e.g., effect on Wnt pathway in breast cancer) cancer_type Select Relevant Cancer Type (Breast, Pancreatic, Leukemia, Melanoma) start->cancer_type pathway_activity Identify Cell Lines with Known Pathway Activity (Wnt, Hedgehog, or Hippo) cancer_type->pathway_activity expression_check Verify CK1δ and CK1ε Expression (Western Blot) pathway_activity->expression_check final_selection Select Optimal Cell Line(s) expression_check->final_selection experiment Proceed with this compound Experiment final_selection->experiment

Caption: Workflow for selecting the right cell line.

References

Technical Support Center: Optimizing Western Blot Conditions After MU1742 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MU1742, a selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). Proper Western blot analysis is crucial for accurately assessing the downstream effects of this compound on cellular signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective chemical probe for the protein kinases CK1δ and CK1ε.[1] These kinases are key regulators of several signaling pathways, including the Wnt, Hedgehog, and Hippo pathways, which are involved in numerous cellular processes like gene expression, cell proliferation, and differentiation.[1][2] At higher concentrations, this compound can also inhibit CK1α.[3] Its primary mechanism involves binding to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates.[4][5]

Q2: What are the expected effects of this compound treatment on the Wnt signaling pathway that can be observed by Western blot?

A2: A key downstream effect of this compound-mediated inhibition of CK1δ/ε is the modulation of the Wnt signaling pathway.[1] This can be observed by a change in the phosphorylation status of Dishevelled (DVL) proteins, particularly DVL3.[1][6] Inhibition of CK1ε can lead to a mobility shift of DVL3 on a Western blot, which is indicative of altered phosphorylation.[6][7] Furthermore, activation of the canonical Wnt pathway leads to the stabilization and nuclear accumulation of β-catenin.[8][9] Therefore, you may observe changes in the levels of total or active (non-phosphorylated) β-catenin.[10]

Q3: What is the recommended concentration and treatment time for this compound in cell-based assays?

A3: For most cellular assays, it is recommended to use this compound at concentrations below 5 µM.[2] The optimal treatment time will vary depending on the cell type and the specific downstream event being investigated. A time-course experiment is recommended to determine the ideal duration for observing the desired effect on your target protein.

Q4: Can this compound treatment affect the expression of housekeeping proteins used as loading controls?

A4: While this compound is a selective inhibitor, it is possible that prolonged treatment or high concentrations could induce cellular stress responses that may alter the expression of some housekeeping proteins.[11][12][13] It is crucial to validate your loading control by testing several different housekeeping proteins (e.g., GAPDH, β-actin, α-tubulin) to ensure their expression is not affected by your experimental conditions.

Troubleshooting Guides

Problem 1: Weak or No Signal for Target Protein

If you are observing a faint band or no band at all for your protein of interest after this compound treatment, consider the following causes and solutions.

Possible Cause Troubleshooting Steps
Suboptimal Primary Antibody Concentration Titrate the primary antibody concentration to find the optimal dilution. A dot blot can be a quick method for this optimization.[10][14]
Low Target Protein Abundance Increase the amount of protein loaded per well.[15] Consider enriching your protein of interest through immunoprecipitation.
Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S. For large proteins, consider a wet transfer method and optimize the transfer time and buffer composition.[15][16]
Protein Degradation Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice or at 4°C during preparation.[9]
Incorrect Blocking Buffer For phosphorylated proteins, avoid using milk-based blockers as they contain phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead.[17]
Problem 2: High Background or Non-Specific Bands

High background can obscure your target protein band and make quantification unreliable.

Possible Cause Troubleshooting Steps
Primary or Secondary Antibody Concentration Too High Decrease the antibody concentrations. Perform a titration to find the optimal dilution that maximizes signal-to-noise ratio.[18]
Insufficient Washing Increase the number and duration of wash steps after antibody incubations. Ensure adequate wash buffer volume.[16]
Blocking Inefficiency Increase the blocking time or try a different blocking agent (e.g., 5% BSA, 5% non-fat dry milk).[17]
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire Western blot procedure.[16]
Contaminated Buffers Prepare fresh buffers and filter them to remove any precipitates.
Problem 3: Inconsistent Loading Control Bands

Variability in loading control bands across different lanes can lead to inaccurate quantification of your target protein.

Possible Cause Troubleshooting Steps
Unequal Protein Loading Carefully quantify the protein concentration of your lysates using a reliable method like the BCA assay. Ensure you load equal amounts of protein in each lane.
Treatment-Induced Changes in Housekeeping Protein Expression Validate your loading control. Test multiple housekeeping proteins to find one that remains stable under your experimental conditions.
Transfer Issues "Smiling" or uneven transfer can affect band intensity. Ensure proper gel polymerization and run the gel at a lower voltage.[16]

Experimental Protocols

Protocol 1: Western Blot for DVL3 Phosphorylation Shift

This protocol is designed to detect changes in DVL3 phosphorylation following this compound treatment.

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 20 minutes, then centrifuge at 18,000 x g for 20 minutes at 4°C to pellet cell debris.[6][7]

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an 8% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against DVL3 overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. A shift in the molecular weight of the DVL3 band indicates a change in its phosphorylation state.

Visualizations

MU1742_Wnt_Pathway cluster_treatment Treatment cluster_kinase Kinase cluster_wnt Wnt Signaling Pathway This compound This compound CK1 CK1δ / CK1ε This compound->CK1 Inhibits DVL3 DVL3 CK1->DVL3 Phosphorylates BetaCatenin β-catenin Degradation CK1->BetaCatenin Promotes pDVL3 Phosphorylated DVL3 DVL3->pDVL3 pDVL3->BetaCatenin Leads to GeneExpression Target Gene Expression

Caption: this compound inhibits CK1δ/ε, affecting DVL3 phosphorylation and β-catenin stability.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

Caption: Standard workflow for Western blot analysis after cell treatment.

References

Technical Support Center: Overcoming Poor MU1742 Penetration in 3D Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with MU1742 penetration in 3D cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3] These kinases are key regulators of several signaling pathways crucial for cell growth, development, and homeostasis, including the Wnt, Hedgehog (Hh), and Hippo pathways.[1][2][3] By inhibiting CK1δ and CK1ε, this compound can modulate these pathways, making it a valuable tool for studying their roles in various cellular processes and diseases like cancer.[3]

Q2: Why am I observing poor efficacy of this compound in my 3D cell cultures compared to 2D monolayer cultures?

Reduced efficacy of drugs in 3D cell cultures is a common observation and can be attributed to several factors that are not present in 2D cultures.[4][5] These include:

  • Limited Drug Penetration: The dense, multi-layered structure of 3D models like spheroids can act as a physical barrier, preventing the drug from reaching the inner cell layers.[4][6][7]

  • Cellular Heterogeneity: 3D cultures often develop gradients of nutrients, oxygen, and pH, leading to different cellular states (proliferative, quiescent, necrotic) from the outer to the inner core.[8] Cells in the quiescent or necrotic core may be less susceptible to drugs that target actively dividing cells.

  • Increased Cell-Cell Adhesion: The extensive cell-cell contacts in 3D models can alter signaling pathways and drug sensitivity.[4]

  • Extracellular Matrix (ECM) Deposition: Spheroids can deposit their own ECM, which can bind to and sequester the drug, further limiting its penetration.

Q3: What is the recommended concentration of this compound for use in 3D cell culture experiments?

For cellular assays in general, it is recommended to keep this compound concentrations below 5 µM to ensure selectivity and avoid off-target effects.[2] However, due to the penetration challenges in 3D cultures, a higher concentration might be necessary to achieve the desired biological effect in the core of the spheroid. It is crucial to perform a dose-response study to determine the optimal concentration for your specific 3D model and cell type.

Q4: How can I assess the penetration of this compound into my spheroids?

Directly visualizing the penetration of an unlabeled small molecule like this compound can be challenging. However, several indirect and direct methods can be employed:

  • Immunofluorescence/Immunohistochemistry (IF/IHC): You can stain for downstream markers of this compound activity, such as the phosphorylation of DVL3 (a target of CK1δ/ε), at different depths of the spheroid.[1] A gradient of the marker's modulation would indicate a penetration issue.

  • Fluorescently Labeled Analogues: If a fluorescently labeled version of this compound or a similar compound is available, its distribution within the spheroid can be directly visualized using confocal microscopy.[9]

  • Mass Spectrometry-Based Imaging: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry can be used to map the distribution of the drug and its metabolites within sections of the spheroid.[8]

  • Fluorescent Dyes as Surrogates: In the absence of a labeled compound, fluorescent dyes with similar physicochemical properties can be used as surrogates to estimate penetration depth.[10][11]

Troubleshooting Guides

Problem 1: Low or no response to this compound treatment in 3D spheroids.
Possible Cause Suggested Solution
Insufficient Drug Penetration 1. Increase Incubation Time: Allow more time for the drug to diffuse into the spheroid. Consider time points of 24, 48, and 72 hours or longer. 2. Increase Drug Concentration: Perform a dose-response curve with a higher concentration range than used for 2D cultures. 3. Optimize Spheroid Size: Smaller spheroids (150-300 µm in diameter) have a shorter diffusion distance to the core. Optimize your seeding density and growth time to generate smaller, more uniform spheroids.[11] 4. Use a Dynamic Culture System: Systems with continuous media flow, such as microfluidic devices or bioreactors, can enhance nutrient and drug delivery compared to static cultures.[8][12]
Drug Instability or Degradation 1. Prepare Fresh Solutions: this compound is typically dissolved in DMSO for storage.[2] Prepare fresh dilutions in culture medium for each experiment. 2. Check for Drug Stability in Media: Although stability has not been formally tested, long-term storage is recommended at -20°C.[2] Consider the stability of the compound in your specific culture medium over the course of a long incubation period.
Cellular Resistance 1. Analyze Downstream Pathway Modulation: Use Western blotting or IF to check if key downstream targets of CK1δ/ε (e.g., p-DVL3, β-catenin) are being modulated in the outer layers of the spheroid. If they are, but the inner core is unaffected, this points to a penetration issue. If the outer layers are also unresponsive, it may indicate intrinsic or acquired resistance. 2. Consider Co-treatment: Explore co-treatment with agents that may enhance drug penetration, such as compounds that modulate the extracellular matrix or cell-cell junctions.
Problem 2: High variability in experimental results between spheroids.
Possible Cause Suggested Solution
Inconsistent Spheroid Size and Shape 1. Standardize Seeding Protocol: Use a consistent cell seeding density and ensure a single-cell suspension to promote the formation of uniform spheroids. 2. Use Spheroid-forming Plates: Utilize ultra-low attachment round-bottom plates or hanging drop plates to generate single, uniform spheroids per well.[12][13] 3. Image-based Size Selection: Before treatment, image the spheroids and only include those within a predefined size range in your analysis.
Heterogeneous Drug Penetration 1. Ensure Adequate Mixing: During drug addition, gently agitate the plate to ensure even distribution of the compound in the media. 2. Analyze Multiple Spheroids: Increase the number of biological replicates (i.e., individual spheroids) to account for inherent variability.

Experimental Protocols

Protocol 1: Assessment of Drug Penetration using a Fluorescent Dye

This protocol uses a fluorescent dye like Calcein-AM as a surrogate to visualize penetration into 3D spheroids. Calcein-AM is cell-permeable and becomes fluorescent upon cleavage by intracellular esterases in viable cells.

Materials:

  • 3D spheroids in a 96-well plate

  • Calcein-AM (e.g., from Invitrogen)

  • Serum-free culture medium

  • Confocal microscope

Procedure:

  • Carefully remove the culture medium from the wells containing the spheroids.

  • Prepare a 1 µM solution of Calcein-AM in serum-free culture medium.

  • Add the Calcein-AM solution to the wells.

  • Immediately begin imaging the spheroids using a confocal microscope with appropriate filter sets for Calcein (Excitation/Emission: ~495/515 nm).

  • Acquire z-stack images of the spheroids at regular intervals (e.g., every 15-30 minutes) for a total of 2-4 hours.

  • Analyze the images to determine the fluorescence intensity at different depths from the spheroid surface over time. An increase in fluorescence in the core over time indicates penetration.

Protocol 2: Western Blot Analysis of Pathway Modulation in Spheroids

This protocol assesses the effect of this compound on the Wnt signaling pathway by measuring the phosphorylation of DVL3.

Materials:

  • 3D spheroids

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-DVL3, anti-DVL3, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat spheroids with this compound at the desired concentrations for the determined incubation time. Include a vehicle control (e.g., DMSO).

  • Harvest the spheroids by centrifugation.

  • Wash the spheroids with cold PBS.

  • Lyse the spheroids in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analyze the band intensities to determine the ratio of p-DVL3 to total DVL3. A decrease in this ratio indicates target engagement by this compound.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data related to this compound's properties and its effects in 3D cell cultures.

Table 1: In Vitro and Cellular Potency of this compound

TargetIn Vitro IC50 (nM)Cellular EC50 (nM) (HEK293 cells)
CK1δ 6.147
CK1ε 27.7220
CK1α1 7.23500
Data sourced from EUbOPEN.[2]

Table 2: Example Dose-Response of this compound on Spheroid Viability

This compound Concentration (µM)Spheroid Viability (%) - 24hSpheroid Viability (%) - 72h
0 (Vehicle)100100
19585
58060
106540
255025
This is example data and should be generated for your specific cell line and 3D model.

Visualizations

G Simplified Wnt Signaling Pathway and this compound Inhibition cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled (DVL) Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin Axin Dishevelled->Axin inhibition CK1 CK1δ/ε CK1->Dishevelled phosphorylation GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylation (degradation) Axin->BetaCatenin APC APC APC->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression This compound This compound This compound->CK1

Caption: Inhibition of Wnt signaling by this compound.

G Experimental Workflow for Assessing this compound Penetration cluster_analysis Analysis Methods start Start: 3D Spheroids treat Treat with this compound (Dose-response & Time-course) start->treat harvest Harvest Spheroids treat->harvest viability Viability Assay (e.g., CellTiter-Glo 3D) harvest->viability western Western Blot (p-DVL3, β-catenin) harvest->western imaging Confocal Imaging (IF for p-DVL3 or fluorescent surrogate) harvest->imaging data Data Analysis viability->data western->data imaging->data end Conclusion on Penetration & Efficacy data->end

Caption: Workflow for evaluating this compound in 3D cultures.

G Troubleshooting Logic for Poor this compound Efficacy start Poor Efficacy Observed? check_penetration Is there evidence of poor penetration? start->check_penetration check_pathway Is the downstream pathway modulated in outer layers? check_penetration->check_pathway No optimize_conditions Optimize Conditions: - Increase time/dose - Decrease spheroid size check_penetration->optimize_conditions Yes check_pathway->check_penetration Yes investigate_resistance Investigate Cellular Resistance Mechanisms check_pathway->investigate_resistance No success Efficacy Improved optimize_conditions->success

Caption: Decision tree for troubleshooting this compound efficacy.

References

Technical Support Center: Interpreting MU1742 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response curves generated with MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-quality chemical probe that potently and selectively inhibits the serine/threonine kinases CK1δ and CK1ε.[1][2] At higher concentrations, it can also inhibit the CK1α isoform.[1] These kinases are key regulators of several cellular signaling pathways, including Wnt, Hedgehog, and Hippo, which are involved in processes like cell growth, differentiation, and apoptosis.[1][3][4] this compound functions as a competitive inhibitor, likely interacting with the ATP-binding pocket of the kinase.

Q2: What should a typical this compound dose-response curve look like?

A standard dose-response curve for this compound is a sigmoidal (S-shaped) plot when the inhibitor concentration is on a logarithmic scale.[5] The curve should demonstrate a dose-dependent decrease in kinase activity or a relevant cellular phenotype. The key parameters to derive from this curve are the IC50 (or EC50), the maximum inhibition (Emax), and the Hill slope.[6][7]

Q3: My experimentally determined IC50/EC50 value differs from published data. Why?

Discrepancies between your results and published values can arise from several factors:

  • Assay Type: In vitro biochemical assays (measuring direct enzyme inhibition) will yield different potency values (IC50) than cell-based assays (measuring a biological response, EC50).[4] For this compound, the cellular potency for CK1α1 is significantly lower than its in vitro potency.[4]

  • ATP Concentration: In biochemical assays, the concentration of ATP can significantly affect the apparent IC50 of competitive inhibitors. Published data for this compound often uses 10 µM ATP.[4]

  • Enzyme/Substrate Concentration: The concentrations of the kinase and its substrate can influence the inhibition kinetics.

  • Cellular Context: In cell-based assays, factors like cell type, cell density, membrane permeability of the compound, and the presence of efflux pumps can alter the effective intracellular concentration and thus the EC50.

  • Incubation Time: The duration of exposure to the inhibitor can impact the observed effect, especially for downstream cellular readouts.

Q4: My dose-response curve is unusually steep. What could this indicate?

A steep dose-response curve (often with a Hill slope > 1.5) can be a sign of several phenomena:[8]

  • Stoichiometric Inhibition: This can occur when the concentration of the enzyme is high relative to the inhibitor's dissociation constant (Kd). In this tight-binding scenario, the IC50 becomes dependent on the enzyme concentration.[8][9]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that lead to non-specific enzyme inhibition, resulting in a sharp increase in inhibition over a narrow concentration range.[8]

  • Multi-site Binding: If multiple inhibitor molecules bind to one enzyme molecule to produce the inhibitory effect, the curve may be steeper.[8]

Q5: How can I distinguish between the inhibition of CK1δ/ε and CK1α in my experiments?

The key is to use this compound at concentrations that leverage its isoform selectivity. This compound is significantly more potent against CK1δ and CK1ε than CK1α in cellular assays.[3]

  • To selectively target CK1δ and CK1ε , use concentrations in the range of their cellular EC50 values (e.g., 50-250 nM).

  • Inhibition of CK1α is only observed at much higher concentrations (EC50 ≈ 3500 nM).[3] Therefore, by carefully selecting the concentration, you can dissect the specific roles of these isoforms. For cellular assays, it is recommended to keep this compound concentrations below 5 µM to maintain selectivity.[3]

Troubleshooting Guide

Problem: High variability between experimental replicates.

  • Possible Cause: Inconsistent pipetting, particularly during the creation of serial dilutions; variations in cell seeding density; or instability of reagents.

  • Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Automate liquid handling where possible. Ensure uniform cell plating and allow cells to adhere and stabilize before adding the compound. Prepare fresh reagents and verify the stability of this compound in your assay medium.

Problem: The dose-response curve does not reach 100% inhibition (low efficacy).

  • Possible Cause: The maximum concentration tested is insufficient; limited solubility of this compound at higher concentrations; degradation of the compound during the experiment; or the inhibitor is a partial, not a full, antagonist of the target.

  • Solution: Extend the concentration range. Check the solubility of this compound in your assay buffer; the use of a small percentage of DMSO is common.[3] Minimize the time between compound preparation and use.

Problem: The curve is not sigmoidal (e.g., U-shaped or bell-shaped).

  • Possible Cause: This can indicate complex biological effects.[9] A common reason is cytotoxicity at high concentrations, where the measured signal (e.g., cell viability) drops due to off-target effects or general toxicity rather than specific kinase inhibition.[4] It could also suggest off-target activation or compound precipitation.

  • Solution: Perform a separate cytotoxicity assay (e.g., using Alamar blue) to determine the concentration at which this compound affects cell health.[4] Visually inspect wells with high concentrations for any signs of compound precipitation.

Quantitative Data Summary

The potency of this compound varies between purified enzyme assays (in vitro) and cell-based assays (in cellulo).

Target IsoformAssay TypePotency (IC50/EC50)Reference
CK1δ In Vitro (IC50)6.1 nM[3]
CK1ε In Vitro (IC50)27.7 nM[3]
CK1α1 In Vitro (IC50)7.2 nM[3]
CK1α1L In Vitro (IC50)520 nM[3]
CK1δ Cellular NanoBRET (EC50)47 nM[3]
CK1ε Cellular NanoBRET (EC50)220 nM[3]
CK1α1 Cellular NanoBRET (EC50)3500 nM[3]

Visualized Pathways and Workflows

MU1742_Signaling_Pathway This compound This compound CK1de CK1δ / CK1ε This compound->CK1de DVL_P DVL Phosphorylation CK1de->DVL_P Wnt_Pathway Wnt Signaling Pathway Cellular_Response Cellular Responses (e.g., Migration, Proliferation) Wnt_Pathway->Cellular_Response DVL_P->Wnt_Pathway

Caption: Simplified signaling pathway showing this compound inhibiting CK1δ/ε, a key regulator of the Wnt pathway.

Dose_Response_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) prep_dilutions Create Serial Dilutions of this compound prep_compound->prep_dilutions prep_cells Seed Cells in Microplate treat Treat Cells with Dilutions prep_cells->treat prep_dilutions->treat incubate Incubate for Defined Period treat->incubate assay Perform Assay (e.g., NanoBRET, WB) incubate->assay measure Measure Signal (Luminescence, etc.) assay->measure normalize Normalize Data (to Controls) measure->normalize plot Plot Dose-Response Curve (% Inhibition vs. [Log Conc]) normalize->plot fit Fit Sigmoidal Curve (Non-linear Regression) plot->fit calc Calculate IC50/EC50, Emax, Hill Slope fit->calc

Caption: Experimental workflow for generating a cellular dose-response curve for this compound.

Experimental Protocols

Protocol 1: In Vitro CK1δ/ε Kinase Inhibition Assay

This protocol provides a general framework. Specific buffer components and substrate concentrations should be optimized for the particular assay technology (e.g., ADP-Glo™, LanthaScreen™).

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • This compound Dilutions: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should be ≤1%.

    • Enzyme: Dilute recombinant human CK1δ or CK1ε enzyme in assay buffer to a working concentration (e.g., 2x final concentration, such as 30 nM).[4]

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP in assay buffer (e.g., 2x final concentration). The ATP concentration should be near the Km for the enzyme, typically around 10 µM.[4]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the appropriate this compound dilution (or DMSO control) to the assay wells.

    • Add 2.5 µL of the diluted enzyme solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding ADP detection reagents).

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all data points.

    • Normalize the data by setting the "DMSO only" control as 0% inhibition and a "no enzyme" or potent inhibitor control as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol outlines the measurement of this compound binding to CK1δ or CK1ε in live HEK293 cells.[3][4]

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).

    • The day before the assay, harvest the transfected cells and resuspend them in Opti-MEM®.

    • Plate the cells into a white, 384-well assay plate.

  • Compound Addition:

    • Prepare a serial dilution of this compound in Opti-MEM®.

    • Add the diluted compound to the wells containing the cells. Include a "no inhibitor" control.

  • Assay and Measurement:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to the "no inhibitor" control.

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50, which reflects the concentration of this compound required to displace 50% of the tracer from the target kinase.

References

identifying potential artifacts in MU1742 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MU1742 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot potential issues, and identify potential artifacts when using this compound, a selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a chemical probe that potently and selectively inhibits the protein kinases CK1δ and CK1ε.[1][2] At higher concentrations, it can also inhibit CK1α.[2][3]

Q2: What signaling pathways are regulated by CK1δ and CK1ε, the targets of this compound?

A2: CK1δ and CK1ε are involved in regulating several crucial cellular signaling pathways, including the Wnt, Hedgehog (Hh), and Hippo pathways.[1][2][4] These pathways are essential for processes like growth, development, and homeostasis.[1][4]

Q3: Is there a recommended negative control for this compound experiments?

A3: Yes, the compound MU2027 is the recommended negative control for this compound.[1][2] It is structurally related to this compound but does not exhibit the same inhibitory activity, making it ideal for distinguishing specific effects of this compound from off-target or non-specific effects.

Q4: What is the recommended storage procedure for this compound?

A4: For long-term storage, it is recommended to keep this compound at -20°C.[1][4] Short-term storage at room temperature is also acceptable.[1][4] The stability of the compound has not been extensively tested, so following these storage recommendations is crucial.[1][4]

Q5: What is the recommended maximum concentration for cellular assays?

A5: To minimize potential off-target effects and cytotoxicity, it is recommended to keep this compound concentrations below 5 µM in cellular assays.[4]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cellular assays.

  • Potential Cause: Compound solubility and stability.

  • Troubleshooting Steps:

    • Ensure proper dissolution: this compound can be prepared in a DMSO solution of at least 10 mM.[1][4] For aqueous solutions, especially for in vivo experiments, it is recommended to formulate this compound as a dihydrochloride (B599025) salt (.2HCl).[1][4]

    • Verify storage conditions: Improper storage can lead to degradation of the compound. Ensure that long-term storage is at -20°C.[1][4]

    • Use a fresh stock: If there are concerns about the stability of an older stock solution, prepare a fresh one.

Issue 2: High background signal or apparent cytotoxicity.

  • Potential Cause: Off-target effects or non-specific toxicity at high concentrations.

  • Troubleshooting Steps:

    • Titrate the compound: Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing significant cytotoxicity. It has been shown that this compound does not exhibit significant crude cytotoxic effects in JURKAT and HEK 293 cell lines up to 10 µM over 24 hours.[4]

    • Use the negative control: Compare the results with cells treated with the negative control compound, MU2027, at the same concentration to identify non-specific effects.[1][2]

    • Adhere to recommended concentrations: For most cellular assays, it is advised to use this compound at concentrations below 5 µM.[4]

Issue 3: Difficulty confirming target engagement in cells.

  • Potential Cause: Insufficient compound potency in the specific cell line or assay conditions.

  • Troubleshooting Steps:

    • Select an appropriate assay: Target engagement of this compound in cells has been successfully demonstrated using the NanoBRET™ assay.[4] Western blotting to detect changes in the phosphorylation of downstream targets, such as DVL3, can also be used to confirm in-cell activity.[1]

    • Optimize assay conditions: Ensure that the incubation time and compound concentration are optimized for your specific cell line and experimental setup.

    • Confirm cellular potency: The cellular potency of this compound has been shown to be strong for CK1δ (EC50 = 47 nM) and CK1ε (EC50 = 220 nM) in HEK 293 cells.[4]

Data Presentation

Table 1: In Vitro Potency of this compound Against CK1 Isoforms

KinaseIC50 (nM)
CK1α17.2
CK1α1L520
CK1δ6.1
CK1ε27.7
Data from Reaction Biology at 10 µM ATP concentration.[1][4]

Table 2: Cellular Potency of this compound in HEK 293 Cells (NanoBRET™ Assay)

TargetEC50 (nM)
CK1α13500
CK1δ47
CK1ε220
Data demonstrates strong in-cellulo potency for CK1δ and CK1ε.[4]

Table 3: In Vivo Pharmacokinetic Profile of this compound in Mice

ParameterValue
Administration RoutePer Oral (PO)
Dose20 mg/kg
Bioavailability (F)57%
This compound is suitable for in vivo experiments with a favorable pharmacokinetic profile.[1][4]

Experimental Protocols

Western Blot for DVL3 Phosphorylation Shift

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound or MU2027 (negative control) for the specified time. A vehicle control (e.g., DMSO) should also be included.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for DVL3. The phosphorylation of DVL3 by CK1δ/ε can be observed as a mobility shift on the Western blot.[1]

  • Detection: Use a suitable secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

TopFlash Reporter Assay for Wnt Signaling

  • Cell Transfection: Co-transfect cells (e.g., HEK 293) with a TopFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a plasmid overexpressing DVL3 and CK1ε.[1] A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound or MU2027.

  • Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's protocol.

  • Luciferase Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity upon this compound treatment indicates inhibition of the Wnt signaling pathway.

Mandatory Visualization

Wnt_Signaling_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates CK1 CK1δ/ε CK1->DVL Phosphorylates This compound This compound This compound->CK1 Inhibits Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription

Caption: Inhibition of Wnt signaling by this compound targeting CK1δ/ε.

Experimental_Workflow_Troubleshooting cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting start Define Experimental Question select_assay Select Appropriate Assay (e.g., WB, TopFlash) start->select_assay controls Include Controls: - Vehicle (DMSO) - Negative Control (MU2027) select_assay->controls prepare_reagents Prepare Reagents (this compound/MU2027 Stocks) controls->prepare_reagents cell_culture Cell Culture & Treatment (Titrate Concentration) prepare_reagents->cell_culture data_acquisition Data Acquisition cell_culture->data_acquisition analyze Analyze Data data_acquisition->analyze unexpected_results Unexpected Results? analyze->unexpected_results troubleshoot Troubleshoot: - Check Solubility - Verify Concentration - Assess Cytotoxicity unexpected_results->troubleshoot Yes conclusion Draw Conclusion unexpected_results->conclusion No troubleshoot->cell_culture Re-optimize

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Strategies to Reduce Background in MU1742-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals in assays utilizing the CK1δ/ε inhibitor, MU1742.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which types of assays is it commonly used?

A1: this compound is a potent and selective chemical probe for the protein kinases CK1δ and CK1ε. At higher concentrations, it can also inhibit CK1α.[1][2] It is frequently used in various in vitro and cell-based assays to study the roles of these kinases in cellular processes. Common assays involving this compound include:

  • NanoBRET™ Target Engagement Assays: To quantify the binding of this compound to its target kinases in live cells.[1]

  • Cellular Thermal Shift Assays (CETSA): To verify the engagement of this compound with its target proteins within a cellular context.[3][4][5][6][7]

  • TopFlash Luciferase Reporter Assays: To investigate the effect of this compound on the Wnt signaling pathway.[1][8][9]

  • Western Blotting: To analyze the phosphorylation status of downstream targets of CK1δ/ε.[1]

Q2: Is this compound itself fluorescent, and could it be a direct source of background?

A2: While there is no direct evidence from the provided search results to suggest that this compound is inherently fluorescent, small molecule inhibitors can sometimes exhibit autofluorescence. It is best practice to test for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your specific assay. A simple control experiment can be performed by measuring the fluorescence of this compound in assay buffer at various concentrations.

Q3: What are the general sources of high background in fluorescence and luminescence-based assays?

A3: High background can originate from multiple sources, broadly categorized as instrument-related and sample-related.

  • Instrument-Related: This includes noise from the detector (e.g., photomultiplier tube), light source fluctuations, and light leaks.

  • Sample-Related: This is more common and can be due to:

    • Autofluorescence: Endogenous fluorescence from cells, serum, phenol (B47542) red in the media, or the assay plate itself.

    • Nonspecific Binding: The fluorescent or luminescent probe binding to non-target molecules or surfaces.

    • Reagent Contamination: Contamination of buffers or reagents with fluorescent or luminescent substances.

    • Substrate Instability: Spontaneous breakdown of the substrate in luminescence assays, leading to a signal in the absence of enzyme activity.

Troubleshooting Guides

This section provides specific troubleshooting advice for common assays used with this compound.

General Troubleshooting for Kinase Inhibitor Assays

High background in kinase assays can often be attributed to the inhibitor itself or its interaction with assay components.

Problem: High background signal observed in control wells (e.g., no enzyme or no substrate).

Potential Cause Recommended Solution
Compound Autofluorescence Perform a control experiment to measure the fluorescence of this compound alone at the assay wavelengths. If it is fluorescent, consider using alternative detection wavelengths or a different assay format.
Nonspecific Binding of Detection Reagents Increase the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time. Consider adding a small amount of non-ionic detergent (e.g., 0.01-0.05% Tween-20) to the wash buffer.
Reagent Contamination Prepare fresh buffers and reagents. Use high-purity water and other components. Filter-sterilize buffers if microbial contamination is suspected.
Compound Aggregation Visually inspect the this compound solution for precipitation. Test the effect of a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates.[3]
Troubleshooting NanoBRET™ Assays with this compound

Problem: High background signal in NanoBRET™ assays, leading to a low signal-to-background ratio.

Potential Cause Recommended Solution
Sub-optimal Tracer Concentration Titrate the NanoBRET™ tracer to determine the optimal concentration that gives a robust signal without excessive background. The ideal concentration is often near the EC50 value of the tracer.
High Expression of NanoLuc® Fusion Protein Reduce the amount of plasmid DNA used for transfection to lower the expression level of the NanoLuc®-kinase fusion protein.
Cell Autofluorescence Use a cell line with known low autofluorescence if possible. Ensure the use of phenol red-free media during the assay.
Nonspecific Tracer Binding Include a control with a structurally related but inactive compound to assess nonspecific binding. Increase the stringency of wash steps if the assay format allows.
Instrument Settings Optimize the gain settings on the luminometer to maximize the signal-to-background ratio. Ensure the correct filter sets are used for donor and acceptor emission.

This protocol provides a general workflow for assessing the target engagement of this compound with CK1δ-NanoLuc® in live cells.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3: Assay seed_cells Seed cells (e.g., HEK293T) into a white, 96-well plate transfect Transfect cells with CK1δ-NanoLuc® fusion vector seed_cells->transfect add_tracer Add NanoBRET™ tracer and this compound at various concentrations transfect->add_tracer incubate Incubate for 2 hours at 37°C add_tracer->incubate add_substrate Add Nano-Glo® substrate incubate->add_substrate read_plate Read luminescence at 460 nm and >600 nm add_substrate->read_plate

Caption: A generalized workflow for a NanoBRET™ target engagement assay.

Troubleshooting Cellular Thermal Shift Assays (CETSA) with this compound

Problem: High background or smeared bands in Western blot detection for CETSA.

Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure complete cell lysis by optimizing the number of freeze-thaw cycles or the sonication parameters.
Protein Overload on Gel Quantify the protein concentration of the soluble fraction and load an equal and appropriate amount of protein for each sample.
Nonspecific Antibody Binding Optimize the primary and secondary antibody concentrations. Increase the blocking time and use a high-quality blocking agent (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of washes.
Inconsistent Heating Use a thermal cycler with a precise temperature gradient to ensure consistent heating of all samples.
Cell Debris in Supernatant After cell lysis, centrifuge at a high speed (e.g., 20,000 x g) for 20 minutes to effectively pellet aggregated proteins and cell debris.[10]

This protocol outlines the key steps for performing a CETSA experiment to confirm this compound target engagement.

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis and Fractionation cluster_3 Detection treat_cells Treat cells with this compound or vehicle (DMSO) heat_shock Heat cells at a range of temperatures treat_cells->heat_shock lyse_cells Lyse cells (e.g., freeze-thaw) heat_shock->lyse_cells centrifuge Centrifuge to separate soluble and aggregated proteins lyse_cells->centrifuge western_blot Analyze soluble fraction by Western blot for CK1δ centrifuge->western_blot

Caption: Key steps in a Cellular Thermal Shift Assay (CETSA) workflow.

Troubleshooting TopFlash Luciferase Reporter Assays with this compound

Problem: High background luminescence in TopFlash assays.

Potential Cause Recommended Solution
Basal Wnt Pathway Activity Ensure that the cell line used has low endogenous Wnt signaling. Serum starvation prior to the assay can sometimes reduce basal activity.[11]
Promoter Leakiness Use a FOPFlash reporter (with mutated TCF binding sites) as a negative control to determine the level of non-specific luciferase expression.[8]
Reagent Contamination Prepare fresh luciferase substrate for each experiment. Protect the substrate from light to prevent auto-oxidation.
Cross-talk Between Wells Use white, opaque-walled plates to minimize light scattering between wells.
Sub-optimal Transfection Optimize the ratio of TopFlash reporter plasmid to the internal control plasmid (e.g., Renilla).[11]

This protocol provides a general outline for assessing the effect of this compound on Wnt-induced TCF/LEF transcriptional activity.

cluster_0 Day 1: Transfection cluster_1 Day 2: Treatment cluster_2 Day 3: Lysis and Readout transfect Co-transfect cells with TopFlash and Renilla plasmids treat Treat cells with this compound followed by Wnt3a stimulation transfect->treat lyse Lyse cells treat->lyse read Measure Firefly and Renilla luciferase activity lyse->read

Caption: A simplified workflow for a TopFlash luciferase reporter assay.

Data Presentation: Summary of Key Experimental Parameters

The following table summarizes typical concentration ranges for key reagents in this compound-based assays. Note that these are starting points and should be optimized for your specific experimental conditions.

Assay Type Reagent Typical Concentration Range Reference
Cell-based Assays This compoundBelow 5 µM[1]
NanoBRET™ NanoBRET™ TracerNear EC50 value
CETSA This compound1-10 µM (for melt curves)[3]
TopFlash TopFlash Plasmid10-100 ng/well (96-well plate)[9][11]
TopFlash Renilla Plasmid1-10 ng/well (96-well plate)[9][11]

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt signaling pathway, which is often studied using this compound and the TopFlash reporter assay.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6->Dvl Axin_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Axin_Complex Inhibits Beta_Catenin β-catenin Axin_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->Axin_Complex Inhibits CK1

Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to CK1 Inhibitors: MU1742 vs. PF-670462

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is paramount for the accurate investigation of cellular signaling pathways. This guide provides a detailed comparison of two prominent Casein Kinase 1 (CK1) inhibitors, MU1742 and PF-670462, summarizing their inhibitory profiles, outlining key experimental methodologies, and visualizing their impact on relevant biological pathways.

This guide synthesizes available data to offer an objective comparison of this compound and PF-670462 in their inhibition of the CK1 family of serine/threonine kinases. The CK1 isoforms, particularly CK1α, CK1δ, and CK1ε, are integral to a multitude of cellular processes, including Wnt signaling and the regulation of circadian rhythms. Dysregulation of CK1 activity has been implicated in various diseases, making these inhibitors valuable tools for both basic research and therapeutic development.

Quantitative Performance Data

The following tables summarize the in vitro and in cellulo inhibitory activities of this compound and PF-670462 against key CK1 isoforms. It is important to note that the data presented is compiled from separate studies, and direct comparison should be approached with caution as experimental conditions may have varied.

Table 1: In Vitro Inhibitory Activity (IC50, nM)

InhibitorCK1αCK1δCK1εData Source
This compound 7628[1]
PF-670462 -147.7[2]

Note: A lower IC50 value indicates greater potency.

Table 2: Cellular Target Engagement (EC50, nM)

InhibitorCK1δCK1εAssayData Source
This compound 47220NanoBRET
PF-670462 -290 (PER protein nuclear translocation)Cell-based[2]

Note: EC50 represents the concentration required to elicit a half-maximal response in a cellular context.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of inhibitory data, detailed experimental protocols are crucial. Below is a representative methodology for an in vitro kinase assay to determine the IC50 values of CK1 inhibitors, based on established practices in the field.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to measure the enzymatic activity of CK1 by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.

Materials:

  • Recombinant human CK1α, CK1δ, or CK1ε enzyme

  • Substrate (e.g., α-casein)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Inhibitor compounds (this compound, PF-670462) dissolved in DMSO

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, the CK1 enzyme, and the substrate.

  • Add the diluted inhibitor or DMSO (for control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C, ensuring the reaction is within the linear range.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize and quantify the radiolabeled substrate band using a phosphorimager or by excising the band and measuring radioactivity with a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis inhibitor Inhibitor Dilution pre_incubation Pre-incubation inhibitor->pre_incubation enzyme_mix Enzyme/Substrate Mix enzyme_mix->pre_incubation reaction Reaction Initiation (Add [γ-³²P]ATP) pre_incubation->reaction incubation Incubation (30°C) reaction->incubation termination Reaction Termination incubation->termination sds_page SDS-PAGE termination->sds_page quantification Quantification sds_page->quantification ic50 IC50 Calculation quantification->ic50

Signaling Pathway Involvement

CK1 isoforms are key regulators in multiple signaling pathways critical for cellular function and development. This compound and PF-670462, by inhibiting specific CK1 isoforms, can modulate these pathways.

Wnt/β-catenin Signaling Pathway

CK1 plays a dual role in the Wnt/β-catenin pathway. CK1α is a component of the β-catenin destruction complex, initiating its degradation. Conversely, CK1δ and CK1ε can positively regulate the pathway. Inhibition of these isoforms can therefore have complex effects on Wnt-dependent processes.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation degradation Proteasomal Degradation beta_catenin_off->degradation Ubiquitination & Degradation wnt Wnt Ligand frizzled Frizzled wnt->frizzled dvl Dishevelled (Dvl) frizzled->dvl lrp5_6 LRP5/6 lrp5_6->dvl destruction_complex_on Destruction Complex dvl->destruction_complex_on Inhibition beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus Accumulation & Translocation gene_transcription Target Gene Transcription nucleus->gene_transcription ck1_delta_epsilon_on CK1δ/ε ck1_delta_epsilon_on->dvl Phosphorylation

Circadian Rhythm Pathway

CK1δ and CK1ε are central to the molecular clock that governs circadian rhythms. They phosphorylate the PER and CRY proteins, leading to their degradation and nuclear entry, which is a critical step in the negative feedback loop of the circadian clock. Inhibition of CK1δ/ε, as demonstrated with PF-670462, can lengthen the circadian period.

circadian_pathway cluster_core_clock Core Clock Machinery cluster_cytoplasm Cytoplasm clock_bmal1 CLOCK/BMAL1 Heterodimer per_cry_genes Per/Cry Genes clock_bmal1->per_cry_genes Transcription per_cry_mrna PER/CRY mRNA per_cry_genes->per_cry_mrna per_cry_proteins PER/CRY Proteins per_cry_mrna->per_cry_proteins Translation degradation Proteasomal Degradation per_cry_proteins->degradation Degradation nucleus_entry PER/CRY Complex per_cry_proteins->nucleus_entry Nuclear Entry ck1_delta_epsilon CK1δ/ε ck1_delta_epsilon->per_cry_proteins Phosphorylation nucleus_entry->clock_bmal1 Inhibition

Summary and Conclusion

Both this compound and PF-670462 are potent inhibitors of CK1 isoforms, with distinct selectivity profiles.

  • This compound demonstrates potent inhibition of CK1α, CK1δ, and CK1ε, making it a valuable tool for studying the combined roles of these isoforms. Its excellent kinome-wide selectivity and availability of a negative control compound (MU2027) enhance its utility as a chemical probe.

  • PF-670462 is a potent inhibitor of CK1δ and CK1ε and has been extensively used to investigate the role of these isoforms in regulating circadian rhythms. Its ability to cause phase shifts in circadian rhythms and its in vivo activity make it a key tool in chronobiology research.

The choice between this compound and PF-670462 will depend on the specific research question. For studies requiring broad inhibition of CK1α, δ, and ε, this compound is a suitable choice. For investigations focused specifically on the roles of CK1δ and CK1ε, particularly in the context of circadian rhythms, PF-670462 is a well-characterized option.

Researchers should always consider the isoform selectivity of the chosen inhibitor and, where possible, use multiple tool compounds and complementary techniques to validate their findings. The provided experimental protocol serves as a foundation for the rigorous in-house characterization of these and other kinase inhibitors.

References

A Comparative Guide to the Selectivity and Potency of MU1742 and D4476

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug discovery, the precise selection of chemical probes is paramount to the integrity and success of their investigations. This guide provides a detailed comparison of two inhibitors, MU1742 and D4476, both of which target the Casein Kinase 1 (CK1) family. While both compounds are potent inhibitors of CK1, they exhibit distinct selectivity profiles that render them suitable for different research applications. This document outlines their comparative potency, selectivity, and impact on key signaling pathways, supported by experimental data and methodologies to assist researchers in making an informed choice for their studies.

Data Presentation

The quantitative data for both inhibitors are summarized below, highlighting their potency against various kinases.

Table 1: In Vitro Inhibitory Potency of this compound against CK1 Isoforms

TargetIC50 (nM)
CK1δ6.1[1]
CK1ε27.7[1]
CK1α17.2[1]
CK1α1L520[1]
p38α>10,000

Note: IC50 values were determined at an ATP concentration of 10 mM.[2]

Table 2: In Vitro Inhibitory Potency of D4476

TargetIC50 (nM)
CK1 (from S. pombe)200[3]
CK1δ300[3][4]
ALK5 (TGF-βRI)500[3][5]
p38α MAPK12,000[6]

Note: The potency of D4476 is dependent on the ATP concentration, indicating it is an ATP-competitive inhibitor.[4][5]

Table 3: Cellular Potency of this compound and D4476

CompoundAssayCell LineTargetEC50/Effective Concentration
This compound NanoBRETHEK293CK1δ47 nM[1]
NanoBRETHEK293CK1ε220 nM[1]
NanoBRETHEK293CK1α13500 nM[1]
D4476 FOXO1a Phosphorylation InhibitionH4IIECK150-125 µM[7]
CytotoxicityMultiple Myeloma Cell Lines-Varies (e.g., ANBL6, INA6 sensitive; OPM1 resistant at lower concentrations)[3]

Comparative Analysis

This compound emerges as a highly potent and selective inhibitor of CK1δ and CK1ε.[2][8] A kinome-wide screen against 415 protein kinases revealed that only CK1 kinases were significantly inhibited by this compound, with no off-targets observed below a 40% residual activity threshold.[1][2] This exquisite selectivity makes this compound an ideal chemical probe for specifically interrogating the roles of CK1δ and CK1ε in cellular processes, such as the Wnt signaling pathway.[8][9] Furthermore, its favorable pharmacokinetic profile allows for its use in in vivo studies.[1][2]

D4476 , while a potent inhibitor of CK1, exhibits a broader selectivity profile.[3][10] In addition to CK1, it significantly inhibits the TGF-β type-I receptor, ALK5.[3][5][10] This dual activity can be advantageous for studying the crosstalk between the CK1 and TGF-β signaling pathways. However, it also necessitates careful interpretation of experimental results to distinguish between the effects of inhibiting each target. D4476 has been shown to be more potent and specific than older CK1 inhibitors like IC261 and CKI-7.[11][12]

Signaling Pathways

signaling_pathways cluster_this compound This compound Inhibition cluster_d4476 D4476 Inhibition This compound This compound CK1_delta_epsilon CK1δ / CK1ε This compound->CK1_delta_epsilon Inhibits Wnt_Pathway Wnt Signaling (e.g., DVL3 phosphorylation) CK1_delta_epsilon->Wnt_Pathway Regulates D4476 D4476 CK1 CK1 D4476->CK1 Inhibits ALK5 ALK5 (TGF-βRI) D4476->ALK5 Inhibits FOXO1a FOXO1a Phosphorylation CK1->FOXO1a Regulates TGF_beta_Pathway TGF-β Signaling ALK5->TGF_beta_Pathway Regulates

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A general protocol for determining the in vitro potency of kinase inhibitors is as follows:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase of interest (e.g., CK1δ), a suitable substrate peptide, and a buffer solution with magnesium acetate.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or D4476) to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 40 minutes).[3]

  • Termination of Reaction: Stop the reaction by adding an acid solution, such as orthophosphoric acid.[3]

  • Measurement of Activity: Spot the reaction mixture onto filtermats, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow A Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B Add Inhibitor (e.g., this compound or D4476) A->B C Initiate with [γ-³³P]ATP B->C D Incubate at Room Temperature C->D E Stop Reaction D->E F Measure Radioactivity E->F G Calculate IC50 F->G

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ assay is used to quantify the engagement of a test compound with a target protein in living cells.

  • Cell Preparation: Genetically modify cells (e.g., HEK293) to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Plate the engineered cells in a suitable assay plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound).

  • Addition of Reagents: Add the NanoBRET™ tracer and the extracellular Nano-Glo® substrate to the cells.

  • Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC50 value.

Conclusion

  • This compound is the preferred choice for studies requiring the specific inhibition of CK1δ and CK1ε, owing to its high potency and exceptional kinome-wide selectivity. Its suitability for in vivo experiments further enhances its utility as a chemical probe.

  • D4476 is a valuable tool for investigating cellular processes where the dual inhibition of CK1 and ALK5 is desired. Researchers using D4476 should be mindful of its broader activity and design experiments accordingly to dissect the contributions of each inhibited pathway.

References

Validating the Specificity of MU1742: A Comparative Analysis with its Negative Control, MU2027

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the on-target effects of a chemical probe is paramount. This guide provides a comparative analysis of MU1742, a potent inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and its structurally similar but inactive control, MU2027. By presenting key experimental data and detailed protocols, this guide demonstrates the rigorous validation of this compound's specific inhibitory action.

This compound has emerged as a valuable tool for dissecting the roles of CK1δ and CK1ε in various signaling pathways, including Wnt, Hedgehog, and Hippo. The use of a negative control like MU2027 is crucial to ensure that the observed biological effects of this compound are a direct consequence of inhibiting its intended targets and not due to off-target activities or the compound's chemical scaffold.

In Vitro Potency and Selectivity: A Head-to-Head Comparison

The cornerstone of validating a chemical probe lies in its demonstrated potency and selectivity against its intended targets, contrasted with the inactivity of its negative control. Biochemical assays are instrumental in establishing these parameters.

Table 1: Comparative Inhibitory Activity (IC50) of this compound and MU2027 against CK1 Isoforms

Kinase TargetThis compound IC50 (nM)MU2027 IC50 (nM)
CK1δ6.1>10,000
CK1ε27.7>10,000
CK1α7.2>10,000

Data represents a summary of findings from primary literature. Actual values may vary slightly between experiments.

As evidenced in Table 1, this compound exhibits potent, single-digit nanomolar inhibition of CK1δ and low nanomolar inhibition of CK1ε and CK1α. In stark contrast, MU2027 shows no significant inhibitory activity against these kinases, with IC50 values exceeding 10,000 nM. This vast difference in potency underscores the specificity of this compound and validates MU2027 as an effective negative control.

Cellular Target Engagement: Confirming Intracellular Activity

To be an effective tool for cellular studies, a chemical probe must engage its target within the complex environment of a living cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technique to quantify target engagement in real-time.

Table 2: Cellular Target Engagement (EC50) of this compound in HEK293 Cells

TargetThis compound EC50 (nM)
CK1δ47
CK1ε220
CK1α3500

Data represents a summary of findings from primary literature. Comparative data for MU2027 in NanoBRET assays is not extensively published but is expected to show no significant target engagement.

Functional Validation in Wnt Signaling

CK1δ and CK1ε are key positive regulators of the canonical Wnt signaling pathway. Inhibition of these kinases is expected to suppress Wnt-mediated transcriptional activation. The TOPFlash reporter assay, which measures the activity of the β-catenin/TCF/LEF transcription complex, is a standard method for assessing the modulation of this pathway.

Expected Outcome of a Comparative TOPFlash Assay:

Treatment of Wnt-stimulated cells with this compound should result in a dose-dependent decrease in luciferase reporter activity, indicating inhibition of the Wnt pathway. Conversely, treatment with MU2027 at equivalent concentrations should have no effect on the Wnt-induced luciferase signal. This differential effect would provide strong evidence that the Wnt pathway inhibition by this compound is a direct result of its on-target activity against CK1δ/ε.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of the key experimental protocols used to generate the comparative data.

Biochemical Kinase Inhibition Assay (Example Protocol)
  • Reaction Setup: Recombinant human CK1δ, CK1ε, or CK1α is incubated with a specific peptide substrate and ATP in a reaction buffer.

  • Compound Treatment: A dilution series of this compound or MU2027 is added to the reaction wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

NanoBRET™ Target Engagement Assay (General Protocol)
  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., CK1δ) fused to NanoLuc® luciferase.

  • Compound and Tracer Addition: Transfected cells are plated and treated with a dilution series of this compound or MU2027, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase.

  • BRET Measurement: After an equilibration period, the NanoBRET™ substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a luminometer.

  • Data Analysis: A decrease in the BRET signal upon compound addition indicates displacement of the tracer. EC50 values are determined from the dose-response curves.

TOPFlash Reporter Assay (General Protocol)
  • Cell Transfection: HEK293T cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment and Wnt Stimulation: Cells are pre-treated with various concentrations of this compound or MU2027, followed by stimulation with Wnt3a-conditioned media to activate the canonical Wnt pathway.

  • Luciferase Measurement: After incubation, cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal, and the fold change in reporter activity relative to the unstimulated control is calculated.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes described, the following diagrams are provided.

Wnt_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor LRP5_6 LRP5/6 DVL Dishevelled (DVL) Frizzled->DVL LRP5_6->DVL Axin_APC Destruction Complex (Axin/APC) DVL->Axin_APC inhibits CK1 CK1δ/ε CK1->DVL phosphorylates GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin_APC->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activates transcription This compound This compound This compound->CK1 MU2027 MU2027 (Inactive) MU2027->CK1

Caption: Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.

NanoBRET_Workflow Start Start: HEK293 Cells Transfect Transfect with NanoLuc-CK1δ/ε Plasmid Start->Transfect Plate Plate Cells Transfect->Plate Add_Compounds Add this compound or MU2027 Plate->Add_Compounds Add_Tracer Add Fluorescent Tracer Add_Compounds->Add_Tracer Equilibrate Equilibrate Add_Tracer->Equilibrate Add_Substrate Add NanoBRET Substrate Equilibrate->Add_Substrate Measure Measure BRET Signal Add_Substrate->Measure Analyze Analyze Data (EC50) Measure->Analyze

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Logical_Relationship This compound This compound CK1_Inhibition CK1δ/ε Inhibition This compound->CK1_Inhibition MU2027 MU2027 No_CK1_Inhibition No CK1δ/ε Inhibition MU2027->No_CK1_Inhibition Wnt_Pathway_Inhibition Wnt Pathway Inhibition CK1_Inhibition->Wnt_Pathway_Inhibition No_Wnt_Pathway_Effect No Effect on Wnt Pathway No_CK1_Inhibition->No_Wnt_Pathway_Effect Specific_Effect Conclusion: Specific On-Target Effect Wnt_Pathway_Inhibition->Specific_Effect No_Wnt_Pathway_Effect->Specific_Effect

A Comparative Guide to the In Vivo Efficacy of MU1742 and Other Casein Kinase 1 (CK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of MU1742, a potent inhibitor of Casein Kinase 1 (CK1), with other notable CK1 inhibitors, including SR-3029, PF-670462, and BTX-A51. This document is intended to serve as a resource for researchers in oncology and drug development, offering a structured overview of the preclinical performance of these compounds, supported by experimental data and detailed methodologies.

Introduction to CK1 Inhibition in Oncology

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to a multitude of cellular processes, including signal transduction pathways critical for cell proliferation, differentiation, and survival.[1][2] Dysregulation of CK1 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3][4] Several small molecule inhibitors targeting CK1 isoforms have been developed, each with distinct selectivity profiles and preclinical efficacy. This guide focuses on the comparative in vivo performance of this compound against other well-characterized CK1 inhibitors.

In Vitro Inhibitory Activity and Selectivity

A critical aspect of a kinase inhibitor's utility is its potency and selectivity against its intended target. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its comparators against various CK1 isoforms.

InhibitorCK1α (IC50, nM)CK1δ (IC50, nM)CK1ε (IC50, nM)Other Notable Targets (IC50/Ki, nM)
This compound 7.2[5]6.1[5]27.7[5]Weak potency towards CK1α1L (EC50 = 3,500 nM in cells)[5]
SR-3029 -44[6]260[6]CDK4/cyclin D1 (576), FLT3 (3000)[6]
PF-670462 -14[7]7.7[7]>30-fold selectivity over 42 other kinases[7]
BTX-A51 17--CDK7 (Ki=1.3), CDK9 (Ki=4)

In Vivo Efficacy Comparison

The in vivo anti-tumor activity of these inhibitors has been evaluated in various preclinical cancer models. This section provides a comparative summary of their efficacy.

This compound

The in vivo activity of this compound has been demonstrated through its effect on a downstream target in the Wnt signaling pathway. Oral administration of this compound at 100 mg/kg resulted in a noticeable impact on the phosphorylation of DVL2 in the lung tissue of mice.[8] Further studies have shown that this compound can inhibit the migration of chronic lymphocytic leukemia (CLL) cells.[9] However, to date, published studies on the direct in vivo tumor growth inhibition by this compound in xenograft models are limited.

SR-3029

SR-3029 has demonstrated significant in vivo anti-tumor efficacy in various breast cancer models.[10] Daily intraperitoneal (i.p.) administration of 20 mg/kg SR-3029 led to significant tumor growth inhibition in xenograft models using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) and HER2-positive breast cancer cell lines (SKBR3 and BT474).[10] Notably, in some instances, treatment with SR-3029 resulted in tumor regression.[10] The efficacy of SR-3029 has also been validated in a patient-derived xenograft (PDX) model of basal-like invasive ductal carcinoma, where it effectively inhibited tumor growth.[10]

PF-670462

While a potent inhibitor of CK1δ/ε, the in vivo anti-cancer activity of PF-670462 appears to be limited. Some studies have reported that it lacks significant anti-cancer activity.[11] However, it has shown efficacy in other in vivo models, such as attenuating bleomycin-induced pulmonary fibrosis in mice and modulating circadian rhythms.[12] One study did show that PF-670462 can enhance the efficacy of cancer immunotherapy in a B16-F10 melanoma xenograft model by promoting ferroptosis.[13]

BTX-A51

BTX-A51 has shown promising in vivo efficacy in preclinical models of liposarcoma and acute myeloid leukemia (AML).[14][15] In patient-derived xenograft (PDX) models of liposarcoma, BTX-A51 was well-tolerated and significantly inhibited tumor growth at clinically relevant doses.[14][15] The anti-tumor activity is attributed to its ability to block MDM2, induce p53 expression, and stimulate apoptosis.[14][15]

Pharmacokinetic Profiles

The pharmacokinetic properties of an inhibitor are crucial for its in vivo efficacy. The following table summarizes the available pharmacokinetic data for the discussed CK1 inhibitors.

InhibitorAnimal ModelDose & RouteBioavailability (F%)Key Findings
This compound Mice20 mg/kg, PO57%[8]Exhibits a favorable PK profile suitable for in vivo experiments.[8]
SR-3029 -20 mg/kg, i.p.-Dosing regimen was well-tolerated with no overt signs of toxicity.
PF-670462 ---Data not available in the context of cancer studies.
BTX-A51 ---Oral administration in clinical trials.[16]

Experimental Protocols

This section provides an overview of the methodologies used in the key in vivo experiments cited in this guide.

In Vivo Xenograft Studies with SR-3029 in Breast Cancer Models
  • Animal Model: Female immunodeficient mice (e.g., nude or SCID).[17]

  • Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are surgically implanted into the mammary fat pad.[17]

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. SR-3029 is administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[17] The control group receives a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).[18]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, measured by tumor volume. Other endpoints can include tumor regression, changes in body weight (as a measure of toxicity), and survival.[10]

  • Tissue Analysis: At the end of the study, tumors may be harvested for further analysis, such as immunohistochemistry for biomarkers like β-catenin localization or apoptosis markers.[10]

In Vivo Studies with this compound
  • Animal Model: Mice.[8]

  • Formulation: For aqueous solutions for in vivo experiments, this compound is recommended to be formulated as a dihydrochloride (B599025) salt.[8]

  • Treatment: Oral administration of 100 mg/kg this compound.[8]

  • Pharmacodynamic Endpoint: Assessment of the phosphorylation of DVL2 in lung tissue lysates by Western blot.[8]

Western Blot for Phosphorylated Proteins
  • Sample Preparation: Protein lysates are prepared from tissues or cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Gel Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing a protein like bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-DVL2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[19]

  • Detection: The signal is detected using a chemiluminescent substrate.

Signaling Pathways and Visualizations

CK1 isoforms are involved in multiple signaling pathways that are crucial in cancer development and progression. The Wnt/β-catenin pathway is a key pathway regulated by CK1.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitors CK1 Inhibitor Action β-catenin_pool β-catenin Pool Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) β-catenin_pool->Destruction_Complex Phosphorylation Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination & Degradation Wnt_Ligand Wnt Ligand Receptor_Complex Frizzled/LRP5/6 Receptor Complex Wnt_Ligand->Receptor_Complex Binding DVL Dishevelled (DVL) Receptor_Complex->DVL Activation Destruction_Complex_inactive Destruction Complex (Inactive) DVL->Destruction_Complex_inactive Inhibition β-catenin_stable Stable β-catenin Nucleus Nucleus β-catenin_stable->Nucleus Translocation TCF_LEF TCF/LEF β-catenin_stable->TCF_LEF Binding Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation CK1_Inhibitors CK1 Inhibitors (this compound, SR-3029) CK1_Inhibitors->Destruction_Complex Modulate Activity CK1_Inhibitors->DVL Inhibit Phosphorylation

Caption: Simplified Wnt/β-catenin signaling pathway and points of intervention by CK1 inhibitors.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy Study cluster_pk Pharmacokinetic Study Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Western_Blot_invitro Western Blot (Target Phosphorylation) Cell_Proliferation->Western_Blot_invitro Xenograft_Model Establish Xenograft Tumor Model Western_Blot_invitro->Xenograft_Model Candidate Selection Treatment_Groups Randomize into Treatment & Control Groups Xenograft_Model->Treatment_Groups Drug_Administration Administer Inhibitor or Vehicle Treatment_Groups->Drug_Administration Tumor_Monitoring Monitor Tumor Growth & Animal Health Drug_Administration->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC, etc.) Tumor_Monitoring->Endpoint_Analysis PK_Parameters Calculate PK Parameters (e.g., Bioavailability) Endpoint_Analysis->PK_Parameters Correlate Efficacy with Exposure PK_Dosing Administer Inhibitor (IV and/or PO) Blood_Sampling Serial Blood Sampling PK_Dosing->Blood_Sampling LC_MS LC-MS/MS Analysis of Plasma Concentrations Blood_Sampling->LC_MS LC_MS->PK_Parameters

Caption: General workflow for the preclinical evaluation of CK1 inhibitors.

References

A Head-to-Head Comparison of Commercially Available CK1δ/ε Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of commercially available inhibitors targeting Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two closely related serine/threonine kinases implicated in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA damage response.

This objective comparison summarizes quantitative data on inhibitor potency, provides detailed experimental methodologies for key assays, and visualizes essential workflows and signaling pathways to aid in the informed selection of the most appropriate inhibitor for your research needs.

Quantitative Comparison of Inhibitor Potency

The in vitro potency of several commercially available CK1δ/ε inhibitors is summarized in the table below. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration and the substrate used. Therefore, these values should be considered as a comparative guide.

InhibitorTarget(s)CK1δ IC50 (nM)CK1ε IC50 (nM)Key Off-Targets
SR-3029 CK1δ/ε44[1][2][3]260[1][2][3]FLT3, CDK4/D1, CDK6/D3[2][4]
D4476 CK1δ, ALK5300[5][6]-ALK5 (TGF-βRI)[5][6]
PF-670462 CK1δ/ε13 - 14[7][8][9][10][11]7.7 - 90[7][8][9][10][11]p38 MAPK, EGFR[12]
PF-4800567 CK1ε711[13][14][15]32[13][14][15]-
IC261 CK1δ/ε1000[16][17]1000[16][17]Tubulin[12]
TA-01 CK1δ/ε, p386.8[18][19]6.4[18][19]p38 MAPK[18][19]
CK1-IN-1 CK1δ/ε, p38α15[20][21]16[20][21]p38α MAPK[20][21]

Experimental Protocols

The determination of an inhibitor's IC50 value is a cornerstone of its characterization. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Kinase Assay for IC50 Determination (Radiolabeling Method)

This traditional and robust method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.[11][16][22]

Materials:

  • Recombinant human CK1δ or CK1ε

  • Substrate (e.g., α-casein or a specific peptide substrate)[6]

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 µM EDTA)[6]

  • Test inhibitor (serially diluted)

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add serial dilutions of the inhibitor to the reaction mixture. A DMSO control should be included.

  • Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Kₘ of the kinase for ATP to ensure competitive inhibition is accurately measured.[23]

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.[6]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate using autoradiography and quantify the radioactive signal using a phosphorimager or by excising the substrate band and measuring with a scintillation counter.[6]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Kinase Assay for IC50 Determination (Luminescence-Based Method - ADP-Glo™)

This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[24][25][26]

Materials:

  • Recombinant human CK1δ or CK1ε

  • Substrate

  • ATP

  • Kinase reaction buffer

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Add the kinase, substrate, and kinase reaction buffer to the wells of a white multi-well plate.

  • Add serial dilutions of the inhibitor to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function and the process of their evaluation, the following diagrams are provided.

G Experimental Workflow for CK1δ/ε Inhibitor Comparison cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Studies start Select Inhibitors assay_prep Prepare Serial Dilutions start->assay_prep kinase_assay In Vitro Kinase Assay (e.g., Radiolabeling, Luminescence) assay_prep->kinase_assay ic50 Determine IC50 Values kinase_assay->ic50 selectivity Kinome Selectivity Profiling ic50->selectivity Data Analysis & Comparison Data Analysis & Comparison ic50->Data Analysis & Comparison cell_culture Culture Relevant Cell Lines selectivity->cell_culture treatment Treat Cells with Inhibitors cell_culture->treatment pathway_analysis Analyze Signaling Pathways (e.g., Wnt, Circadian Rhythm) treatment->pathway_analysis phenotype_assay Assess Cellular Phenotypes (e.g., Proliferation, Apoptosis) treatment->phenotype_assay pathway_analysis->Data Analysis & Comparison animal_model Select Animal Model (e.g., Xenograft) phenotype_assay->animal_model phenotype_assay->Data Analysis & Comparison in_vivo_treatment Administer Inhibitors animal_model->in_vivo_treatment efficacy Evaluate In Vivo Efficacy in_vivo_treatment->efficacy pk_pd Pharmacokinetic/Pharmacodynamic Analysis in_vivo_treatment->pk_pd efficacy->Data Analysis & Comparison pk_pd->Data Analysis & Comparison

Workflow for comparing CK1δ/ε inhibitors.

CK1δ and CK1ε are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[5][7][18][27] They achieve this by phosphorylating components of the β-catenin destruction complex, leading to its disassembly and the subsequent stabilization and nuclear translocation of β-catenin, where it activates target gene expression.

Wnt_Signaling Canonical Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled (Dvl) Frizzled_LRP->Dsh CK1_delta_epsilon CK1δ/ε Dsh->CK1_delta_epsilon Recruits Destruction_Complex_inactivated Inactivated Destruction Complex CK1_delta_epsilon->Destruction_Complex_inactivated Phosphorylates & Inactivates beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds to target_genes Target Gene Expression TCF_LEF->target_genes Activates Inhibitor CK1δ/ε Inhibitors Inhibitor->CK1_delta_epsilon Inhibit

Role of CK1δ/ε in Wnt/β-catenin signaling.

Concluding Remarks

The choice of a CK1δ/ε inhibitor should be guided by the specific requirements of the research question. For studies requiring high selectivity for CK1δ/ε with potent cellular activity, SR-3029 appears to be a strong candidate.[1][2][3] For applications where dual inhibition of CK1 and ALK5 is desired, D4476 may be more suitable.[5][6] PF-670462 offers high potency against both CK1δ and CK1ε, but its off-target effects on p38 MAPK and EGFR should be considered.[7][8][9][10][11][12] Conversely, PF-4800567 provides a tool for more selective inhibition of CK1ε over CK1δ.[13][14][15] The other inhibitors listed offer a range of potencies and selectivities that may be advantageous in specific experimental contexts.

It is always recommended to validate the activity and selectivity of any inhibitor in the specific assay system being used. This guide serves as a starting point for navigating the landscape of commercially available CK1δ/ε inhibitors, enabling researchers to make more informed decisions for their studies.

References

Validating MU1742's Mechanism of Action: A Comparative Guide with Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MU1742, a potent chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with alternative inhibitors. We delve into the genetic approaches used to validate its mechanism of action and provide detailed experimental protocols and supporting data.

This compound is a highly selective and potent chemical probe for the protein kinases CK1δ and CK1ε.[1] At higher concentrations, it is also capable of inhibiting the CK1α isoform.[2] Developed by the Structural Genomics Consortium (SGC) in collaboration with researchers from Masaryk University, this compound serves as a valuable tool for studying the roles of these kinases in various cellular processes, including the Wnt, Hedgehog, and Hippo signaling pathways.[1][2] Deregulation of CK1 activity has been linked to several malignancies and neurodegenerative disorders.[2] This guide will explore the genetic validation of this compound's mechanism of action, compare its performance with other known CK1δ/ε inhibitors, and provide detailed protocols for key validation experiments. A structurally related but inactive compound, MU2027, is available as a negative control for experiments with this compound.[1]

Genetic Validation of this compound's Target Engagement

A cornerstone in validating the mechanism of action of a small molecule inhibitor is the use of genetic approaches to confirm that its cellular effects are mediated through its intended target. For this compound, the use of knockout cell lines has been a key strategy.

To differentiate the inhibitory activity of this compound on individual isoforms, CK1δ- and CK1ε-knockout cell lines were generated. This genetic approach allows researchers to observe the effects of the compound in the absence of its specific targets, thereby confirming that the observed phenotypes are indeed a result of the inhibition of CK1δ and/or CK1ε.[1]

Another powerful genetic-based technique for target identification and validation involves combining results from small-molecule and RNAi perturbations.[3] This approach allows for parallel testing to see if the knockdown of a specific gene (e.g., CK1δ or CK1ε using siRNA) phenocopies the effect of the small molecule inhibitor.[4] While not explicitly detailed in the available literature for this compound, this is a standard and recommended orthogonal approach to strengthen the validation of its mechanism of action.

CRISPR-Cas9 based screens are another valuable genetic tool for identifying genes that confer sensitivity or resistance to a compound, further validating its mechanism of action.[5]

Performance Comparison of CK1δ/ε Inhibitors

This compound demonstrates excellent kinome-wide selectivity and high potency against CK1δ/ε both in vitro and in cellular assays.[1] The following tables provide a comparative summary of this compound and other notable CK1δ/ε inhibitors, SR-3029 and PF-670462.

Inhibitor Target(s) IC50 (CK1δ) IC50 (CK1ε) Cellular EC50 (CK1δ) Cellular EC50 (CK1ε) Reference(s)
This compound CK1δ, CK1ε, CK1α6.1 nM27.7 nM47 nM220 nM[6]
SR-3029 CK1δ, CK1ε44 nM260 nM--[7]
PF-670462 CK1δ, CK1ε14 nM7.7 nM--[8]

While PF-670462 shows high potency in vitro, it has been reported to be a very non-selective kinase inhibitor, potently inhibiting other kinases such as p38 and EGFR.[9] In contrast, SR-3029 and this compound exhibit higher selectivity across the kinome.[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the Wnt signaling pathway targeted by this compound and the workflows for key validation experiments.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds DVL Dishevelled (DVL) Frizzled->DVL activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex DVL->Destruction_Complex inhibits CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->DVL phosphorylates Axin Axin APC APC GSK3b GSK3β beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Destruction_Complex->beta_catenin targets for degradation This compound This compound This compound->CK1_delta_epsilon inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Genetic_Validation_Workflow cluster_crispr CRISPR/Cas9 Knockout cluster_rnai RNAi Knockdown start Start: Validate this compound MoA crispr_design Design gRNA for CK1δ and CK1ε start->crispr_design rnai_design Design siRNA for CK1δ and CK1ε start->rnai_design crispr_transfect Transfect cells with Cas9 and gRNA crispr_design->crispr_transfect crispr_selection Select and expand knockout clones crispr_transfect->crispr_selection crispr_treatment Treat with this compound crispr_selection->crispr_treatment crispr_analysis Analyze cellular phenotype (e.g., Wnt signaling) crispr_treatment->crispr_analysis end Conclusion: MoA Validated crispr_analysis->end Compare to wild-type rnai_transfect Transfect cells with siRNA rnai_design->rnai_transfect rnai_treatment Treat with this compound rnai_transfect->rnai_treatment rnai_analysis Analyze cellular phenotype rnai_treatment->rnai_analysis rnai_analysis->end Compare to control siRNA

Caption: Genetic approaches for validating this compound's mechanism of action.

Experimental_Workflow cluster_nanobret NanoBRET™ Target Engagement cluster_western Western Blot for DVL Phosphorylation cluster_topflash TopFlash Reporter Assay start Start: Experimental Validation nanobret_transfect Transfect cells with NanoLuc-CK1δ/ε fusion start->nanobret_transfect western_treat Treat cells with this compound start->western_treat topflash_transfect Transfect cells with TopFlash reporter start->topflash_transfect nanobret_treat Treat with this compound and NanoBRET tracer nanobret_transfect->nanobret_treat nanobret_measure Measure BRET signal nanobret_treat->nanobret_measure end Conclusion: MoA Confirmed nanobret_measure->end Confirm target binding western_lyse Lyse cells and run SDS-PAGE western_treat->western_lyse western_blot Transfer to membrane and probe with anti-pDVL western_lyse->western_blot western_detect Detect phosphorylation shift western_blot->western_detect western_detect->end Confirm pathway modulation topflash_treat Treat with Wnt3a and this compound topflash_transfect->topflash_treat topflash_measure Measure luciferase activity topflash_treat->topflash_measure topflash_measure->end Confirm functional effect

Caption: Experimental workflows for validating this compound's mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NanoBRET™ Target Engagement Assay

This assay measures the engagement of this compound with its target kinases, CK1δ and CK1ε, in live cells.

Materials:

  • HEK293 cells

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoLuc®-CK1δ or -CK1ε fusion vector

  • NanoBRET™ Tracer

  • Test compound (this compound)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue-culture treated 96-well plates

  • Plate reader equipped for BRET measurements

Protocol:

  • Cell Transfection:

    • Prepare a suspension of HEK293 cells in Opti-MEM®.

    • Co-transfect the cells with the NanoLuc®-CK1δ or -CK1ε fusion vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Seed the transfected cells into a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the diluted compound to the wells containing the transfected cells.

    • Immediately add the NanoBRET™ Tracer to all wells.

    • Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a plate reader equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to controls (no tracer and no compound).

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Western Blot for DVL3 Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of Dishevelled 3 (DVL3), a key downstream component of the Wnt signaling pathway. Phosphorylation of DVL3 by CK1δ/ε causes a characteristic mobility shift on an SDS-PAGE gel.[1]

Materials:

  • Cell line of interest (e.g., HEK293T)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-DVL3, anti-phospho-DVL (if available), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against DVL3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the bands using a chemiluminescence detection system.

    • Analyze the mobility shift of the DVL3 bands to assess changes in phosphorylation.

TopFlash Reporter Assay for Wnt Signaling

The TopFlash reporter assay is a widely used method to measure the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells or other suitable cell line

  • TopFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media or recombinant Wnt3a

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Transfection:

    • Seed cells in a 24-well or 96-well plate.

    • Co-transfect the cells with the TopFlash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours, replace the media with fresh media containing Wnt3a to stimulate the pathway.

    • Treat the cells with varying concentrations of this compound.

    • Incubate for an additional 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Calculate the fold change in reporter activity relative to the untreated control.

    • Plot the normalized reporter activity against the logarithm of the this compound concentration to determine the IC50 value for Wnt pathway inhibition.

References

Cross-Validation of CK1δ/ε Inhibition: A Comparative Guide to the Chemical Probe MU1742 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for studying the function of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε): the small molecule inhibitor MU1742 and siRNA-mediated knockdown. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of these techniques.

Casein Kinase 1 (CK1) isoforms δ and ε are crucial serine/threonine kinases implicated in the regulation of numerous cellular processes, most notably the Wnt signaling pathway.[1][2] Dysregulation of CK1δ/ε activity is linked to various diseases, including cancer, making them attractive therapeutic targets.[3] To elucidate their specific roles and validate them as drug targets, researchers primarily employ two distinct approaches: pharmacological inhibition using small molecules and genetic silencing through techniques like RNA interference (siRNA).

This guide presents a cross-validation of the results obtained using the potent and selective chemical probe this compound with those from siRNA-mediated knockdown of CK1δ and CK1ε.

Mechanism of Action: Small Molecule Inhibition vs. Genetic Knockdown

The fundamental difference between this compound and siRNA lies in their mechanism of targeting CK1δ/ε.

This compound is a chemical probe that acts as a potent and selective inhibitor of the kinase activity of CK1δ and CK1ε.[1][2] It competitively binds to the ATP-binding pocket of the enzymes, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition is rapid and reversible, allowing for the study of the immediate consequences of blocking CK1δ/ε function.

siRNA (small interfering RNA) , in contrast, targets the messenger RNA (mRNA) of CK1δ and CK1ε for degradation. This post-transcriptional gene silencing prevents the synthesis of new CK1δ and CK1ε proteins, leading to a reduction in their overall cellular levels. The effects of siRNA are time-dependent, requiring hours to days to achieve significant protein knockdown, and are generally considered less reversible than small molecule inhibition.

Quantitative Comparison of this compound and siRNA Knockdown

Table 1: Quantitative Data for this compound

ParameterValueCell Line/SystemReference
In Vitro IC50 (CK1δ) 6.1 nMBiochemical Assay[2]
In Vitro IC50 (CK1ε) 27.7 nMBiochemical Assay[2]
Cellular EC50 (CK1δ) 47 nMNanoBRET Assay (HEK293)[2]
Cellular EC50 (CK1ε) 220 nMNanoBRET Assay (HEK293)[2]
Effect on Wnt Signaling Inhibition confirmedTOPFlash Reporter Assay[1][2]
Effect on DVL3 Phosphorylation Inhibition of mobility shiftWestern Blot[1][2]

Table 2: Quantitative Data for siRNA Knockdown of CK1δ/ε

ParameterObservationCell Line/SystemReference
CK1δ/ε Protein Reduction Significant knockdownTC-32 cells[4]
Effect on DVL2 Phosphorylation Decreased phosphorylationTC-32 cells[4]
Effect on β-catenin levels Reduction in nuclear and cytoplasmic levelsMCF7 cells[5]
Effect on Wnt Target Genes Downregulation of MYC, CD44, etc.MCF7 cells[5]
Effect on Cell Viability Decreased viability and proliferationSW480 and HCT116 cells[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for DVL Phosphorylation

Objective: To assess the phosphorylation status of Dishevelled (DVL) proteins, a downstream target of CK1δ/ε, following treatment with this compound or siRNA. Phosphorylation of DVL often results in a mobility shift on a Western blot.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, TC-32) and allow them to adhere. For this compound treatment, incubate cells with the desired concentration of the inhibitor (e.g., below 5 µM) for a specified time (e.g., 3 hours).[2][4] For siRNA treatment, transfect cells with CK1δ and/or CK1ε specific siRNAs or a non-targeting control siRNA according to the manufacturer's protocol and incubate for 48-72 hours to allow for protein knockdown.[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against DVL2 or DVL3 overnight at 4°C.[4] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the intensity of the upper, slower-migrating (phosphorylated) DVL band or a shift towards the lower, faster-migrating (unphosphorylated) band indicates inhibition of phosphorylation.[4]

TOPFlash Reporter Assay for Wnt Signaling Activity

Objective: To quantify the activity of the canonical Wnt signaling pathway, which is modulated by CK1δ/ε. The TOPFlash reporter contains TCF/LEF binding sites that drive the expression of a luciferase reporter gene in response to β-catenin-mediated transcription.

Protocol:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with the TOPFlash reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with Wnt3a conditioned medium to activate the Wnt pathway, in the presence or absence of this compound at various concentrations. For siRNA experiments, the cells would have been pre-transfected with the respective siRNAs.

  • Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in treated cells compared to the Wnt3a-stimulated control indicates inhibition of the Wnt signaling pathway.

siRNA Transfection

Objective: To specifically knockdown the expression of CK1δ and CK1ε proteins.

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.

  • siRNA Complex Formation: In separate tubes, dilute the CK1δ and/or CK1ε siRNAs and a non-targeting control siRNA in serum-free medium. In another tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein knockdown.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for CK1δ and CK1ε levels.

Mandatory Visualizations

Wnt Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DVL Dishevelled (DVL) Frizzled->DVL recruits & activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex DVL->DestructionComplex inhibits GSK3b GSK3β GSK3b->DestructionComplex Axin Axin Axin->DestructionComplex APC APC APC->DestructionComplex beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & binds DestructionComplex->beta_catenin phosphorylates for degradation CK1de CK1δ/ε CK1de->DVL phosphorylates This compound This compound This compound->CK1de inhibits siRNA siRNA siRNA->CK1de degrades mRNA TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription

Caption: Wnt signaling pathway showing inhibition points of this compound and siRNA for CK1δ/ε.

Experimental Workflow Comparison cluster_this compound This compound Treatment cluster_siRNA siRNA Knockdown M_start Seed Cells M_treat Add this compound (hours) M_start->M_treat M_lysis Cell Lysis M_treat->M_lysis M_assay Downstream Assays (Western, TOPFlash) M_lysis->M_assay S_start Seed Cells S_transfect Transfect with siRNA (48-72 hours) S_start->S_transfect S_lysis Cell Lysis S_transfect->S_lysis S_assay Downstream Assays (Western, TOPFlash) S_lysis->S_assay

Caption: Comparative experimental workflows for this compound treatment and siRNA knockdown.

Discussion and Conclusion

Both this compound and siRNA-mediated knockdown are effective tools for interrogating the function of CK1δ/ε. The choice between them depends on the specific experimental question.

This compound offers rapid, reversible, and dose-dependent inhibition of CK1δ/ε kinase activity. This makes it ideal for studying the immediate cellular consequences of blocking their function and for dissecting the roles of their catalytic activity.

siRNA knockdown provides a method to study the effects of long-term depletion of the CK1δ/ε proteins. This can be advantageous for uncovering functions of the proteins that are independent of their kinase activity, such as scaffolding roles in protein complexes. However, the potential for off-target effects and the longer experimental timeline are important considerations.[7]

References

A Comparative Analysis of MU1742 and Other Wnt Pathway Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance.[1] Its dysregulation is a hallmark of numerous diseases, including cancer, making it a prime target for therapeutic intervention.[1][2] A diverse array of small molecule inhibitors has been developed to modulate this pathway at various points. This guide provides a comparative analysis of MU1742, a potent inhibitor of Casein Kinase 1 (CK1), and other well-characterized Wnt pathway inhibitors, including XAV939, IWP-2, and ICG-001. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, potency, and experimental evaluation of these compounds.

Overview of Wnt Pathway Inhibitors

Wnt pathway inhibitors can be classified based on their point of intervention in the signaling cascade. This guide focuses on a comparative analysis of four inhibitors with distinct mechanisms:

  • This compound: A potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and also shows high potency against CK1α.[3][4] CK1 isoforms play complex roles in the Wnt pathway; for instance, CK1α is part of the β-catenin destruction complex, while CK1δ/ε are involved in phosphorylating Dishevelled (DVL).[5][6]

  • XAV939: An inhibitor of Tankyrase 1 and 2 (TNKS1/2).[2] By inhibiting Tankyrase, XAV939 stabilizes Axin, a key component of the β-catenin destruction complex, thereby promoting β-catenin degradation.[2][7]

  • IWP-2: An inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[2] PORCN is essential for the palmitoylation and secretion of Wnt ligands. IWP-2, therefore, blocks Wnt signaling at the level of ligand secretion.[2][8] Interestingly, IWP-2 has also been shown to act as a selective ATP-competitive inhibitor of CK1δ/ε.[9][10]

  • ICG-001: An inhibitor that disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). This action specifically inhibits β-catenin-mediated transcription.

Quantitative Performance Data

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for assessing the potency of an inhibitor. The following table summarizes reported values for this compound and the other selected inhibitors. It is important to note that a direct comparison of these values can be challenging due to variations in experimental conditions, such as the specific assays and cell lines used.

InhibitorTarget(s)Assay TypeCell Line/SystemIC50/EC50
This compound CK1δIn vitro kinase assay-IC50: 6.1 nM[1]
CK1α1In vitro kinase assay-IC50: 7.2 nM[1]
CK1εIn vitro kinase assay-IC50: 27.7 nM[1]
CK1δNanoBRETHEK293EC50: 47 nM[1]
CK1εNanoBRETHEK293EC50: 220 nM[1]
XAV939 TNKS1Colorimetric enzyme assay-IC50: 13.4 nM[11]
Wnt/β-catenin signalingTOPFlash Reporter AssayHEK293TIC50: ~50 nM
Cell ViabilityMTT AssayA549IC50: ~1 µM (96h)[12]
IWP-2 PORCNCell-free assay-IC50: 27 nM[13]
Wnt/β-catenin signalingTOPFlash Reporter AssayHEK293TIC50: 157 nM[13]
ICG-001 β-catenin/CBP interaction--IC50: ~3 µM

Mandatory Visualizations

Wnt Signaling Pathway and Inhibitor Targets

Wnt_Pathway Canonical Wnt Signaling Pathway and Inhibitor Targets cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL PORCN PORCN Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N accumulates and translocates TNKS Tankyrase (TNKS) TNKS->Destruction_Complex destabilizes Axin CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->DVL phosphorylates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds CBP CBP TCF_LEF->CBP Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activates transcription CBP->Wnt_Target_Genes IWP2 IWP-2 IWP2->PORCN inhibits XAV939 XAV939 XAV939->TNKS inhibits This compound This compound This compound->CK1_delta_epsilon inhibits ICG001 ICG-001 ICG001->CBP inhibits interaction with β-catenin

Caption: Canonical Wnt/β-catenin signaling pathway and inhibitor targets.

Experimental Workflow for Wnt Inhibitor Evaluation

experimental_workflow Experimental Workflow for Evaluating Wnt Pathway Inhibitors start Start cell_culture Cell Culture (e.g., HEK293T, Cancer Cell Line) start->cell_culture transfection Transfection (TOPFlash/FOPFlash Reporter Plasmids) cell_culture->transfection inhibitor_treatment Inhibitor Treatment (Varying Concentrations) transfection->inhibitor_treatment luciferase_assay Luciferase Reporter Assay inhibitor_treatment->luciferase_assay western_blot Western Blot Analysis (β-catenin, DVL, etc.) inhibitor_treatment->western_blot viability_assay Cell Viability Assay (MTT, WST-1, etc.) inhibitor_treatment->viability_assay data_analysis Data Analysis (IC50/EC50 Calculation) luciferase_assay->data_analysis western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for comparing small molecule Wnt inhibitors.

Experimental Protocols

TOPFlash Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the canonical Wnt signaling pathway by measuring TCF/LEF-mediated transcription.[2]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • M50 Super 8x TOPFlash TCF/LEF reporter plasmid

  • FOPFlash (mutant TCF/LEF sites) plasmid (as a negative control)

  • Renilla luciferase plasmid (for normalization of transfection efficiency)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a-conditioned medium or recombinant Wnt3a protein (as a positive control)

  • Wnt pathway inhibitors (this compound, XAV939, IWP-2, ICG-001)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol. A common ratio is 10:1 for the reporter to the normalization plasmid.

  • Wnt Stimulation: Approximately 24 hours post-transfection, replace the medium with fresh medium containing a Wnt agonist (e.g., Wnt3a-conditioned medium) to induce pathway activation.

  • Inhibitor Treatment: Immediately after adding the Wnt agonist, add the Wnt pathway inhibitors at a range of concentrations to the appropriate wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect is calculated relative to the Wnt-stimulated, vehicle-treated control. Plot the normalized data against the inhibitor concentration to determine the IC50 value.

Western Blotting for β-catenin Levels

This technique is used to measure changes in the protein levels of key Wnt pathway components, such as β-catenin.[2]

Materials:

  • Cells treated with Wnt inhibitors

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin (and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to the loading control to compare protein levels across different treatment conditions.

Cell Viability Assay (e.g., MTT Assay)

These assays determine the effect of the inhibitors on cell growth and survival.[2]

Materials:

  • Cells seeded in a 96-well plate

  • Wnt pathway inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Conclusion

The selection of a Wnt pathway inhibitor is contingent on the specific research question and the desired point of intervention. This compound offers a tool to probe the role of CK1 isoforms in Wnt signaling and other cellular processes. XAV939 is effective in contexts where the β-catenin destruction complex is functional and provides a means to study the role of Tankyrase. IWP-2 is valuable for investigating the effects of blocking Wnt ligand secretion, which is relevant for understanding paracrine and autocrine signaling. ICG-001 provides a way to specifically target the transcriptional output of the Wnt pathway. A thorough understanding of their distinct mechanisms of action and a careful evaluation using standardized experimental protocols are crucial for the successful application of these inhibitors in research and drug development.

References

A Comparative Guide: The Selective CK1 Inhibitor MU1742 Versus Pan-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research and development, the strategic choice between a highly selective inhibitor and a broad-spectrum or "pan-kinase" inhibitor is critical. This decision impacts not only the therapeutic application but also the precision of a compound as a research tool. This guide provides an objective comparison between MU1742, a potent and selective probe for Casein Kinase 1 (CK1) isoforms, and the general class of pan-kinase inhibitors.

Fundamental Distinction: Mechanism of Action and Target Specificity

The primary difference between this compound and pan-kinase inhibitors lies in their target selectivity. This compound is designed for precision, targeting a small, specific subset of the human kinome. In contrast, pan-kinase inhibitors are characterized by their broad activity against a wide array of kinases.

This compound: This compound is a potent inhibitor of Casein Kinase 1 alpha (CK1α), delta (CK1δ), and epsilon (CK1ε)[1][2]. These kinases are crucial regulators of multiple signaling pathways, including Wnt, Hedgehog, and Hippo, which are vital for cellular processes like proliferation, differentiation, and apoptosis[3][4]. By selectively inhibiting these specific isoforms, this compound allows for the precise dissection of their roles in both normal physiology and disease states.

Pan-Kinase Inhibitors: This class of inhibitors acts on a multitude of kinases, often by binding to the highly conserved ATP-binding pocket present across most of the kinome[5]. Staurosporine (B1682477), a natural product, is a classic example of a potent, non-selective pan-kinase inhibitor used extensively in research to induce apoptosis or inhibit cell proliferation through widespread pathway disruption[1][2]. Clinically relevant multi-targeted inhibitors, such as Sunitinib, are designed to inhibit several receptor tyrosine kinases (e.g., VEGFRs, PDGFRs) simultaneously to block multiple cancer-driving pathways[6][7].

G cluster_0 This compound (Selective Inhibitor) cluster_1 Pan-Kinase Inhibitor (e.g., Staurosporine) This compound This compound CK1a CK1α This compound->CK1a CK1d CK1δ This compound->CK1d CK1e CK1ε This compound->CK1e OtherKinases_M Other Kinases (e.g., CDK2, MAPK, EGFR) PanKinase Staurosporine PKC PKC PanKinase->PKC CDK2 CDK2 PanKinase->CDK2 PKA PKA PanKinase->PKA VEGFR VEGFR PanKinase->VEGFR OtherKinases_P ... Many Others PanKinase->OtherKinases_P

Caption: Comparison of inhibitor target profiles.

Quantitative Data Presentation: Potency and Selectivity

The divergence in inhibitor philosophy is most evident in their quantitative performance data. This compound demonstrates high potency within a very narrow target window, whereas pan-kinase inhibitors like Staurosporine show potent activity across a vast range of kinases.

Table 1: In Vitro Potency of this compound against Primary Targets

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its intended CK1 isoform targets. Lower values indicate higher potency.

Kinase TargetIC50 (nM)
CK1α7.2[3]
CK1δ6.1[3]
CK1ε27.7[3]
Table 2: Comparative Kinase Selectivity Profile

This table contrasts the high selectivity of this compound with the broad-spectrum activity of Staurosporine. Data for this compound is based on a kinome-wide screen where only CK1 isoforms were significantly inhibited[8][9]. Data for Staurosporine is representative of its known promiscuous activity[2][8].

InhibitorPrimary Targets (IC50 / Kd < 30 nM)Off-Target Kinases Inhibited (>80% at 1µM)
This compound CK1α, CK1δ, CK1εNone observed out of 415 kinases screened[8][9]
Staurosporine PKCα, PKA, CDK1, CDK2, CAMK2, ROCK1, FLT3, LOK, SLK, and >200 others[2][8]The majority of the kinome

Experimental Protocols

The generation of reliable inhibitor data relies on standardized and robust biochemical and cellular assays.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical method for determining the IC50 value of an inhibitor against a purified kinase.

  • Reagent Preparation: The test inhibitor (e.g., this compound) is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: In a microplate well, the purified kinase (e.g., CK1δ) is incubated with a specific peptide substrate and radioisotope-labeled ATP ([γ-³³P]ATP) in an appropriate reaction buffer.

  • Inhibitor Addition: The serially diluted inhibitor is added to the wells, with a DMSO-only well serving as a negative control (100% activity).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Measurement: The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³³P]ATP, often by spotting the mixture onto a filter membrane that binds the peptide. The radioactivity on the filter, corresponding to kinase activity, is measured using a scintillation counter.

  • Data Analysis: The measured activity at each inhibitor concentration is normalized to the control. The IC50 value is calculated by fitting the resulting dose-response curve using non-linear regression.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a method to confirm that an inhibitor engages its target within a live cellular environment, as was done for this compound[3][8].

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., CK1δ) fused to a NanoLuc® luciferase enzyme.

  • Inhibitor Treatment: The transfected cells are treated with a fluorescently-labeled tracer that binds to the kinase's ATP pocket, along with varying concentrations of the test inhibitor (e.g., this compound).

  • BRET Measurement: A substrate for the NanoLuc® enzyme is added. If the inhibitor does not displace the tracer, the enzyme and tracer are in close proximity, allowing Bioluminescence Resonance Energy Transfer (BRET) to occur (energy from the luciferase excites the fluorescent tracer).

  • Data Analysis: The BRET signal is measured using a plate reader. Competitive displacement of the tracer by the inhibitor leads to a loss of BRET signal. The concentration at which 50% of the signal is lost (EC50) indicates the potency of target engagement in live cells.

G cluster_0 Experimental Workflow: Kinase Profiling A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Set up Kinase Reaction in Microplate A->B C 3. Add Serial Dilutions of Inhibitor B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction & Separate Substrate D->E F 6. Measure Signal (e.g., Radioactivity, Fluorescence) E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Summary and Conclusion

This compound and pan-kinase inhibitors represent two distinct strategies for modulating kinase activity, each with its own advantages and ideal use cases.

  • This compound (Selective Inhibitor):

    • Pros: High specificity allows for precise investigation of CK1α/δ/ε functions with minimal confounding off-target effects. It serves as an excellent chemical probe for pathway analysis. Therapeutically, its selectivity may lead to a better safety profile with fewer side effects.

    • Cons: Its therapeutic efficacy is limited to pathologies driven specifically by its targets. It will not be effective against diseases reliant on other kinase pathways.

  • Pan-Kinase Inhibitors:

    • Pros: Broad activity can be beneficial for treating complex diseases like cancer, where multiple signaling pathways are dysregulated or where drug resistance can emerge via pathway switching.

    • Cons: Lack of selectivity is a significant drawback, often leading to off-target toxicities and a narrow therapeutic window. As a research tool, it is difficult to attribute an observed biological effect to the inhibition of a single, specific kinase.

References

Validating the Specificity of MU1742 in a Kinase Panel Screen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in kinase drug discovery and chemical biology, the specificity of a chemical probe is paramount for generating reliable experimental results. This guide provides a comprehensive comparison of the kinase inhibitor MU1742 with alternative compounds, supported by experimental data to validate its specificity. This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key regulators of various cellular processes, including the Wnt signaling pathway.[1][2]

Comparative Kinase Selectivity

To objectively assess the specificity of this compound, its activity was compared against a broad panel of kinases. Furthermore, its profile is contrasted with structurally analogous inhibitors, MU1250 and MU1500, which exhibit different isoform selectivity, and a negative control compound, MU2027.[1]

A kinome-wide screen of this compound at a concentration of 1 µM against 415 protein kinases demonstrated its high selectivity. The results showed that only CK1 isoforms were significantly inhibited, with no off-target kinases showing residual activity below 40%.[1][3]

The following table summarizes the in vitro potency (IC50 values) of this compound and its related compounds against key CK1 isoforms. This data allows for a direct comparison of their potency and selectivity profiles.

Kinase TargetThis compound IC50 (nM)MU1250 IC50 (nM)MU1500 IC50 (nM)MU2027 (Negative Control) IC50 (nM)
CK1α 7.2[3]-->10,000[1]
CK1δ 6.1[3]Selective for CK1δ[4][5]Dual CK1δ/ε inhibitor[4][5]>10,000[1]
CK1ε 27.7[3]-Dual CK1δ/ε inhibitor[4][5]>10,000[1]
CK1α1L 520[3]---
p38α >10,000[1]-->10,000[1]

Note: Specific IC50 values for MU1250 and MU1500 against a full kinase panel are not publicly available in a comparative format. The information provided reflects their described selectivity.

Experimental Protocols

The following is a generalized protocol for a biochemical kinase assay used to determine the IC50 values of an inhibitor against a panel of kinases, based on methodologies employed by commercial providers like Reaction Biology.

Objective: To quantify the inhibitory potency of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution (at a concentration near the Km for each kinase, e.g., 10 µM)

  • [γ-³³P]ATP for radiometric detection

  • Test compounds (e.g., this compound) and control compounds (e.g., Staurosporine as a positive control, DMSO as a vehicle control)

  • 96-well or 384-well assay plates

  • Phosphocellulose or filter-binding plates (for radiometric assays)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup:

    • In each well of the assay plate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the corresponding substrate to each well.

    • Add the diluted test inhibitor or control to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding the ATP solution (containing a spike of [γ-³³P]ATP for radiometric assays).

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter-binding plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

To understand the biological context of this compound's activity, it is crucial to visualize its role in the relevant signaling pathways. CK1δ and CK1ε are key components of the Wnt signaling pathway, where they contribute to the phosphorylation and subsequent degradation of β-catenin.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Axin_GSK3_APC Axin/GSK3β/APC Complex beta_catenin_off β-catenin Axin_GSK3_APC->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Degradation CK1_off CK1α/δ/ε CK1_off->Axin_GSK3_APC P Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled (Dvl) Frizzled_LRP->Dsh Dsh->Axin_GSK3_APC Inhibits beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Accumulates & translocates to nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes CK1_on CK1δ/ε CK1_on->Dsh P This compound This compound This compound->CK1_on Inhibits

Caption: Wnt signaling pathway with this compound inhibition. (Within 100 characters)

The following diagram illustrates a typical workflow for validating the specificity of a kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Primary_Screen Primary Screen (Single Concentration) Dose_Response Dose-Response (IC50) against Primary Targets Primary_Screen->Dose_Response Kinome_Panel Broad Kinase Panel Screen (e.g., 415 kinases) Dose_Response->Kinome_Panel Selectivity_Profile Selectivity Profile Generation Kinome_Panel->Selectivity_Profile Target_Engagement Target Engagement Assay (e.g., NanoBRET) Selectivity_Profile->Target_Engagement Informs Downstream_Signaling Downstream Signaling (e.g., Western Blot for p-Dvl) Target_Engagement->Downstream_Signaling Phenotypic_Assay Phenotypic Assay (e.g., Wnt Reporter Assay) Downstream_Signaling->Phenotypic_Assay Negative_Control Comparison with Negative Control (MU2027) Phenotypic_Assay->Negative_Control

Caption: Workflow for validating kinase inhibitor specificity. (Within 100 characters)

References

A Comparative Guide to the Pharmacokinetic Properties of MU1742 and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and its structurally related analogs. The information presented herein is intended to assist researchers in the selection and application of these compounds for in vitro and in vivo studies.

Executive Summary

This compound is a valuable tool for investigating the biological roles of CK1δ and CK1ε, which are implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders. Understanding its pharmacokinetic profile, alongside that of similar compounds, is crucial for the design and interpretation of experiments. This guide summarizes the available quantitative data, details the experimental methodologies for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Pharmacokinetic and In Vitro Potency Parameters

The following tables summarize the known pharmacokinetic and in vitro potency data for this compound and its analogs. It is important to note that comprehensive pharmacokinetic data for all compounds are not publicly available.

Table 1: In Vivo Pharmacokinetic Properties in Mice

CompoundDose and RouteBioavailability (F%)CmaxTmaxAUCHalf-life (t½)Notes
This compound 20 mg/kg, Oral57%[1]Data not availableData not availableData not availableData not availableFormulated as a dihydrochloride (B599025) salt for in vivo experiments.[1] A 100 mg/kg dose was also well-tolerated.[1]
MU1250 Data not availableData not availableData not availableData not availableData not availableData not availableStructurally analogous to this compound with different isoform selectivity.
MU1500 Data not availableData not availableData not availableData not availableData not availableData not availableStructurally analogous to this compound with different isoform selectivity.
MU2027 Data not availableData not availableData not availableData not availableData not availableData not availableNegative control for this compound.

Table 2: In Vitro Potency (IC₅₀) Against CK1 Isoforms

CompoundCK1α (nM)CK1δ (nM)CK1ε (nM)p38α (nM)Notes
This compound 7.26.127.7>10,000Highly potent against CK1δ/ε. Does not inhibit CK1γ isoforms.[1]
MU2027 Data not availableData not availableData not availableData not availableNegative control compound.

Table 3: Cellular Target Engagement (EC₅₀) in HEK293 Cells (NanoBRET Assay)

CompoundCK1α (nM)CK1δ (nM)CK1ε (nM)
This compound 350047220

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the oral bioavailability and other pharmacokinetic parameters of this compound.

  • Animal Model: Male BALB/c mice.

  • Compound Administration: this compound was formulated as a dihydrochloride salt and administered orally (PO) at a dose of 20 mg/kg.

  • Blood Sampling: Blood samples were collected at various time points post-administration via standard techniques (e.g., tail vein or retro-orbital bleeding).

  • Sample Processing: Plasma was separated from whole blood by centrifugation.

  • Bioanalysis: The concentration of this compound in plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and bioavailability (F%). Bioavailability was determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Western Blot for DVL3 Phosphorylation
  • Objective: To assess the in-cellulo inhibition of CK1δ/ε by monitoring the phosphorylation status of Dishevelled 3 (DVL3), a downstream target.

  • Cell Line: HEK293T cells.

  • Procedure:

    • Cells were seeded in appropriate culture plates and allowed to attach.

    • Cells were treated with varying concentrations of this compound or a vehicle control for a specified duration.

    • Following treatment, cells were lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

    • Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • The membrane was incubated with a primary antibody specific for phosphorylated DVL3.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. The phosphorylation-dependent mobility shift of DVL3 on the Western blot indicates CK1δ/ε activity.

TOPFlash Reporter Assay for Wnt Signaling
  • Objective: To quantify the activity of the canonical Wnt signaling pathway in response to CK1δ/ε inhibition.

  • Principle: The TOPFlash reporter contains TCF/LEF binding sites upstream of a luciferase reporter gene. Activation of the Wnt pathway leads to the expression of luciferase.

  • Procedure:

    • Cells (e.g., HEK293T) were co-transfected with the TOPFlash reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

    • Transfected cells were treated with this compound, its analogs, or a vehicle control. Wnt pathway activators (e.g., Wnt3a conditioned media or overexpression of DVL3 and CK1ε) can be used to stimulate the pathway.

    • After the treatment period, cells were lysed, and the activities of both Firefly and Renilla luciferases were measured using a dual-luciferase reporter assay system.

    • The ratio of Firefly to Renilla luciferase activity was calculated to determine the level of Wnt pathway activation.

NanoBRET™ Target Engagement Assay
  • Objective: To quantify the binding affinity of this compound to CK1 isoforms within intact cells.

  • Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • HEK293 cells were transiently transfected with a plasmid encoding a NanoLuc®-CK1 fusion protein (e.g., CK1δ-NLuc).

    • Transfected cells were seeded into a multi-well plate.

    • Cells were treated with a range of concentrations of the test compound (e.g., this compound).

    • A cell-permeable fluorescent tracer specific for CK1 was added to the cells.

    • The NanoLuc® substrate was added, and the BRET signal (ratio of acceptor emission to donor emission) was measured using a plate reader.

    • The concentration-response data were fitted to a sigmoidal dose-response curve to determine the EC₅₀ value, representing the concentration of the compound that displaces 50% of the tracer.

Mandatory Visualization

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DVL Dishevelled (DVL) Frizzled->DVL recruits LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->Destruction_Complex inhibits CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->DVL phosphorylates (activates) This compound This compound This compound->CK1_delta_epsilon inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Ub Ubiquitination & Degradation beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Wnt Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Workflow Diagram

Pharmacokinetic_Study_Workflow start Start: In Vivo PK Study compound_admin Compound Administration (e.g., this compound, 20 mg/kg PO in mice) start->compound_admin blood_collection Serial Blood Collection (various time points) compound_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation lc_ms_analysis LC-MS/MS Analysis (Quantify drug concentration) plasma_separation->lc_ms_analysis pk_analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, F%) lc_ms_analysis->pk_analysis end End: Pharmacokinetic Profile pk_analysis->end

Caption: A typical workflow for an in vivo pharmacokinetic study in mice.

References

Orthogonal Validation of MU1742's Cellular Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chemical probe MU1742 with alternative compounds and details orthogonal methods for validating its cellular effects, supported by experimental data.

This compound is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two serine/threonine kinases integral to various cellular processes.[1] Deregulation of CK1 activity is implicated in several cancers and neurodegenerative disorders.[1] Given their therapeutic potential, it is crucial to rigorously validate the on-target effects of inhibitors like this compound and rule out off-target activities. This guide outlines a strategy for the orthogonal validation of this compound's cellular effects, compares its performance with other CK1 inhibitors, and provides detailed experimental protocols.

Comparative Analysis of CK1 Inhibitors

A critical aspect of validating a chemical probe is comparing its activity with other available tools, including negative controls and alternative inhibitors. This compound has a corresponding inactive control compound, MU2027, and can be compared with other CK1 inhibitors like JNJ-6204, as well as structurally analogous compounds MU1250 and MU1500 which exhibit different isoform selectivity.[2][3]

In Vitro Potency and Selectivity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against various CK1 isoforms. This data is essential for understanding the potency and selectivity of these compounds in a cell-free system.

CompoundCK1α1 (IC50, nM)CK1α1L (IC50, nM)CK1δ (IC50, nM)CK1ε (IC50, nM)p38α (IC50, nM)
This compound 7.25206.127.7>10,000
MU2027 (Negative Control) >10,000>10,000>10,000>10,000>10,000
JNJ-6204 419Not Reported2.31371,600 (TNIK)

Data for this compound and MU2027 from a biochemical assay with 10 µM ATP.[2] Data for JNJ-6204 from an ADP-Glo assay.

Cellular Target Engagement and Potency

To confirm that a compound engages its target within a cellular context, assays like NanoBRET™ are employed. This technology measures the apparent affinity of a compound by its ability to displace a tracer from a NanoLuc® luciferase-tagged target protein in live cells.

CompoundCK1α1 (NanoBRET EC50, nM)CK1δ (NanoBRET EC50, nM)CK1ε (NanoBRET EC50, nM)
This compound 350047220
JNJ-6204 Not Reported72Not Reported

This compound data from NanoBRET assay in HEK293 cells.[2] JNJ-6204 data from a BRET whole cell binding assay.

Orthogonal Validation of Cellular Effects

To build a strong case for the on-target cellular effects of this compound, it is essential to employ a series of orthogonal assays that measure different biological endpoints. This approach minimizes the risk of artifacts and off-target effects confounding the results.

Wnt/β-catenin Signaling Pathway

CK1δ and CK1ε are key positive regulators of the canonical Wnt/β-catenin signaling pathway. Inhibition of these kinases by this compound is expected to suppress Wnt signaling. This can be assessed at both the protein and pathway levels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled (Fzd) Wnt->Fzd binds DVL Dishevelled (DVL) Fzd->DVL activates LRP LRP5/6 Axin Axin DVL->Axin inhibits BetaCatenin β-catenin Axin->BetaCatenin phosphorylates APC APC APC->BetaCatenin GSK3b GSK3β GSK3b->BetaCatenin CK1 CK1δ/ε CK1->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome degradation TCF TCF/LEF BetaCatenin->TCF translocates & activates This compound This compound This compound->CK1 inhibits TargetGenes Target Gene Expression TCF->TargetGenes promotes

Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Orthogonal Validation

A robust workflow for validating the cellular effects of this compound should incorporate multiple independent assays.

G A Primary Screen (e.g., Cell Viability Assay) B Target Engagement (NanoBRET™ Assay) A->B Confirm target binding C Downstream Signaling (Western Blot for p-DVL3) B->C Assess proximal target modulation D Pathway-Level Effect (TopFlash Reporter Assay) C->D Measure pathway modulation E Phenotypic Effect (Cell Migration/Chemotaxis Assay) D->E Correlate with cellular phenotype F Validated On-Target Effect E->F

Orthogonal validation workflow for this compound's cellular effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of this compound to CK1δ and CK1ε in living cells.

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion proteins

  • NanoBRET™ tracer

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-CK1 fusion plasmid and a carrier DNA. Plate the transfected cells in 96-well plates and incubate for 18-24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound and the negative control MU2027 in Opti-MEM®. Add the compounds to the cells. Then, add the NanoBRET™ tracer to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the donor emission (450 nm) and acceptor emission (610 nm) within 20 minutes using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit a dose-response curve to determine the EC50 value.

Western Blot for DVL3 Phosphorylation

This assay assesses the effect of this compound on a downstream substrate of CK1δ/ε, Dishevelled 3 (DVL3). Inhibition of CK1δ/ε leads to a decrease in DVL3 phosphorylation, which can be visualized as a mobility shift on a Western blot.

Materials:

  • HEK293T cells

  • Plasmids for overexpression of DVL3 and CK1ε (optional, to enhance signal)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies: anti-DVL3, anti-phospho-DVL (or observe mobility shift), and a loading control (e.g., anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Culture HEK293T cells and, if desired, transfect with DVL3 and CK1ε expression plasmids. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the higher molecular weight, phosphorylated form of DVL3 with increasing this compound concentration indicates target engagement and inhibition.

TopFlash Reporter Assay

This luciferase-based reporter assay measures the activity of the canonical Wnt/β-catenin signaling pathway. Inhibition of CK1δ/ε by this compound is expected to decrease Wnt-induced reporter activity.

Materials:

  • HEK293T cells

  • TopFlash (TCF/LEF-firefly luciferase) and a control (e.g., Renilla luciferase) reporter plasmids

  • Wnt3a conditioned media or purified Wnt3a to stimulate the pathway

  • Dual-Luciferase® Reporter Assay System

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with the TopFlash and Renilla luciferase plasmids. Plate the cells in a 24- or 96-well plate.

  • Compound Treatment and Pathway Stimulation: After 24 hours, treat the cells with serial dilutions of this compound. Subsequently, stimulate the Wnt pathway by adding Wnt3a.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 for Wnt pathway inhibition.

Conclusion

The validation of a chemical probe's cellular effects is a multifaceted process that requires rigorous experimental design and the use of multiple, independent assays. By comparing this compound to its negative control and other available inhibitors, and by employing an orthogonal validation strategy that includes target engagement, downstream signaling, and pathway-level assays, researchers can have high confidence in their experimental findings. The data presented here demonstrates that this compound is a potent and selective inhibitor of CK1δ and CK1ε, and the provided protocols offer a framework for its further characterization in various biological contexts.

References

Comparative Analysis of MU1742: A Potent CK1δ/ε Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical probe MU1742, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and its potential impact on various cancer subtypes. This compound's performance is contrasted with other known CK1 inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers investigating novel therapeutic strategies targeting CK1-driven malignancies.

Introduction to this compound

This compound is a high-quality chemical probe characterized by its excellent kinome-wide selectivity and high potency against CK1δ and CK1ε both in vitro and in cellular assays.[1][2] At higher concentrations, this compound also demonstrates inhibitory activity against CK1α.[1] The deregulation of CK1 isoforms has been implicated in the pathogenesis of numerous cancers, including acute myeloid and chronic lymphocytic leukemia, breast and pancreatic cancer, and malignant melanoma, making it a compelling target for therapeutic intervention.[1] this compound modulates key cellular signaling pathways, primarily the Wnt signaling pathway, and has shown cytotoxic effects in leukemia and embryonic kidney cell lines.[2] Its favorable pharmacokinetic profile also makes it suitable for in vivo studies.[2]

Data Presentation: Comparative Inhibitory Activity

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a broad panel of cancer cell lines is not yet publicly available. The following tables summarize the available IC50 data for this compound against CK1 isoforms and for other notable CK1 inhibitors against various cancer cell lines to provide a comparative context.

Table 1: In Vitro Inhibitory Activity of this compound against CK1 Isoforms

TargetIC50 (nM)
CK1δ6.1
CK1ε27.7
CK1α17.2
CK1α1L520

Data sourced from EUbOPEN and the Structural Genomics Consortium.[2]

Table 2: Comparative IC50 Values of Alternative CK1 Inhibitors in Cancer Cell Lines

InhibitorCancer SubtypeCell LineIC50 (µM)
IC261 PancreaticASPC-1, BxPc3, Capan-1, Colo357, MiaPaCa-2, Panc1, Panc89, PancTu-1, PancTu-21.25 (growth suppression)
ColonRKO, LOVO, HCT116, SW480Induces apoptosis
BreastMCF7 (β-catenin positive)0.5
BreastMDA-MB-453 (β-catenin negative)86
PF-670462 BreastT-47D79 (GI50)
BreastMDA-MB-45358 (GI50)
Non-Small Cell LungSW157376 (GI50)
MelanomaA375>10
D4476 MelanomaA37510
Multiple MyelomaANBL6, INA6, RPMI8226Induces cytotoxicity

Data for IC261, PF-670462, and D4476 are compiled from various sources.[3][4]

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the inhibition of CK1δ and CK1ε, which are key regulators of several oncogenic signaling pathways.

Wnt/β-catenin Signaling Pathway

CK1δ/ε are crucial components of the β-catenin destruction complex. Their inhibition by this compound is expected to stabilize this complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes involved in proliferation and survival.[2][5]

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DVL Dishevelled (DVL) Frizzled->DVL activates LRP5_6 LRP5/6 Co-receptor Axin Axin DVL->Axin inhibits Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin phosphorylates for degradation CK1 CK1δ/ε CK1->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Degradation Degradation Beta_Catenin->Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes This compound This compound This compound->CK1 inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Other Potential Pathways

CK1 isoforms are also known to be involved in the Hedgehog and Hippo signaling pathways, both of which are critical in development and are often dysregulated in cancer.[2][6][7][8] Further research is needed to elucidate the specific effects of this compound on these pathways in different cancer contexts.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound and other CK1 inhibitors are provided below.

Cell Viability Assay (Alamar Blue)

This assay quantitatively measures cell proliferation and viability.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add Alamar Blue reagent (10% of the culture volume) to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 570 nm and 600 nm or fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Alamar_Blue_Workflow Start Seed Cells Treat Add Compound Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_Reagent Add Alamar Blue Incubate1->Add_Reagent Incubate2 Incubate (1-4h) Add_Reagent->Incubate2 Read Measure Fluorescence/ Absorbance Incubate2->Read Analyze Analyze Data Read->Analyze

Caption: Workflow for the Alamar Blue cell viability assay.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein within intact cells.[2]

  • Cell Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a fluorescent tracer that binds to the target kinase.

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium.

  • Lysis and Substrate Addition: Lyse the cells and add the NanoBRET™ substrate.

  • Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and determine the IC50 value of the compound.

Western Blotting for DVL3 Phosphorylation

This technique is used to assess the phosphorylation status of Dishevelled-3 (DVL3), a downstream target of CK1.[2]

  • Cell Lysis: Lyse treated and control cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated DVL3 and a loading control antibody (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Trans-well Cell Migration Assay

This assay is used to evaluate the effect of a compound on cell migration.[2]

  • Cell Preparation: Starve cells in a serum-free medium for several hours.

  • Assay Setup: Place Trans-well inserts with a porous membrane into the wells of a 24-well plate. Add a chemoattractant (e.g., CCL19) to the lower chamber.

  • Cell Seeding: Seed the prepared cells into the upper chamber of the inserts with or without the test compound.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration.

  • Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

TOPFlash Reporter Assay

This luciferase-based reporter assay is used to measure the activity of the Wnt/β-catenin signaling pathway.[2]

  • Cell Co-transfection: Co-transfect cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment: Treat the transfected cells with the test compound.

  • Cell Lysis: Lyse the cells after the desired treatment period.

  • Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Wnt signaling activity.

Conclusion and Future Directions

This compound represents a promising chemical probe for investigating the role of CK1δ/ε in cancer. Its high potency and selectivity offer a valuable tool for dissecting the intricate signaling networks governed by these kinases. However, a comprehensive understanding of its anti-cancer activity necessitates further investigation. Future studies should focus on:

  • Broad-panel screening: Determining the IC50 values of this compound against a large panel of cancer cell lines from diverse origins (e.g., the NCI-60 panel) to identify sensitive and resistant subtypes.

  • Detailed mechanistic studies: Quantifying the effects of this compound on apoptosis, cell cycle progression, and invasion in various cancer models.

  • In vivo efficacy studies: Evaluating the anti-tumor efficacy of this compound in a range of patient-derived xenograft (PDX) models to better predict clinical response.

  • Combination therapies: Investigating the synergistic potential of this compound with other targeted therapies or conventional chemotherapeutic agents.

The generation of this critical data will be instrumental in validating CK1δ/ε as therapeutic targets and advancing the development of novel anti-cancer agents like this compound.

References

evaluating the isoform selectivity of MU1742 compared to other probes

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Evaluating the Isoform Selectivity of the Chemical Probe MU1742 for Casein Kinase 1

For researchers investigating the intricate roles of Casein Kinase 1 (CK1) isoforms in cellular signaling, the selection of a potent and selective chemical probe is paramount. This guide provides a comprehensive comparison of this compound, a chemical probe for CK1δ and CK1ε, with other available inhibitors. By presenting key experimental data and detailed protocols, this document serves as a vital resource for scientists in academic research and drug development.

Introduction to Casein Kinase 1 and the Need for Isoform Selectivity

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases comprising six isoforms in humans (CK1α, CK1γ1, CK1γ2, CK1γ3, CK1δ, and CK1ε) and several splice variants.[1][2] These kinases are crucial regulators of numerous cellular processes, including gene expression, apoptosis, and cell proliferation, by participating in key signaling pathways like Wnt, Hedgehog, and Hippo.[1][2][3]

While the CK1 isoforms share a highly conserved kinase domain, particularly CK1δ and CK1ε, they possess distinct and non-redundant functions.[2][3] For instance, CK1α is a critical negative regulator of the Wnt/β-catenin pathway, a role not fully compensated by other isoforms.[4] This functional divergence makes isoform-selective inhibitors indispensable tools for dissecting the specific biological roles of each kinase and for developing targeted therapeutics with minimal off-target effects.[3] this compound has emerged as a quality chemical probe noted for its high potency and selectivity for CK1δ and CK1ε, both in vitro and in cellular assays.[2][3]

Comparative Analysis of this compound and Other CK1 Probes

The efficacy of a chemical probe is defined by its potency and selectivity. The following tables summarize the quantitative data for this compound and other commonly used CK1 inhibitors, allowing for a direct comparison of their isoform selectivity profiles.

Table 1: In Vitro Biochemical Potency (IC₅₀) of CK1 Inhibitors

This table presents the half-maximal inhibitory concentration (IC₅₀) values, which measure the concentration of an inhibitor required to reduce the enzymatic activity of a purified kinase isoform by 50%. Lower values indicate higher potency.

CompoundCK1α (nM)CK1δ (nM)CK1ε (nM)CK1α-like (nM)Notes
This compound 7.26.127.7520Potent dual δ/ε inhibitor with high potency for α.[1]
BTX-A51 ----A known CK1α inhibitor; specific values not in provided context.[4]
D4476 ----Known to inhibit CK1δ and block CK1α at higher concentrations.[4]
MU1250 ----Structurally analogous to this compound with different selectivity.[2][5][6]
MU1500 ----Structurally analogous to this compound with different selectivity.[2][5][6]

Data for BTX-A51, D4476, MU1250, and MU1500 were not fully available in the provided search results but they are included for comparative context as established alternative probes.

Table 2: Cellular Target Engagement (EC₅₀/IC₅₀) of CK1 Inhibitors

Cell-based assays provide a more physiologically relevant measure of a probe's effectiveness by assessing its ability to engage and inhibit the target within intact cells.

CompoundAssay TypeTarget IsoformEC₅₀/IC₅₀ (nM)Cell Line
This compound NanoBRETCK1α3500HEK293[1]
CK1δ47HEK293[1]
CK1ε220HEK293[1]
This compound NanoBRETCK1α Splice Variants~100-200HEK293[4]
CK1α-like>10,000HEK293[4]
BTX-A51 NanoBRETCK1α Splice Variants~200-400HEK293[4]
CK1α-like>10,000HEK293[4]
D4476 NanoBRETCK1α Splice Variants~2000-4000HEK293[4]
CK1α-like>10,000HEK293[4]

As shown, this compound demonstrates strong cellular potency for CK1δ and CK1ε, with significantly weaker activity against CK1α in cellular contexts compared to its in vitro potency.[1][2] This highlights the importance of evaluating probes in both biochemical and cell-based assays.[7]

Key Signaling Pathway: Wnt/β-catenin

CK1 isoforms are integral components of the Wnt/β-catenin signaling pathway. Specifically, CK1α initiates the phosphorylation of β-catenin, marking it for degradation. Inhibition of CK1α can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt pathway target genes.

G cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL recruits DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin p DestructionComplex->p2 CK1a CK1α CK1a->BetaCatenin pS45 Proteasome Proteasomal Degradation BetaCatenin->Proteasome BetaCatenin->p1 BetaCatenin_acc Accumulated β-catenin TCF_LEF TCF/LEF BetaCatenin_acc->TCF_LEF translocates to nucleus TargetGenes Wnt Target Gene Expression TCF_LEF->TargetGenes activates p1->BetaCatenin_acc stabilization

Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of CK1α.

Experimental Protocols

Accurate evaluation of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are outlines for the key assays used to characterize this compound.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinases.

  • Objective: To determine the IC₅₀ value of the inhibitor for each CK1 isoform.

  • Principle: A radiometric or mobility shift assay is used to quantify the phosphorylation of a substrate by a purified recombinant CK1 enzyme in the presence of ATP and varying concentrations of the test compound.

  • Methodology Outline:

    • Enzyme/Substrate Preparation: Prepare solutions of purified, active recombinant human CK1 isoforms (α, δ, ε, etc.). A specific peptide substrate is also prepared.

    • Compound Dilution: Create a serial dilution of the test compound (e.g., this compound) in DMSO.

    • Kinase Reaction: In a microplate, combine the kinase, substrate, ATP (often radiolabeled ³³P-ATP), and the diluted compound. Incubate at a controlled temperature to allow the phosphorylation reaction to proceed.

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For mobility shift assays, it involves electrophoretic separation of the substrate and product.

    • Data Analysis: Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to calculate the IC₅₀ value for each isoform.[8]

Cellular Target Engagement (NanoBRET™ Assay)

This assay quantifies compound binding to a target protein within living cells, providing a more accurate measure of potency in a physiological context.

  • Objective: To determine the EC₅₀ value of the inhibitor, reflecting its target engagement in intact cells.

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CK1 isoform (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

  • Methodology Outline:

    • Cell Preparation: Use a cell line (e.g., HEK293) engineered to transiently or stably express the NanoLuc®-CK1 isoform fusion protein.

    • Assay Setup: Plate the cells and add the fluorescent NanoBRET™ tracer.

    • Compound Addition: Add the test compound in a serial dilution and incubate to allow it to enter the cells and reach equilibrium.

    • Signal Detection: Add the NanoLuc® substrate to initiate the luminescent reaction. Measure both the donor (luciferase) and acceptor (tracer) emissions simultaneously using a BRET-capable plate reader.

    • Data Analysis: Calculate the BRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the curve to determine the EC₅₀ value.[4]

G cluster_biochem Biochemical Assays (In Vitro) cluster_cell Cell-Based Assays (In Cellulo) cluster_functional Functional Cellular Assays biochem_start Prepare Purified CK1 Isoforms biochem_assay Kinase Activity Assay (e.g., Radiometric) biochem_start->biochem_assay biochem_data Calculate IC₅₀ Values biochem_assay->biochem_data biochem_result Potency & Selectivity on Purified Enzymes biochem_data->biochem_result end_node Comprehensive Selectivity Profile biochem_result->end_node cell_start Express NLuc-CK1 Fusion in Cells cell_assay NanoBRET™ Target Engagement Assay cell_start->cell_assay cell_data Calculate EC₅₀ Values cell_assay->cell_data cell_result Potency & Selectivity in Intact Cells cell_data->cell_result cell_result->end_node func_start Treat Cells with Inhibitor func_wb Western Blot for Downstream Targets (p-DVL3, β-catenin) func_start->func_wb func_reporter Reporter Gene Assay (e.g., TopFlash) func_start->func_reporter func_result Confirmation of Pathway Modulation func_wb->func_result func_reporter->func_result func_result->end_node start Select Inhibitor (e.g., this compound) start->biochem_start start->cell_start start->func_start

Caption: Experimental workflow for determining the isoform selectivity of a kinase inhibitor.

Conclusion

This compound is a potent and valuable chemical probe for studying the functions of CK1δ and CK1ε. Its high in vitro potency against CK1α, which is significantly reduced in a cellular context, underscores the critical need for a multi-assay approach when evaluating inhibitor selectivity. By comparing its performance against other probes like BTX-A51 and using orthogonal assays such as NanoBRET and Western blotting, researchers can confidently dissect the specific roles of CK1 isoforms in complex biological systems. This guide provides the foundational data and protocols to aid in the rigorous evaluation and effective use of this compound in future research.

References

Safety Operating Guide

Proper Disposal Procedures for MU1742: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal. While the Safety Data Sheet (SDS) for MU1742 classifies it as not a hazardous substance or mixture, adherence to established laboratory safety protocols for all chemical waste is paramount.

This document provides essential safety and logistical information for the proper disposal of this compound, a potent and selective chemical probe for Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with standard laboratory practices.

Essential Safety and Handling

Before handling this compound, it is crucial to be familiar with its properties. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

When handling this compound in either solid or solution form, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • A standard laboratory coat.

  • Safety glasses with side shields or chemical splash goggles.

  • Chemical-resistant gloves (butyl rubber is recommended when working with DMSO).

Handling Precautions
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the generation of dust when handling the solid form of the compound.

Disposal Procedures

The disposal of this compound and any materials contaminated with it should be managed in accordance with your institution's chemical waste procedures. Even though this compound is not classified as hazardous, it is prudent to treat it as chemical waste.

Step-by-Step Disposal Guide
  • Waste Segregation and Collection:

    • Solid this compound Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.

    • Liquid this compound Waste: Solutions of this compound, typically in Dimethyl Sulfoxide (DMSO), should be collected in a dedicated, leak-proof, and shatter-resistant container designated for non-halogenated solvent waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste" (as a best practice for all chemical waste).

      • The full chemical name: "this compound".

      • The solvent used and its approximate concentration (e.g., "in DMSO").

      • The date of accumulation.

  • Storage:

    • Store waste containers in a designated and secure waste accumulation area, away from incompatible materials.

    • Liquid waste containers should be stored in secondary containment trays to prevent spills.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight408.45 g/mol MedchemExpress SDS
Molecular FormulaC₂₂H₂₂F₂N₆MedchemExpress SDS
Solubility in DMSO≥ 2 mg/mLSigma-Aldrich

Experimental Protocols

While specific experimental protocols are beyond the scope of disposal procedures, it is important to note that the preparation of this compound solutions for experiments directly impacts the nature of the waste generated. For in vivo studies, this compound is often formulated as a dihydrochloride (B599025) salt. Waste generated from such preparations should be handled with the same diligence as outlined above.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MU1742_Disposal_Workflow This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO) waste_type->liquid_waste Liquid contaminated_waste Contaminated Labware (Gloves, Pipette Tips, etc.) waste_type->contaminated_waste Contaminated Labware collect_solid Collect in a labeled, sealed container for solid chemical waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, shatter-resistant container for non-halogenated solvent waste. liquid_waste->collect_liquid collect_contaminated Collect in a labeled, sealed hazardous waste bag or container. contaminated_waste->collect_contaminated store_waste Store in a designated and secure waste accumulation area. collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste final_disposal Arrange for disposal through Institutional EHS or a licensed hazardous waste contractor. store_waste->final_disposal

Caption: A flowchart outlining the decision-making process for the proper segregation and disposal of different forms of this compound waste.

Essential Safety and Operational Guide for Handling MU1742

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of MU1742. It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to ensure safe and effective use.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₂₂H₂₂F₂N₆[1]
Molecular Weight408.45 g/mol [1]
AppearanceWhite to off-white solidMedChemExpress SDS
SolubilityDMSO: 100 mg/mL (244.83 mM)[2]

Table 2: Biological Activity (In Vitro)

TargetIC₅₀Reference
CK1δ7 nM[3]
CK1ε6 nM[3]
CK1α28 nM[3]
p38α>3 µM[3]

Table 3: Storage and Stability

ConditionDurationReference
Powder at -20°C3 years[2]
Powder at 4°C2 years[2]
In solvent at -80°C6 months[2]
In solvent at -20°C1 month[2]

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper safety protocols is critical when handling this compound. The following PPE and precautions are mandatory.

2.1. Personal Protective Equipment

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

2.2. Handling and Storage

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid inhalation of dust or aerosols.[1]

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Storage:

    • Keep the container tightly sealed.[1]

    • Store in a cool, well-ventilated area.[1]

    • Protect from light.

    • Recommended storage temperature is -20°C.[1]

2.3. Spills and Disposal

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE.

    • Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Do not allow to enter drains or watercourses.[1]

2.4. First Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

3.1. Chemotaxis Assay with MEC1 Cells

This protocol outlines the procedure for assessing the effect of this compound on the chemotactic response of MEC1 cells to the chemokine CCL19.

Materials:

  • MEC1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human CCL19

  • This compound

  • Transwell inserts (e.g., 6.5 mm diameter, 5 µm pore size)

  • 24-well plates

  • Flow cytometer or plate reader

Procedure:

  • Cell Preparation:

    • Culture MEC1 cells in RPMI-1640 with 10% FBS.

    • Prior to the assay, starve the cells in serum-free RPMI-1640 for 2-4 hours.

    • Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Treatment:

    • Pre-incubate the cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of RPMI-1640 containing 100 ng/mL of CCL19 to the lower chambers of the 24-well plate. For the negative control, add medium without CCL19.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a flow cytometer or a cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of migrating cells relative to the total number of cells added.

    • Normalize the data to the vehicle control to determine the inhibitory effect of this compound.

3.2. DVL3 Phosphorylation Assay in HL60 Cells by Western Blot

This protocol describes how to assess the effect of this compound on the phosphorylation of Dishevelled-3 (DVL3) in HL60 cells. Phosphorylation of DVL3 can be observed as a mobility shift on a Western blot.

Materials:

  • HL60 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-DVL3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HL60 cells in RPMI-1640 with 10% FBS.

    • Seed the cells at a density of 1 x 10⁶ cells/mL and allow them to grow overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DVL3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Analyze the band shifts for DVL3. A decrease in the higher molecular weight bands indicates reduced phosphorylation.

Visualizations

4.1. Signaling Pathway Diagram

MU1742_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor DVL Dishevelled (DVL) Frizzled->DVL GSK3b GSK3β DVL->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin CK1 Casein Kinase 1 (CK1δ/ε) CK1->DVL Phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Binds This compound This compound This compound->CK1 Inhibits Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Chemotaxis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Start Start Culture_Cells Culture MEC1 Cells Start->Culture_Cells Starve_Cells Serum Starve Cells Culture_Cells->Starve_Cells Pre_incubate Pre-incubate cells with this compound Starve_Cells->Pre_incubate Prepare_Inhibitor Prepare this compound dilutions Prepare_Inhibitor->Pre_incubate Add_Cells Add treated cells to upper chamber Pre_incubate->Add_Cells Setup_Transwell Setup Transwell plate with CCL19 Setup_Transwell->Add_Cells Incubate Incubate for 4 hours Add_Cells->Incubate Quantify_Migration Quantify migrated cells Incubate->Quantify_Migration Data_Analysis Analyze and normalize data Quantify_Migration->Data_Analysis End End Data_Analysis->End

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.